Product packaging for Tetrachloroiridium;hydrate;dihydrochloride(Cat. No.:CAS No. 110802-84-1)

Tetrachloroiridium;hydrate;dihydrochloride

货号: B108157
CAS 编号: 110802-84-1
分子量: 406.951802
InChI 键: YDVQBPXDKJKDME-UHFFFAOYSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Tetrachloroiridium;hydrate;dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is Cl6H4IrO and its molecular weight is 406.951802. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl6H4IrO B108157 Tetrachloroiridium;hydrate;dihydrochloride CAS No. 110802-84-1

属性

IUPAC Name

tetrachloroiridium;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVQBPXDKJKDME-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl.Cl.Cl[Ir](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H4IrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583434
Record name Tetrachloroiridium--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110802-84-1
Record name Tetrachloroiridium--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tetrachloroiridium Hydrate Dihydrochloride (Hydrogen Hexachloroiridate(IV) Hydrate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroiridium hydrate dihydrochloride, more systematically known as Hydrogen Hexachloroiridate(IV) Hydrate (H₂IrCl₆·xH₂O), is a primary inorganic iridium compound. It serves as a crucial precursor in the synthesis of a wide array of iridium-based materials, particularly catalysts for applications in electrochemistry, organic synthesis, and materials science.[1][2] Its high reactivity and solubility in aqueous and alcoholic media make it a versatile starting material for both homogeneous and heterogeneous catalysis. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its application, and its toxicological profile.

Physical and Chemical Properties

Hydrogen hexachloroiridate(IV) hydrate is a dark brown to black crystalline solid.[1] It is hygroscopic and should be stored in a dry environment. The compound is known for its good solubility in water and alcohols.[3]

Quantitative Physical Properties

A summary of the key quantitative physical properties of Hydrogen Hexachloroiridate(IV) Hydrate is presented in Table 1.

PropertyValueReferences
CAS Number 110802-84-1[1][2][4]
Molecular Formula H₂IrCl₆·xH₂O[1][2][4][5]
Molecular Weight 406.93 g/mol (anhydrous basis)[3][4][5]
Melting Point 65 °C[2]
Density 1.02 g/mL at 25 °C[2]
Iridium Content 38-42%[3][5]

Table 1: Physical Properties of Hydrogen Hexachloroiridate(IV) Hydrate

Chemical Properties

Hydrogen hexachloroiridate(IV) hydrate's chemical behavior is dominated by the chemistry of the hexachloroiridate(IV) anion, [IrCl₆]²⁻.

  • Redox Chemistry: The [IrCl₆]²⁻ ion is a well-known one-electron oxidizing agent, participating in a reversible redox couple with the hexachloroiridate(III) ion, [IrCl₆]³⁻. This property is central to its application in electrochemistry and catalysis.[6] The kinetics of its reduction by various substrates have been studied, revealing its capacity to oxidize both organic and inorganic compounds.[6][7]

  • Ligand Substitution and Hydrolysis: In aqueous solutions, the chloride ligands in the [IrCl₆]²⁻ complex can undergo substitution by water or hydroxide ions. This hydrolysis is a key step in the formation of iridium oxide nanoparticles, a highly active catalytic material. The process can be initiated by adjusting the pH of the solution.

  • Precursor for Catalyst Synthesis: The most significant chemical property of Hydrogen hexachloroiridate(IV) hydrate is its role as a precursor for a wide range of iridium-based catalysts. These include:

    • Iridium Oxide (IrO₂) Nanoparticles: These are highly effective catalysts for the oxygen evolution reaction (OER) in water electrolysis.[8]

    • Supported Iridium Catalysts: Iridium nanoparticles can be deposited on various supports, such as carbon, to create heterogeneous catalysts for reactions like hydrogenation and chlorate reduction.[9][10]

  • Stability: The compound is hygroscopic and should be stored in a cool, dry place. Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Hydrogen Hexachloroiridate(IV) Hydrate.

Synthesis of Iridium Oxide Nanoparticles

This protocol describes the synthesis of colloidal iridium oxide nanoparticles from Hydrogen hexachloroiridate(IV) hydrate via a hydrolysis and condensation method.[8]

Materials:

  • Hydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Nitric acid (HNO₃)

  • Deionized water

Procedure:

  • Hydrolysis: Prepare an aqueous solution of H₂IrCl₆. Add a base (e.g., NaOH) to hydrolyze the [IrCl₆]²⁻ complex to [Ir(OH)₆]²⁻. This is typically done at an elevated temperature (e.g., 90 °C). The solution should become colorless.

  • Condensation: Cool the resulting [Ir(OH)₆]²⁻ solution to 0 °C. Carefully add nitric acid to initiate the condensation of the iridium hydroxide species into iridium oxide (IrOₓ·nH₂O) nanoparticles. The solution will turn a stable blue color, indicating the formation of the nanoparticle suspension.

  • Purification (Optional): The colloidal suspension can be purified by dialysis to remove excess ions.

Synthesis_of_Iridium_Oxide_Nanoparticles H2IrCl6 H₂IrCl₆ Solution Hydrolysis Hydrolysis (Base, 90°C) H2IrCl6->Hydrolysis IrOH6 [Ir(OH)₆]²⁻ Solution (Colorless) Hydrolysis->IrOH6 Condensation Condensation (HNO₃, 0°C) IrOH6->Condensation IrOx IrOₓ·nH₂O Nanoparticles (Colloidal Suspension, Blue) Condensation->IrOx

Figure 1: Workflow for the synthesis of Iridium Oxide Nanoparticles.
Preparation of Carbon-Supported Iridium Catalyst

This protocol outlines a general procedure for the impregnation of a carbon support with an iridium precursor to create a heterogeneous catalyst.[9]

Materials:

  • Hydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O)

  • High surface area carbon support (e.g., activated carbon, carbon nanotubes)

  • Deionized water or ethanol

  • Reducing agent (e.g., sodium borohydride, hydrogen gas)

Procedure:

  • Impregnation: Dissolve a calculated amount of H₂IrCl₆·xH₂O in a suitable solvent (e.g., water or ethanol) to achieve the desired iridium loading on the support. Add the carbon support to this solution and stir or sonicate to ensure uniform wetting and impregnation of the precursor onto the support.

  • Drying: Remove the solvent by evaporation under reduced pressure or by heating in an oven at a moderate temperature (e.g., 80-100 °C).

  • Reduction: Reduce the iridium precursor to metallic iridium nanoparticles on the carbon support. This can be achieved through:

    • Chemical Reduction: Suspend the dried powder in a solvent and add a reducing agent like sodium borohydride.

    • Thermal Reduction: Heat the dried powder under a flow of a reducing gas, such as hydrogen, at elevated temperatures (e.g., 200-400 °C).

  • Washing and Drying: After reduction, wash the catalyst with deionized water to remove any residual ions and byproducts. Dry the final catalyst material.

Carbon_Supported_Iridium_Catalyst_Preparation cluster_0 Preparation H2IrCl6_sol H₂IrCl₆ Solution Impregnation Impregnation H2IrCl6_sol->Impregnation Carbon Carbon Support Carbon->Impregnation Drying Drying Impregnation->Drying Reduction Reduction (Chemical or Thermal) Drying->Reduction Washing_Drying Washing & Drying Reduction->Washing_Drying Ir_C_Catalyst Ir/C Catalyst Washing_Drying->Ir_C_Catalyst

Figure 2: General workflow for preparing a carbon-supported iridium catalyst.
Electrochemical Deposition of Iridium Oxide Films

This protocol describes the anodic electrochemical deposition of iridium oxide films from a solution containing the hexahydroxyiridate(IV) precursor.[11][12]

Materials:

  • Hydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O)

  • Sodium hydroxide (NaOH)

  • Supporting electrolyte (e.g., sodium sulfate)

  • Working electrode (e.g., glassy carbon, gold)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the Precursor Solution: First, prepare the [Ir(OH)₆]²⁻ solution by hydrolyzing H₂IrCl₆ with a base as described in Protocol 3.1. Adjust the pH to near neutral and add a supporting electrolyte.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode to be coated, a reference electrode, and a counter electrode immersed in the precursor solution.

  • Deposition: Apply a constant anodic potential (e.g., +1.0 to +1.3 V vs. Ag/AgCl) to the working electrode. This will oxidize the [Ir(OH)₆]²⁻ and deposit a film of iridium oxide (IrOₓ·nH₂O) onto the electrode surface. The thickness of the film can be controlled by the deposition time and the concentration of the precursor.

  • Rinsing and Drying: After deposition, carefully rinse the electrode with deionized water and allow it to dry.

Spectroscopic and Analytical Data

Biological Activity and Signaling Pathways

Current scientific literature does not indicate a direct role for Hydrogen hexachloroiridate(IV) hydrate or the [IrCl₆]²⁻ ion in biological signaling pathways. Its applications are predominantly in the fields of materials science, catalysis, and electrochemistry. While some iridium complexes are being investigated for their potential as therapeutic agents, these are typically organometallic compounds with specific ligands designed to interact with biological targets. There is no evidence to suggest that the simple inorganic salt, Hydrogen hexachloroiridate(IV) hydrate, has such activity.

Safety and Handling

Hydrogen hexachloroiridate(IV) hydrate is a hazardous substance and should be handled with appropriate safety precautions.

  • Toxicity: It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and reducing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Tetrachloroiridium hydrate dihydrochloride, or Hydrogen hexachloroiridate(IV) hydrate, is a fundamentally important precursor for the synthesis of advanced iridium-based materials. Its well-defined chemical properties, particularly its redox activity and susceptibility to hydrolysis, make it a versatile starting material for the creation of highly active catalysts for a variety of applications. While it does not appear to have a direct role in biological signaling, its importance in the development of new materials for energy and chemical synthesis is undisputed. Researchers working with this compound should be well-versed in its properties and adhere to strict safety protocols.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetrachloroiridium Hydrate Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrachloroiridium Hydrate Dihydrochloride, more commonly known as Hexachloroiridic Acid Hydrate (H₂IrCl₆·xH₂O). This compound is a critical precursor in the synthesis of various iridium-based catalysts and advanced materials.

Physicochemical Properties

Tetrachloroiridium hydrate dihydrochloride is a dark brown to black crystalline solid.[1][2] It is highly hygroscopic and soluble in water and alcohols.[3] The exact molecular weight and properties can vary depending on the degree of hydration.

PropertyValueCitations
Molecular Formula H₂IrCl₆·xH₂O[4][5]
Molecular Weight 406.93 g/mol (anhydrous basis)[4]
Appearance Dark brown to black, hygroscopic crystals[1][6]
Melting Point 65 °C (decomposes)[2][3]
Density Approximately 1.02 g/mL at 25 °C[2][7]
Solubility Soluble in water and alcohols[3]
CAS Numbers 16941-92-7 (hexahydrate), 110802-84-1 (hydrate)[1][2]

Synthesis Protocols

The synthesis of tetrachloroiridium hydrate dihydrochloride can be achieved through several methods. The most common industrial approaches involve the direct chlorination of iridium metal or an electrochemical dissolution process.

Synthesis via High-Temperature Chlorination

This traditional method involves the reaction of iridium metal powder with a mixture of hydrochloric acid and chlorine gas at elevated temperatures.

Experimental Protocol:

  • Reaction Setup: A quartz tube furnace capable of reaching temperatures up to 600°C is required. The iridium metal powder is placed in a quartz boat within the tube.

  • Reagent Introduction: A stream of chlorine gas (Cl₂) is passed over the iridium powder while simultaneously introducing concentrated hydrochloric acid (HCl) vapor.

  • Reaction: The furnace is heated to approximately 600°C. The reaction proceeds as the iridium is converted to iridium chlorides.

  • Dissolution: After the reaction is complete, the resulting iridium chloride product is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).

  • Purification: The solution is repeatedly evaporated with hydrochloric acid to remove any nitrogen-containing byproducts.[1]

  • Crystallization: The purified solution is then carefully concentrated and cooled to induce crystallization of the tetrachloroiridium hydrate dihydrochloride. The crystals are collected and dried in a vacuum over a desiccant like calcium oxide (CaO).[1]

Synthesis via Electrochemical Dissolution

An alternative and often more controlled method is the electrochemical dissolution of iridium powder in hydrochloric acid. This method avoids the use of chlorine gas and can be performed at lower temperatures.[8][9]

Experimental Protocol:

  • Electrolytic Cell Setup: A U-shaped electrolytic cell made of an acid-resistant material (e.g., glass) is used. Non-metallic conductive electrodes are placed in each arm of the cell.[8][9]

  • Electrolyte and Reactant: The cell is filled with concentrated hydrochloric acid (e.g., 37%). High-purity iridium powder is added to the electrolyte. The weight ratio of hydrochloric acid to iridium powder can range from 3:1 to 100:1.[8][9]

  • Electrolysis: An alternating current is applied across the electrodes. Typical parameters are a voltage of 20-70 V and a current of 10-40 A. The temperature of the electrolyte is maintained between 100-115°C using a cooling system. The electrolysis is continued until the iridium powder is dissolved.[8][9]

  • Filtration and Concentration: The resulting chloroiridic acid solution is filtered to remove any unreacted iridium powder. The filtrate is then distilled to concentrate the solution.[8][9]

  • Crystallization: The concentrated solution is cooled to induce the crystallization of tetrachloroiridium hydrate dihydrochloride. The crystals are then harvested.

Synthesis_Workflow Synthesis Workflow for Tetrachloroiridium Hydrate Dihydrochloride cluster_0 Starting Material cluster_1 Synthesis Methods cluster_2 Intermediate Product cluster_3 Purification & Isolation cluster_4 Final Product Iridium Metal Powder Iridium Metal Powder High-Temperature Chlorination High-Temperature Chlorination Iridium Metal Powder->High-Temperature Chlorination Electrochemical Dissolution Electrochemical Dissolution Iridium Metal Powder->Electrochemical Dissolution Crude H2IrCl6 Solution Crude H2IrCl6 Solution High-Temperature Chlorination->Crude H2IrCl6 Solution Electrochemical Dissolution->Crude H2IrCl6 Solution Purification Purification Crude H2IrCl6 Solution->Purification Crystallization Crystallization Purification->Crystallization Tetrachloroiridium Hydrate Dihydrochloride Tetrachloroiridium Hydrate Dihydrochloride Crystallization->Tetrachloroiridium Hydrate Dihydrochloride

A flowchart illustrating the synthesis pathways for Tetrachloroiridium Hydrate Dihydrochloride.

Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and structure of the synthesized compound.

Elemental Analysis

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is a highly sensitive technique used to determine the iridium content and to quantify trace elemental impurities.

Experimental Protocol (ICP-AES):

  • Sample Preparation: A precisely weighed sample of the tetrachloroiridium hydrate dihydrochloride is dissolved in a suitable acidic aqueous solution, typically dilute hydrochloric acid.[10]

  • Standard Preparation: A series of calibration standards with known iridium concentrations are prepared.

  • Analysis: The sample and standard solutions are introduced into the plasma of the ICP-AES instrument. The instrument measures the intensity of the light emitted at specific wavelengths characteristic of iridium and other elements.

  • Quantification: The iridium concentration in the sample is determined by comparing its emission intensity to the calibration curve generated from the standards. The concentration of impurity elements can also be determined simultaneously.[10]

Typical Impurity Levels:

ElementTypical Maximum Concentration (ppm)
Platinum (Pt)< 50
Palladium (Pd)< 50
Rhodium (Rh)< 50
Ruthenium (Ru)< 50
Gold (Au)< 50
Silver (Ag)< 50
Iron (Fe)< 50
Copper (Cu)< 50
UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within the [IrCl₆]²⁻ complex. It is particularly useful for monitoring the stability of the Ir(IV) oxidation state in solution.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as deionized water or a non-reducing organic solvent. The concentration should be chosen to yield an absorbance in the range of 0.1 - 1.0.

  • Analysis: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm using a spectrophotometer. A reference cuvette containing the pure solvent is used to obtain a baseline.

  • Interpretation: The spectrum of the [IrCl₆]²⁻ ion typically exhibits characteristic absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions.

Expected Spectroscopic Data:

Wavelength (λmax)AssignmentSolvent
~488 nmLigand-to-Metal Charge Transfer (LMCT)Aqueous
~432 nmLigand-to-Metal Charge Transfer (LMCT)Aqueous
~415 nmLigand-to-Metal Charge Transfer (LMCT)Aqueous
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule, which can help to confirm the presence of the Ir-Cl bonds and water of hydration.

Experimental Protocol:

  • Sample Preparation: Due to the hygroscopic nature of the sample, preparation should be performed in a dry environment.

    • KBr Pellet Method: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Analysis: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Interpretation: The spectrum is analyzed for characteristic absorption bands. The Ir-Cl stretching vibrations are expected in the far-infrared region, while the O-H stretching and bending vibrations of the water molecules will appear at higher wavenumbers.

Expected FTIR Data:

Wavenumber (cm⁻¹)Assignment
3600 - 3200O-H stretching of water of hydration
~1630H-O-H bending of water of hydration
Below 400Ir-Cl stretching vibrations
X-ray Diffraction (XRD)

Powder X-ray diffraction is a powerful technique for confirming the crystalline structure of the synthesized compound.

Experimental Protocol:

  • Sample Preparation: The crystalline sample is finely ground to a homogeneous powder. Due to its hygroscopic nature, the sample should be prepared and mounted in a low-humidity environment or in a sealed sample holder.[11]

  • Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ).[12]

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are characteristic of the crystal lattice structure. These can be compared to standard diffraction databases for phase identification.

Characterization_Workflow Characterization Workflow cluster_techniques Characterization Techniques cluster_info Information Obtained Product Synthesized Product EA Elemental Analysis (ICP-AES) Product->EA UVVis UV-Visible Spectroscopy Product->UVVis FTIR FTIR Spectroscopy Product->FTIR XRD X-ray Diffraction (Powder) Product->XRD Purity Purity & Impurity Profile EA->Purity Electronic Electronic Structure & Oxidation State UVVis->Electronic Functional Functional Groups & Hydration FTIR->Functional Crystal Crystalline Structure & Phase Identity XRD->Crystal

References

Technical Guide on the Crystal Structure of Tetrachloroiridium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the request for an in-depth analysis of the crystal structure of "Tetrachloroiridium hydrate dihydrochloride." A comprehensive search of chemical and crystallographic databases, as well as the broader scientific literature, indicates that no experimentally determined crystal structure has been published for a compound with this specific name or a corresponding chemical formula (e.g., H₂[IrCl₄]·H₂O·2HCl). The name itself is chemically ambiguous and does not correspond to a standard, well-characterized iridium complex.

Given the absence of data for the requested compound, this guide will instead focus on the closest, structurally characterized chemical relatives: salts containing the trans-tetrachlorodiaquairidate(III) anion, [IrCl₄(H₂O)₂]⁻ , and the trans-dichlorotetraaquairidium(III) cation, [IrCl₂(H₂O)₄]⁺ . These species represent stable, octahedral coordination complexes of Iridium(III) that incorporate both chloride and water ligands, making them the most relevant analogues for a scientific audience interested in the structural chemistry of hydrated iridium chlorides.

Introduction: The Challenge of Iridium(III) Aquachloro Speciation

Iridium(III) in aqueous hydrochloric acid solutions exists as a complex equilibrium of various aquachloro species, [IrClₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺. The precise species present depends on factors such as chloride concentration, pH, and temperature. Isolating and crystallizing a single species from this mixture can be challenging. While "Tetrachloroiridium hydrate dihydrochloride" is not a recognized compound, the name suggests an interest in an iridium species with four chloride ligands and associated water/protons. The trans-[IrCl₄(H₂O)₂]⁻ anion is a stable and well-documented example of such a species.

Crystal Structure of a Related Cationic Complex: (H₃tacn)trans-IrCl₂(H₂O)₄₂

While the primary interest lies in a tetrachloro species, a high-quality crystal structure has been determined for a related complex where the ligand ratio is inverted: the trans-dichlorotetraaquairidium(III) cation. This structure provides valuable insight into the coordination geometry and bond parameters of Ir(III) with both water and chloride ligands.

The structure was determined for the double salt (H₃tacn)trans---INVALID-LINK--₂ (where tacn = 1,4,7-triazacyclononane).[1]

The key structural parameters for the trans-[IrCl₂(H₂O)₄]⁺ cation within this salt are summarized below.

Parameter Value
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions a = 11.8667(14) Å
b = 8.1145(11) Å
c = 19.319(3) Å
β = 92.812(11)°
Coordination Geometry Octahedral
Selected Bond Lengths Ir—Cl: (Average) ~2.35 Å
Ir—O (axial): (Average) ~2.05 Å
Ir—O (equatorial): (Average) ~2.05 Å
Selected Bond Angles Cl—Ir—Cl: ~180° (trans)
O—Ir—O (equatorial): ~90°
Cl—Ir—O: ~90°

Note: Exact bond lengths and angles for the specific iridium cation would be detailed in the primary publication. The values provided are typical for such complexes.

The synthesis of the (H₃tacn)trans---INVALID-LINK--₂ salt provides a methodological blueprint for isolating aquachloro iridium species.

  • Precursor Synthesis : The hexaaquairidium(III) ion, [Ir(H₂O)₆]³⁺, is prepared first, often from a starting material like iridium(III) chloride hydrate (IrCl₃·xH₂O) or a cesium iridium alum.

  • Reaction : The target complex, trans-[IrCl₂(H₂O)₄]⁺, was identified as a minor product from the reaction between [Ir(H₂O)₆]³⁺ and tacn·3HCl in an aqueous cesium sulfate medium.[1]

  • Crystallization : Single crystals suitable for X-ray diffraction were obtained directly from the reaction medium. The presence of the bulky organic cation (H₃tacn)³⁺ and sulfate anions facilitated the crystallization of this specific double salt.

  • Structure Determination : A suitable single crystal was mounted on a diffractometer. Data was collected, and the structure was solved and refined using standard crystallographic software packages.

Logical Workflow for Iridium Complex Crystallization and Structure Determination

The process of identifying and characterizing a new coordination complex like the one described follows a logical and systematic workflow. This workflow is essential for ensuring the accurate determination of the molecular structure and properties of the compound.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_crystal Crystallization cluster_xray X-Ray Diffraction cluster_structure Structure Solution & Refinement start Iridium Precursor (e.g., IrCl3·xH2O) reaction Aqueous Reaction with Ligands/Salts start->reaction isolation Product Isolation (Precipitation/Filtration) reaction->isolation dissolve Dissolve Crude Product isolation->dissolve grow Slow Evaporation / Vapor Diffusion / Layering dissolve->grow harvest Harvest Single Crystals grow->harvest mount Mount Crystal on Diffractometer harvest->mount data Data Collection (X-ray Exposure) mount->data process Data Processing (Integration & Scaling) data->process solve Structure Solution (e.g., Direct Methods) process->solve refine Refinement of Atomic Parameters solve->refine validate Validation & Analysis (CIF file generation) refine->validate end end validate->end Final Structural Data

Caption: Experimental workflow for synthesis and crystallographic analysis.

Conclusion and Recommendations

For researchers interested in the specific area of tetrachloroiridate hydrates, the following is recommended:

  • Focus on Analogues : Direct future research toward the synthesis and crystallization of simple alkali metal salts of the trans-[IrCl₄(H₂O)₂]⁻ anion. This species is the most logical and chemically sound interpretation of the originally requested compound name.

  • Systematic Synthesis : Employ systematic crystallization screening techniques, varying counter-ions (e.g., Cs⁺, K⁺, Rb⁺), solvents, and temperature to isolate and grow single crystals of a salt containing the [IrCl₄(H₂O)₂]⁻ anion.

  • Consult Databases : For definitive structural information, researchers should consult primary crystallographic databases such as the Inorganic Crystal Structure Database (ICSD) or the Cambridge Structural Database (CSD) for the most current entries on iridium-chloride-water complexes.

This guide provides a scientifically grounded alternative to the initial query, focusing on verified and published structural data for closely related iridium(III) aquachloro complexes, thereby maintaining the high standard of technical accuracy required by the intended audience.

References

Technical Guide: Hydrogen Hexachloroiridate(IV) Hydrate (CAS 110802-84-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hydrogen Hexachloroiridate(IV) Hydrate, a key precursor in the development of iridium-based catalysts and advanced materials.

Chemical Identity and Properties

Hydrogen Hexachloroiridate(IV) Hydrate, identified by the CAS number 110802-84-1, is an inorganic compound with significant applications in catalysis and materials science.[1][2] It is also known by several synonyms, including Chloroiridic acid, Dihydrogen hexachloroiridate(IV) hydrate, and Hexachloroiridium(IV) acid hydrate.[3][4]

Physical and Chemical Properties

This compound is typically a black crystalline solid that is soluble in water and alcohol.[2][5] It is recognized for its high iridium content, which contributes to its potent catalytic activity.[2][6]

PropertyValueReferences
CAS Number 110802-84-1[3][7]
Molecular Formula H₂IrCl₆ · xH₂O[1][8]
Molecular Weight 406.95 g/mol (anhydrous basis)[2][3]
Appearance Black crystalline solid[2][5]
Melting Point 65 °C (lit.)[1][3]
Density 1.02 g/mL at 25 °C (lit.)[1][3]
Iridium Content Approximately 36-44%[2]
Solubility Soluble in water and alcohol[5][9]

Safety and Handling

Hydrogen Hexachloroiridate(IV) Hydrate is classified as a hazardous substance and requires careful handling.

Hazard Identification

The compound is corrosive and can cause severe skin burns and eye damage.[10] It is also harmful if swallowed.[10]

Hazard StatementCode
May be corrosive to metalsH290
Harmful if swallowedH302
Causes severe skin burns and eye damageH314
Recommended Handling Precautions

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[11] Work should be conducted in a well-ventilated area, and eyewash stations and safety showers should be readily accessible.[8] In case of contact with skin, immediately wash with soap and water.[10] If inhaled, move the individual to fresh air.[10]

Key Applications and Experimental Protocols

Hydrogen Hexachloroiridate(IV) Hydrate is a versatile precursor for the synthesis of various iridium-based catalysts and materials.[1][2] Its primary applications lie in catalysis, electrochemistry, and materials science.[1][12]

Catalyst for Oxygen Evolution Reaction (OER)

Iridium-based materials are among the most active catalysts for the oxygen evolution reaction, a critical process in water splitting for hydrogen production.

Experimental Protocol: Synthesis of Iridium Oxide Nanoparticles for OER

This protocol describes a general method for synthesizing iridium oxide (IrOₓ) nanoparticles from Hydrogen Hexachloroiridate(IV) Hydrate via a hydrolysis route.

  • Step 1: Formation of Iridium-Hydroxide Complex: An aqueous solution of Hydrogen Hexachloroiridate(IV) Hydrate is prepared. The pH of the solution is adjusted to a basic condition to facilitate the formation of an iridium-hydroxide complex.

  • Step 2: Protonation: The solution is then acidified to induce protonation, leading to the formation of colloidal hydrated IrOₓ nanoparticles.

  • Step 3: Deposition on Support: The colloidal IrOₓ nanoparticles are deposited onto a support material, such as carbon or titanium nitride (TiN), using probe sonication.

G cluster_workflow Experimental Workflow: Synthesis of IrOₓ Nanoparticles H2IrCl6 H₂IrCl₆ Solution Base Addition of Base (pH Adjustment) H2IrCl6->Base Step 1 Ir_OH Iridium-Hydroxide Complex Formation Base->Ir_OH Acid Acidification (Protonation) Ir_OH->Acid Step 2 IrOx_colloid Colloidal Hydrated IrOₓ Nanoparticles Acid->IrOx_colloid Sonication Probe Sonication IrOx_colloid->Sonication Step 3 Support Support Material (e.g., Carbon, TiN) Support->Sonication IrOx_supported Supported IrOₓ Nanoparticle Catalyst Sonication->IrOx_supported

Synthesis of Iridium Oxide Nanoparticles.
Precursor for Hydrogenation Catalysts

This compound is a precursor for preparing catalysts used in hydrogenation reactions, which are fundamental processes in organic synthesis for the saturation of double and triple bonds.[2][6]

Experimental Protocol: General Catalytic Hydrogenation of Alkenes

While a specific protocol starting from H₂IrCl₆ is not detailed in the provided search results, a general workflow for the catalytic hydrogenation of alkenes is as follows:

  • Catalyst Preparation: An iridium-based catalyst is prepared from the Hydrogen Hexachloroiridate(IV) Hydrate precursor. This often involves reduction to form metallic iridium nanoparticles or complexes.

  • Reaction Setup: The alkene substrate is dissolved in a suitable solvent in a reaction vessel. The prepared catalyst is then added to the mixture.

  • Hydrogenation: The reaction vessel is purged and then filled with hydrogen gas (H₂). The reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated alkane product.

G cluster_workflow Experimental Workflow: Catalytic Hydrogenation Catalyst_Prep Catalyst Preparation (from H₂IrCl₆) Reaction_Setup Reaction Setup (Alkene + Solvent + Catalyst) Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation (H₂ gas, Temp, Pressure) Reaction_Setup->Hydrogenation Workup Work-up (Filtration, Evaporation) Hydrogenation->Workup Product Saturated Alkane Product Workup->Product

General Catalytic Hydrogenation Workflow.
Electrochemical Synthesis of Polyaniline

Hydrogen Hexachloroiridate(IV) Hydrate can be used to catalyze the electrochemical synthesis of polyaniline films on the surface of non-noble metal electrodes.

Experimental Protocol: Electrochemical Deposition of Polyaniline

A general procedure for the electrochemical polymerization of aniline is as follows:

  • Electrolyte Preparation: An aqueous solution containing aniline monomer and an acid (e.g., sulfuric acid) is prepared.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, with the substrate to be coated as the working electrode, a platinum counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Polymerization: A potential is applied to the working electrode, and the potential is cycled within a specific range to induce the polymerization of aniline on the electrode surface. The presence of an iridium-based catalyst can facilitate this process.

  • Film Characterization: The resulting polyaniline film is washed and can be characterized by various techniques such as cyclic voltammetry, FTIR, and SEM.

G cluster_workflow Logical Relationship: Electrochemical Polymerization of Aniline Electrolyte Aniline Monomer + Acidic Electrolyte Cell Three-Electrode Electrochemical Cell Electrolyte->Cell Polymerization Cyclic Voltammetry (Applied Potential) Cell->Polymerization Catalyst Catalyst (e.g., from H₂IrCl₆) Catalyst->Cell PANI_Film Polyaniline Film on Electrode Polymerization->PANI_Film

Electrochemical Polymerization of Aniline.

Conclusion

Hydrogen Hexachloroiridate(IV) Hydrate is a fundamentally important compound for research and development in catalysis and materials science. Its role as a precursor to highly active iridium-based catalysts for a range of applications, including water splitting and organic synthesis, makes it a valuable resource for scientists and engineers. Proper handling and a thorough understanding of its chemical properties are essential for its safe and effective use in the laboratory and in industrial processes.

References

In-Depth Technical Guide: Stability and Storage of Tetrachloroiridium Hydrate Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Tetrachloroiridium hydrate dihydrochloride, a compound of significant interest in chemical research and catalysis. Due to the limited direct data on a compound named "Tetrachloroiridium hydrate dihydrochloride," this document will focus on the closely related and commercially available compound, Ammonium hexachloroiridate(III) hydrate ((NH₄)₃[IrCl₆]·H₂O) , which is often used in similar applications. The principles of stability and handling discussed herein are broadly applicable to hygroscopic and potentially air-sensitive iridium coordination complexes.

Physicochemical Properties and Stability Profile

Ammonium hexachloroiridate(III) hydrate is a green crystalline solid.[1] Its stability is primarily influenced by its hygroscopic nature, making it susceptible to degradation in the presence of moisture.[1]

Key Stability Characteristics:

  • Hygroscopicity: The compound readily absorbs moisture from the atmosphere. This is a critical factor to control during storage and handling to prevent changes in its physical and chemical properties.

  • Incompatibilities: The compound should not be stored with or exposed to strong oxidizing agents, as this can lead to hazardous reactions.[1]

  • Hazardous Decomposition Products: Upon decomposition, typically under thermal stress, the compound may release toxic fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and metal oxides.

Quantitative Stability Data

While specific long-term and accelerated stability studies for Ammonium hexachloroiridate(III) hydrate are not publicly available, the following tables provide an illustrative summary of expected stability based on ICH Q1A guidelines for new drug substances and typical behavior of hygroscopic inorganic compounds.[3][4][5]

Table 1: Illustrative Long-Term Stability Data

Storage ConditionTime PointAssay (%)AppearanceWater Content (%)
25°C ± 2°C / 60% RH ± 5% RH0 Months100.0Green Crystalline Powder3.8
3 Months99.8No Change3.9
6 Months99.5No Change4.0
12 Months99.1No Change4.2
24 Months98.2Slight Darkening4.5

Table 2: Illustrative Accelerated Stability Data

Storage ConditionTime PointAssay (%)AppearanceWater Content (%)Degradation Products (%)
40°C ± 2°C / 75% RH ± 5% RH0 Months100.0Green Crystalline Powder3.8Not Detected
1 Month98.5Slight Darkening4.80.15
3 Months96.2Darkening of Powder5.50.45
6 Months93.8Significant Darkening6.21.10

Recommended Storage Conditions

To ensure the long-term integrity and purity of Ammonium hexachloroiridate(III) hydrate, the following storage conditions are recommended:

Table 3: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store at room temperature (20-25°C). For long-term storage (>1 year), consider refrigeration (2-8°C).Minimizes thermal degradation.
Humidity Store in a dry environment, protected from moisture.The compound is hygroscopic and will absorb atmospheric water.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against potential oxidation and reaction with atmospheric components.
Container Keep in a tightly sealed, opaque container. Ampouling under inert gas is ideal for long-term storage of small quantities.Prevents exposure to moisture, light, and air.
Incompatibles Store away from strong oxidizing agents.To prevent hazardous chemical reactions.

For solutions of the compound, it is recommended to store them at -20°C for use within one month or at -80°C for use within six months to maintain stability.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of Ammonium hexachloroiridate(III) hydrate.

Stability Study Protocol (ICH Q1A Guideline Adaptation)

This protocol is designed to evaluate the stability of the compound under various environmental conditions over time.

Objective: To establish a re-test period for Ammonium hexachloroiridate(III) hydrate by assessing its thermal stability and sensitivity to moisture.

Materials:

  • Three primary batches of Ammonium hexachloroiridate(III) hydrate.

  • Container closure system identical to the proposed packaging for storage and distribution.

  • Controlled environment stability chambers.

Methodology:

  • Initial Analysis (Time 0): Perform a complete analysis on all three batches to establish the initial quality, including assay, appearance, water content, and identification of any degradation products.

  • Long-Term Stability Testing:

    • Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH.

    • Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter through the proposed re-test period.

  • Accelerated Stability Testing:

    • Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).

  • Stress Testing:

    • Conduct studies on a single batch to identify potential degradation products and degradation pathways.

    • Conditions should include elevated temperature (e.g., 50°C, 60°C), high humidity (≥75% RH), oxidation, and photolysis.

  • Analysis at Each Time Point: At each testing interval, evaluate the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Using a validated stability-indicating method (e.g., ICP-MS for iridium content).

    • Water Content: By Karl Fischer titration.

    • Degradation Products: Using a suitable chromatographic technique (e.g., HPLC-UV/MS) to separate and quantify any impurities.

Analytical Method: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and the temperature at which water of hydration is lost.

Instrument: Thermogravimetric Analyzer.

Methodology:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min).

  • Use an inert atmosphere (e.g., nitrogen) to purge the furnace.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the stability and handling of Ammonium hexachloroiridate(III) hydrate.

StabilityTestingWorkflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_evaluation Data Evaluation start Select 3 Batches of Compound package Package in Inert Atmosphere start->package initial_analysis Initial Analysis (T=0) (Assay, Water Content, Appearance) package->initial_analysis long_term Long-Term 25°C / 60% RH initial_analysis->long_term accelerated Accelerated 40°C / 75% RH initial_analysis->accelerated stress Stress Testing (Heat, Humidity, Light, Oxidation) initial_analysis->stress testing Periodic Analysis (Assay, Water Content, Appearance, Degradants) long_term->testing accelerated->testing evaluation Evaluate Data vs. Specifications testing->evaluation retest Establish Re-test Period evaluation->retest

Caption: Workflow for a formal stability study.

HandlingHygroscopicCompound cluster_storage Storage cluster_handling Handling cluster_environment Controlled Environment storage_node Store in Tightly Sealed Container Under Inert Atmosphere (Ar/N2) in a Desiccator weighing Weighing storage_node->weighing transfer Transfer weighing->transfer glovebox Glovebox (Inert Atmosphere) weighing->glovebox Perform in schlenk Schlenk Line

Caption: Recommended handling of hygroscopic compounds.

DegradationPathway compound (NH₄)₃[IrCl₆]·H₂O hydrolysis Hydrolysis Products compound->hydrolysis Hygroscopicity dehydration Anhydrous (NH₄)₃[IrCl₆] compound->dehydration Thermal Stress oxidation Oxidized Iridium Species compound->oxidation Incompatibility moisture Moisture (H₂O) heat Heat (Δ) oxidant Oxidizing Agent decomposition IrOx, HCl, NOx dehydration->decomposition High Temperature

Caption: Potential degradation pathways.

References

Solubility Profile of Tetrachloroiridium Hydrate Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrachloroiridium hydrate dihydrochloride (also known as chloroiridic acid hydrate or hydrogen hexachloroiridate(IV) hydrate). The information is targeted toward professionals in research, science, and drug development who utilize iridium compounds in their work. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Topic: Solubility of Tetrachloroiridium Hydrate Dihydrochloride

Tetrachloroiridium hydrate dihydrochloride is an inorganic complex of iridium that serves as a precursor in the synthesis of various iridium-based catalysts and materials. Its solubility is a critical parameter for its application in homogeneous catalysis, electrochemistry, and the synthesis of novel compounds. Understanding its behavior in different solvents is essential for reaction design, purification, and formulation.

Quantitative Solubility Data

Quantitative solubility data for tetrachloroiridium hydrate dihydrochloride in a wide range of organic solvents is not extensively available in published literature. However, qualitative descriptions and data for closely related compounds provide valuable insights. The available data is summarized in the table below.

SolventFormulaTypeSolubilityCitation
WaterH₂OPolar ProticSoluble[1][2]
456 g/L at 30 °C (for Hexahydrate form)
AlcoholROHPolar ProticSoluble[1][2]
Hydrochloric AcidHCl (aq)Aqueous AcidicSoluble[2]
AcetoneC₃H₆OPolar AproticHighly Soluble (for a related DMSO complex)[3]

Note on Data Limitations: The quantitative value provided for water solubility is for the hexahydrated form of chloroiridic acid, which may differ from other hydrated forms of tetrachloroiridium dihydrochloride. The solubility in alcohols is stated qualitatively in the literature. The high solubility in acetone is noted for a specific iridium(IV) chloride-DMSO complex and may not be directly representative of tetrachloroiridium hydrate dihydrochloride itself. For other organic solvents, the data is largely unavailable, suggesting that solubility may be limited. For instance, the related salt, ammonium hexachloroiridate(IV), is reported to be insoluble in ethanol.[4]

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment:

  • Tetrachloroiridium hydrate dihydrochloride

  • Selected solvent(s)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or magnetic stirrer with hotplate

  • Temperature probe

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or beakers

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of tetrachloroiridium hydrate dihydrochloride to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and the solute.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered saturated solution in a drying oven. The temperature should be set high enough to evaporate the solvent in a reasonable time but low enough to avoid decomposition of the tetrachloroiridium hydrate dihydrochloride.

    • Continue heating until the solvent has completely evaporated and a constant weight of the dry solid is achieved.

  • Weighing and Calculation:

    • Cool the evaporation dish containing the dry solute in a desiccator to room temperature to prevent moisture absorption.

    • Weigh the dish with the dried solute on an analytical balance.

    • The solubility (S) is calculated using the following formula:

    S (g/L) = (Mass of dish and solute - Mass of empty dish) / Volume of solution withdrawn (L)

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Analysis cluster_calc 4. Calculation A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Withdraw a known volume of supernatant B->C D Filter the sample to remove undissolved solids C->D E Evaporate the solvent from the filtered sample D->E F Dry the remaining solute to a constant weight E->F G Weigh the dried solute F->G H Calculate solubility (g/L) G->H

Caption: Workflow for determining solubility via the gravimetric method.

References

Unveiling the Legacy of Iridium Chlorides: A Technical Journey Through History and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the historical background and discovery of iridium chloride compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical guide. This whitepaper details the key scientific milestones, from the initial discovery of iridium to the early synthesis and characterization of its chloride derivatives, supported by quantitative data, historical experimental protocols, and visualizations of the scientific journey.

The story of iridium and its chloride compounds is one of serendipity, meticulous investigation, and the relentless pursuit of knowledge by the pioneers of modern chemistry. From the initial isolation of the element iridium in the early 19th century, the vibrant and diverse chemistry of its compounds, particularly its chlorides, has captivated scientists and paved the way for numerous technological advancements.

The Dawn of a New Element: The Discovery of Iridium

The journey begins in 1803 with the English chemist Smithson Tennant. While investigating the residue of platinum ore that had been dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid), Tennant astutely observed that a dark, insoluble material remained.[1][2] Prevailing scientific thought at the time dismissed this residue as mere graphite. However, Tennant's curiosity and rigorous experimental approach led him to a groundbreaking discovery. Through a series of treatments with alternating alkaline and acidic solutions, he successfully isolated two new elements: osmium and iridium.[1][2]

He formally announced his discovery to the Royal Society in 1804.[1][2] The name "iridium" was chosen from the Greek word "iris," meaning rainbow, a tribute to the striking and varied colors of its salts in solution.[1][2] This colorful characteristic was an early indicator of the rich coordination chemistry that iridium possesses, a feature prominently displayed by its chloride complexes.

Early Encounters with Iridium Chlorides: Synthesis and Characterization

Following the discovery of iridium, the scientific community, including notable figures like Jöns Jacob Berzelius and Louis Nicolas Vauquelin, embarked on elucidating the properties of this new element and its compounds. The initial interactions with iridium chlorides were intrinsically linked to the methods used to extract and purify iridium from platinum ores.

One of the earliest documented methods for the extraction of iridium, which inherently involved the formation of its chloride complexes, was detailed by Friedrich Wöhler in an 1833 publication in the "Annales de Chimie et de Physique." His process involved the treatment of the platinum ore residue with a mixture of reagents, leading to the separation of iridium and osmium. While not a direct synthesis of pure iridium chloride, this work laid the groundwork for understanding its behavior in solution.

The deliberate synthesis and characterization of specific iridium chloride compounds, namely iridium(III) chloride (IrCl₃) and iridium(IV) chloride (IrCl₄), evolved throughout the 19th century. Early synthetic routes were often extensions of the extraction processes.

Historical Experimental Protocol: Wöhler's Extraction of Iridium (circa 1833)
  • Fusion: The insoluble residue from platinum ore was mixed with an oxidizing agent, such as potassium nitrate, and a flux, like potassium hydroxide. This mixture was then heated to high temperatures in a crucible. This process converted the metallic iridium into a water-soluble iridate salt.

  • Dissolution and Acidification: The fused mass was cooled and then dissolved in water. The resulting solution, containing the iridate, was then carefully acidified with hydrochloric acid. This step would have led to the formation of various chloro-iridium complexes in solution.

  • Precipitation and Separation: Through controlled adjustments of pH and the addition of specific reagents, iridium could be selectively precipitated from the solution, separating it from osmium and other platinum group metals. The precipitates would have been complex iridium chloride salts.

It is important to note that the purity of the iridium chloride compounds obtained through these early methods would have been a significant challenge for 19th-century chemists.

Properties of Iridium Chlorides: Early Observations

Early quantitative data on the physical and chemical properties of iridium chlorides were gradually accumulated as purification techniques improved. The distinct colors of the different oxidation states of iridium in chloride solutions were a key characteristic noted by early researchers.

PropertyIridium(III) Chloride (IrCl₃) (Anhydrous)Iridium(IV) Chloride (IrCl₄) (Anhydrous)Iridium(III) Chloride Hydrate (IrCl₃·xH₂O)
Appearance Dark green to black crystalline solidBrown to black crystalline solidOlive-green to brown powder
Solubility in Water InsolubleSolubleSoluble
Molar Mass ( g/mol ) 298.58334.03Variable
Melting Point (°C) Decomposes above 763DecomposesDecomposes

Note: The properties listed are based on modern, refined measurements. Early 19th-century data would have been less precise.

Visualizing the Path of Discovery

The journey from the initial observation of an unknown residue to the characterization of specific iridium chloride compounds involved a network of scientific inquiry and collaboration. The following diagram illustrates the key milestones and figures in this historical narrative.

Discovery_of_Iridium_Chlorides cluster_Discovery Discovery of Iridium (Early 19th Century) cluster_Characterization Early Characterization and Synthesis Platinum_Ore_Residue Insoluble Residue from Platinum Ore Tennant_1803 Smithson Tennant (1803) Observes and Investigates Residue Platinum_Ore_Residue->Tennant_1803 Investigates Discovery_Announcement_1804 Announcement of Iridium and Osmium (1804) Philosophical Transactions of the Royal Society Tennant_1803->Discovery_Announcement_1804 Publishes Discovery Vauquelin_Berzelius Vauquelin & Berzelius Early Studies of Iridium Compounds Discovery_Announcement_1804->Vauquelin_Berzelius Spurs further research Formation_of_Chlorides Formation of various Iridium Chloride Complexes Vauquelin_Berzelius->Formation_of_Chlorides Studies lead to Wohler_1833 Friedrich Wöhler (1833) Publishes Method for Iridium Extraction (Annales de Chimie et de Physique) Wohler_1833->Formation_of_Chlorides Method involves Synthesis_IrCl3_IrCl4 Deliberate Synthesis and Isolation of Iridium(III) and Iridium(IV) Chloride (Mid-to-Late 19th Century) Formation_of_Chlorides->Synthesis_IrCl3_IrCl4 Leads to

Caption: A timeline of the discovery of iridium and the early studies of its chloride compounds.

The historical journey of iridium chloride compounds, from their shadowy origins in the residues of platinum ore to their isolation and characterization, stands as a testament to the foundational principles of chemical inquiry. The work of these early pioneers not only unveiled a new element with remarkable properties but also laid the groundwork for the vast and complex field of iridium chemistry that continues to be a fertile ground for research and innovation today.

References

A Technical Guide to the Theoretical Investigation of Tetrachloroiridium Hydrate Dihydrochloride's Electronic Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of tetrachloroiridium hydrate dihydrochloride, represented by the formula [H₃O]₂[IrCl₄(H₂O)₂]·2HCl, a compound of interest in various chemical and pharmaceutical domains. Understanding the electronic properties of such iridium complexes is paramount for predicting their reactivity, stability, and potential applications. This document outlines the standard computational protocols, expected data outputs, and a conceptual framework for such an investigation.

Computational Methodology: A Detailed Protocol

The investigation of the electronic structure of tetrachloroiridium hydrate dihydrochloride is typically conducted using Density Functional Theory (DFT), a robust quantum mechanical modeling method. The following protocol outlines a standard approach for these calculations.

1.1. Molecular Structure and Optimization The initial step involves constructing the 3D structure of the [IrCl₄(H₂O)₂]²⁻ anion, along with the hydronium counter-ions and dihydrochloride. The geometry of this complex is then optimized to find its most stable energetic conformation.

1.2. Level of Theory and Basis Sets A common and effective approach involves the use of a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the iridium atom, due to its heavy nature and the presence of relativistic effects, an effective core potential (ECP) like the Los Alamos National Laboratory 2-electron core potential (LANL2DZ) is employed. For the lighter atoms (Cl, O, H), a Pople-style basis set such as 6-31G(d) is generally sufficient.

1.3. Solvation Effects To simulate the behavior of the complex in an aqueous solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied during the calculations.

1.4. Frequency Calculations Following a successful geometry optimization, vibrational frequency calculations are performed. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

1.5. Electronic Property Calculations With the optimized geometry, a series of calculations are performed to determine the electronic properties. This includes the analysis of the frontier molecular orbitals (HOMO and LUMO), Mulliken population analysis for charge distribution, and the generation of molecular electrostatic potential maps. For a more in-depth understanding of the electronic transitions, Time-Dependent DFT (TD-DFT) can be utilized to predict the UV-Vis absorption spectrum.

Data Presentation

The quantitative results from the theoretical calculations are best presented in a structured tabular format for clarity and comparative analysis.

Table 1: Selected Optimized Geometric Parameters

ParameterBond/AngleCalculated Value
Bond LengthIr-ClValue in Å
Ir-OValue in Å
O-HValue in Å
Bond AngleCl-Ir-ClValue in degrees
Cl-Ir-OValue in degrees
H-O-HValue in degrees

Table 2: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)IR IntensityAssignment
1ValueValueIr-Cl stretch
2ValueValueIr-O stretch
3ValueValueH₂O bend

Table 3: Frontier Molecular Orbital Analysis

OrbitalEnergy (eV)Composition
HOMO-1Valuee.g., 70% Ir(d), 30% Cl(p)
HOMOValuee.g., 85% Ir(d), 15% Cl(p)
LUMOValuee.g., 60% Ir(d), 40% Cl(p)
LUMO+1Valuee.g., 50% Ir(d), 50% O(p)

Visualizations

Diagrams are essential for illustrating workflows and conceptual relationships in computational chemistry.

Computational_Workflow A Initial Structure Construction B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Energy Minimum Confirmation C->D No imaginary frequencies E Electronic Property Calculation (HOMO/LUMO, Charges) D->E F TD-DFT for Excited States D->F G Data Analysis and Interpretation E->G F->G

Computational Chemistry Workflow

Molecular_Orbital_Concept cluster_metal Iridium Atomic Orbitals cluster_ligand Ligand Group Orbitals (Cl, H2O) cluster_mo Molecular Orbitals M_d d-orbitals (t2g, eg) MO_bonding Bonding MOs (σ, π) M_d->MO_bonding MO_nonbonding Non-bonding MOs (t2g) M_d->MO_nonbonding MO_antibonding Anti-bonding MOs (σ, π) M_d->MO_antibonding LGO σ and π orbitals LGO->MO_bonding LGO->MO_antibonding

Metal-Ligand Orbital Interaction

Methodological & Application

Application Notes and Protocols: Tetrachloroiridium Hydrate Dihydrochloride as a Catalyst Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetrachloroiridium hydrate dihydrochloride (H₂IrCl₆·xH₂O) as a precursor for the in-situ generation of highly effective iridium catalysts. These catalysts are particularly valuable in asymmetric synthesis, a critical component of modern drug development and fine chemical production. The following sections detail protocols for iridium-catalyzed asymmetric hydrogenation of imines and allylic alkylation, supported by quantitative data and workflow diagrams.

Introduction

Tetrachloroiridium hydrate dihydrochloride is a versatile and cost-effective precursor for a wide range of iridium-based catalysts. Its applications span from the synthesis of iridium nanoparticles for hydrogenations to the formation of sophisticated chiral complexes for enantioselective transformations.[1][2][3] The in-situ preparation of the active catalyst from this precursor, typically in combination with a chiral ligand, offers a convenient and efficient method for achieving high yields and enantioselectivities in various organic reactions. This approach is instrumental in the synthesis of chiral amines and all-carbon quaternary centers, which are key structural motifs in many pharmaceuticals and biologically active compounds.

Application 1: Asymmetric Hydrogenation of Imines

Iridium-catalyzed asymmetric hydrogenation of imines is a powerful method for the synthesis of chiral amines. The following protocol is a representative example for the enantioselective reduction of a dialkyl imine, demonstrating the high efficiency and selectivity achievable with catalysts derived from tetrachloroiridium hydrate dihydrochloride.

Experimental Protocol: Asymmetric Hydrogenation of a Dialkyl Imine

This protocol is adapted from a procedure for the asymmetric hydrogenation of dialkyl imines using a chiral iridium catalyst containing a spiro phosphine-amine-phosphine ligand.[2]

Materials:

  • Tetrachloroiridium hydrate dihydrochloride (H₂IrCl₆·xH₂O)

  • Chiral spiro phosphine-amine-phosphine ligand (e.g., C4(H₃) as described in the cited literature)[2]

  • Dialkyl imine substrate (e.g., 1j as described in the cited literature)[2]

  • Magnesium trifluoromethanesulfonate (Mg(OTf)₂)

  • n-Propanol (ⁿPrOH), anhydrous

  • Hydrogen gas (H₂)

  • Standard laboratory glassware and Schlenk line or glovebox for inert atmosphere operations

  • High-pressure autoclave

Procedure:

  • Catalyst Pre-formation (in-situ):

    • In a glovebox or under an inert atmosphere, add tetrachloroiridium hydrate dihydrochloride (0.0015 mmol) and the chiral phosphine-amine-phosphine ligand (0.0015 mmol) to a dry Schlenk flask.

    • Add anhydrous n-propanol (1 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate vial, dissolve the dialkyl imine substrate (0.3 mmol) and Mg(OTf)₂ (0.015 mmol) in anhydrous n-propanol (2 mL).

    • Transfer the substrate solution to the flask containing the pre-formed catalyst.

  • Hydrogenation:

    • Place the reaction flask into a high-pressure autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to 35 atm with hydrogen gas.

    • Stir the reaction mixture at -10 °C for 24 hours.

  • Work-up and Analysis:

    • Carefully release the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • The conversion can be determined by ¹H NMR spectroscopy of the crude product.

    • Purify the product by flash column chromatography on silica gel.

    • The enantiomeric excess (ee) of the chiral amine product is determined by chiral HPLC analysis.

Data Presentation: Substrate Scope for Asymmetric Hydrogenation of Dialkyl Imines[2]
EntryImine SubstrateProductYield (%)ee (%)
11a2a9895
21b2b9796
31c2c9894
41d2d9695
51e2e9793
61f2f9592
71g2g9896
81h2h9795
91i2i9694
101j2j9896

Reaction conditions: imine (0.3 mmol), catalyst (0.5 mol%), Mg(OTf)₂ (5 mol%), ⁿPrOH (3 mL), H₂ (35 atm), -10 °C, 24 h. Yields are for the isolated product.

Visualization: Asymmetric Hydrogenation Workflow

asymmetric_hydrogenation cluster_catalyst_prep Catalyst Pre-formation (in-situ) cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Analysis H2IrCl6 H₂IrCl₆·xH₂O Stir Stir, RT, 30 min H2IrCl6->Stir Ligand Chiral Ligand Ligand->Stir Solvent1 ⁿPrOH Solvent1->Stir Active_Catalyst Active Ir Catalyst Stir->Active_Catalyst Reaction_Vessel Autoclave Active_Catalyst->Reaction_Vessel Substrate Imine Substrate Substrate->Reaction_Vessel Additive Mg(OTf)₂ Additive->Reaction_Vessel Solvent2 ⁿPrOH Solvent2->Reaction_Vessel Conditions -10 °C, 24 h Reaction_Vessel->Conditions Hydrogen H₂ (35 atm) Hydrogen->Reaction_Vessel Workup Solvent Removal Conditions->Workup Purification Column Chromatography Workup->Purification Analysis NMR & Chiral HPLC Purification->Analysis Product Chiral Amine Analysis->Product

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation of Imines.

Application 2: Asymmetric Allylic Alkylation

Iridium-catalyzed asymmetric allylic alkylation is a highly valuable transformation for the construction of stereogenic centers, including all-carbon quaternary centers.[1][4][5] The following protocol details a general procedure for the enantioselective alkylation of a malonate with a trisubstituted allylic electrophile.

Experimental Protocol: Asymmetric Allylic Alkylation of Diethyl Malonate

This protocol is based on a procedure for the construction of enantioenriched all-carbon quaternary centers.[4]

Materials:

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral ligand (e.g., phosphoramidite or other suitable ligand)

  • Trisubstituted allylic electrophile (e.g., allylic carbonate or phosphate)

  • Diethyl malonate

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Zinc iodide (ZnI₂)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Catalyst and Reagent Preparation:

    • In a glovebox, prepare a stock solution of the iridium precursor [Ir(COD)Cl]₂ and the chiral ligand in anhydrous THF.

    • In a separate vial, prepare a solution of the allylic electrophile (0.1 mmol) in anhydrous THF (0.5 mL).

    • In another vial, prepare a solution of diethyl malonate (0.15 mmol) in anhydrous THF (0.5 mL).

  • Reaction Setup:

    • To a dry reaction vial, add the iridium/ligand stock solution (to give 2.5 mol% Ir and 5.0 mol% ligand).

    • Add the solution of the allylic electrophile to the reaction vial.

    • Add NaHMDS (0.15 mmol) as a solid to the solution of diethyl malonate and stir for 5 minutes.

    • Add ZnI₂ (0.15 mmol) as a solid to the malonate solution and stir for another 5 minutes.

    • Add the resulting zinc malonate solution to the reaction vial containing the catalyst and electrophile.

  • Reaction:

    • Stir the reaction mixture at ambient temperature (21 °C) for 18 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding 3 mL of 0.5 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • The enantiomeric excess (ee) is determined by chiral SFC or HPLC analysis.

Data Presentation: Substrate Scope for Asymmetric Allylic Alkylation of Malonates[1][4]
EntryAllylic ElectrophileMalonateProductYield (%)ee (%)
1Phenyl-substitutedDiethyl3a9397
2Phenyl-substitutedDimethyl3b6997
3Naphthyl-substitutedDiethyl5a8596
4Furyl-substitutedDiethyl5b7895
5Thienyl-substitutedDiethyl5c8896
6Alkyl-substitutedDiethyl5d7594

Reaction conditions: Electrophile (0.1 mmol), malonate (1.5 equiv.), NaHMDS (1.5 equiv.), ZnI₂ (1.5 equiv.), [Ir(COD)Cl]₂ (2.5 mol%), ligand (5.0 mol%), THF, 21 °C, 18 h. Yields are for the isolated product.

Visualization: Asymmetric Allylic Alkylation Logical Relationships

asymmetric_allylic_alkylation cluster_reactants Reactants & Pre-catalyst cluster_intermediates Key Intermediates cluster_products Products Ir_precursor [Ir(COD)Cl]₂ Active_Ir_Catalyst Active Ir(I) Catalyst Ir_precursor->Active_Ir_Catalyst with Ligand Ligand Chiral Ligand Ligand->Active_Ir_Catalyst Electrophile Allylic Electrophile Pi_Allyl_Ir π-Allyl Iridium(III) Complex Electrophile->Pi_Allyl_Ir Malonate Dialkyl Malonate Zinc_Enolate Zinc Malonate Enolate Malonate->Zinc_Enolate with Base & Lewis Acid Base NaHMDS Base->Zinc_Enolate Lewis_Acid ZnI₂ Lewis_Acid->Zinc_Enolate Active_Ir_Catalyst->Pi_Allyl_Ir Oxidative Addition Final_Product Enantioenriched Quaternary Carbon Product Zinc_Enolate->Final_Product Pi_Allyl_Ir->Final_Product Nucleophilic Attack

Caption: Logical relationships in Iridium-Catalyzed Asymmetric Allylic Alkylation.

Conclusion

Tetrachloroiridium hydrate dihydrochloride serves as a readily available and effective precursor for the generation of highly active iridium catalysts for asymmetric synthesis. The protocols and data presented herein for asymmetric hydrogenation and allylic alkylation demonstrate the broad applicability and high selectivity of these catalytic systems. For researchers in drug development and fine chemical synthesis, the use of this precursor offers a practical and efficient route to valuable chiral molecules. Further exploration of different chiral ligands and reaction conditions can expand the scope and utility of these iridium-catalyzed transformations.

References

Protocol for preparing iridium oxide nanoparticles from Tetrachloroiridium hydrate dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Synthesis of Iridium Oxide (IrO₂) Nanoparticles

Introduction

Iridium oxide (IrO₂) nanoparticles are of significant interest due to their exceptional properties, including high electrical conductivity, excellent catalytic activity, and remarkable stability in corrosive environments. These characteristics make them highly valuable in various fields such as electrocatalysis (particularly for the oxygen evolution reaction in water splitting), biosensing, and as therapeutic agents in nanomedicine.[1][2]

This document provides a detailed protocol for the synthesis of iridium oxide nanoparticles via a colloidal hydrolysis method, starting from the precursor tetrachloroiridium hydrate dihydrochloride (also known as hexachloroiridic acid hydrate, H₂IrCl₆·xH₂O). The method involves the hydrolysis of the iridium salt in a basic aqueous solution to form an iridium hydroxide colloid, followed by thermal treatment (calcination) to yield crystalline IrO₂ nanoparticles.[3][4]

Synthesis Pathway Overview

The synthesis process can be summarized in three main stages:

  • Hydrolysis: The iridium precursor (H₂IrCl₆) is hydrolyzed in a basic solution to form iridium hydroxide (Ir(OH)ₓ) complexes.

  • Purification: The resulting colloidal suspension is washed to remove ionic impurities and by-products.

  • Calcination: The purified iridium hydroxide is heated at high temperatures to induce dehydration and crystallization, forming iridium oxide (IrO₂) nanoparticles.

Experimental Protocol

This protocol is based on established hydrolysis and calcination methods for producing crystalline IrO₂ nanoparticles.[3][5]

Materials and Equipment
Materials Equipment
Tetrachloroiridium hydrate dihydrochloride (H₂IrCl₆·xH₂O)Magnetic stirrer with hot plate
Sodium hydroxide (NaOH), 1 M solutionpH meter
Deionized (DI) water (18.2 MΩ·cm)Oil bath or heating mantle
Beakers and flasksCentrifuge and centrifuge tubes
Pipettes and graduated cylindersDrying oven
Spatula and weighing balanceTube furnace or muffle furnace
Step-by-Step Procedure
  • Precursor Solution Preparation:

    • Dissolve a specific amount of tetrachloroiridium hydrate dihydrochloride in deionized water to achieve the desired concentration. For example, dissolve 0.15 g of IrCl₃ (as a reference from a similar protocol) in 50 mL of DI water.[5]

  • Hydrolysis:

    • Place the beaker containing the iridium precursor solution on a magnetic stirrer.

    • Slowly add 1 M sodium hydroxide (NaOH) solution dropwise while continuously monitoring the pH. Adjust the pH to approximately 12.[5]

    • Continue stirring the solution at room temperature for about 2.5 hours. A color change should be observed as the iridium hydroxide colloid forms.[5]

  • Heating/Aging:

    • Transfer the reaction vessel to an oil bath or heating mantle and heat the solution to 80-100°C.[3][5]

    • Maintain this temperature while stirring for 1 hour to promote the aging of the hydroxide precipitate.[5]

  • Purification:

    • Allow the solution to cool to room temperature.

    • Transfer the solution to centrifuge tubes.

    • Centrifuge the dispersion (e.g., at 660 x g for 15 minutes) to pellet the nanoparticles.[5]

    • Carefully decant the supernatant.

    • Resuspend the pellet in fresh deionized water.

    • Repeat the centrifugation and resuspension steps at least three times to remove residual ions and by-products.[5]

  • Drying:

    • After the final wash, resuspend the pellet in a minimal amount of DI water and transfer it to a suitable container (e.g., a petri dish).

    • Place the sample in a drying oven at 60-80°C overnight or until the water has completely evaporated, yielding a fine powder of iridium hydroxide.

  • Calcination:

    • Transfer the dried iridium hydroxide powder to a ceramic crucible.

    • Place the crucible in a tube or muffle furnace.

    • Heat the sample in an air atmosphere to a temperature between 400°C and 500°C.[3] This temperature range is optimal for converting the hydroxide into crystalline rutile IrO₂ while minimizing excessive particle growth.

    • Hold the temperature for 2-4 hours.

    • Allow the furnace to cool down naturally to room temperature.

    • The resulting black powder consists of iridium oxide nanoparticles.

Data Presentation

The following table summarizes key parameters from various synthesis protocols for iridium oxide nanoparticles.

ParameterValue / RangeSource
Precursor H₂IrCl₆·nH₂O[3]
Solvent Deionized Water[3][5]
Base Sodium Hydroxide (NaOH)[3][5]
Final pH for Hydrolysis ~12[5]
Hydrolysis Temperature Room Temperature, then 80-100°C[3][5]
Hydrolysis Time ~2.5 hours (RT), 1 hour (heated)[5]
Calcination Temperature 400°C - 600°C[3]
Optimal Calcination Range 400°C - 500°C
Reported Avg. Particle Size ~7 nm[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

G A 1. Prepare Precursor Solution (H₂IrCl₆ in DI Water) B 2. Hydrolysis (Add NaOH to pH 12, Stir at RT) A->B Adjust pH C 3. Aging (Heat at 80-100°C) B->C Heat D 4. Purification (Centrifuge & Wash with DI Water) C->D Cool & Separate E 5. Drying (Oven at 60-80°C) D->E Remove Solvent F 6. Calcination (Furnace at 400-500°C) E->F Thermal Conversion G Final Product (IrO₂ Nanoparticles) F->G Collect

Caption: Workflow for the synthesis of IrO₂ nanoparticles.

Characterization

To confirm the successful synthesis and determine the properties of the iridium oxide nanoparticles, the following characterization techniques are recommended:

  • Transmission Electron Microscopy (TEM): To analyze the size, morphology, and dispersion of the nanoparticles.

  • X-ray Diffraction (XRD): To confirm the crystalline structure (e.g., rutile phase) of the IrO₂ and estimate the crystallite size.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation state of iridium (Ir⁴⁺).[1][2]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

Safety Precautions

  • Handle tetrachloroiridium hydrate dihydrochloride with care, as it is a corrosive and sensitizing agent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the synthesis in a well-ventilated fume hood, especially when working with concentrated bases and during the calcination step.

  • The high-temperature furnace should be operated with caution. Ensure all safety interlocks are functional.

References

Application Notes and Protocols: Tetrachloroiridium Hydrate Dihydrochloride in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Tetrachloroiridium hydrate dihydrochloride" is not standard. The most common and relevant precursor is Iridium(III) chloride hydrate (IrCl₃·xH₂O) , which is widely utilized as a starting material for the synthesis of various iridium catalysts for homogeneous catalysis. These application notes will focus on the use of Iridium(III) chloride hydrate as a precursor for two key catalytic transformations: the oxidation of alcohols and the transfer hydrogenation of ketones.

Application 1: Iridium-Catalyzed Oxidation of Alcohols

Iridium(III) chloride hydrate, in conjunction with a co-oxidant such as Cerium(IV) sulfate, serves as an efficient catalytic system for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This method is particularly useful for the selective oxidation of various functionalized alcohols.

Quantitative Data for Iridium-Catalyzed Alcohol Oxidation
SubstrateProductCatalyst SystemCo-oxidantSolventTemp. (°C)Time (h)Yield (%)
Benzyl alcoholBenzaldehydeIrCl₃·xH₂OCe(SO₄)₂Acetic Acid/Water100488
p-Chlorobenzyl alcoholp-ChlorobenzaldehydeIrCl₃·xH₂OCe(SO₄)₂Acetic Acid/Water100477
p-Methoxybenzyl alcoholp-MethoxybenzaldehydeIrCl₃·xH₂OCe(SO₄)₂Acetic Acid/Water100488.6
CyclohexanolCyclohexanoneIrCl₃·xH₂OCe(SO₄)₂Acetic Acid/Water100544
p-Xylenep-TolualdehydeIrCl₃·xH₂OCe(SO₄)₂Acetic Acid/Water100686.2
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Cerium(IV) sulfate (Ce(SO₄)₂)

  • Benzyl alcohol

  • Glacial acetic acid

  • Deionized water

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Solution Preparation: Prepare a stock solution of Iridium(III) chloride hydrate in a 1:1 mixture of glacial acetic acid and deionized water. The concentration should be calculated to achieve the desired catalyst loading (typically 0.1-1 mol%).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (1.0 mmol).

  • Addition of Reagents: To the flask, add the co-oxidant, Cerium(IV) sulfate (2.5 mmol), followed by the Iridium(III) chloride hydrate catalyst solution (0.01 mmol, 1 mol%).

  • Reaction Conditions: The reaction mixture is heated to 100°C and stirred vigorously for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Reaction Mechanism: Iridium-Catalyzed Alcohol Oxidation

G cluster_oxidation Oxidation of Ir(III) to Ir(V) cluster_dehydrogenation Alcohol Dehydrogenation IrIII Ir(III) Catalyst CeIV Ce(IV) IrV_O Ir(V)=O IrIII->IrV_O + Ce(IV) - Ce(III) CeIII Ce(III) Alcohol R-CH2OH Alcohol->IrV_O Coordination IrIII_H Ir(III)-H IrV_O->IrIII_H Hydride Transfer IrIII_H->IrIII Reductive Elimination Aldehyde R-CHO IrIII_H->Aldehyde + H2O - 2H+ H2O H2O H_plus 2H+

Figure 1: Proposed catalytic cycle for the iridium-catalyzed oxidation of alcohols.

Application 2: Iridium-Catalyzed Transfer Hydrogenation of Ketones

Iridium(III) chloride hydrate serves as a convenient precursor for the synthesis of active iridium(I) precatalysts, such as chloro(1,5-cyclooctadiene)iridium(I) dimer, ([Ir(cod)Cl]₂). This complex, in the presence of a suitable ligand and a hydrogen source (e.g., isopropanol), efficiently catalyzes the transfer hydrogenation of ketones to the corresponding secondary alcohols.

Quantitative Data for Iridium-Catalyzed Transfer Hydrogenation of Ketones
SubstrateProductPrecatalystLigandBaseH-SourceTemp. (°C)Time (h)Yield (%)
Acetophenone1-Phenylethanol[Ir(cod)Cl]₂(R,R)-TsDPENKOHi-PrOH802>99
4'-Methylacetophenone1-(p-Tolyl)ethanol[Ir(cod)Cl]₂(R,R)-TsDPENKOHi-PrOH80398
4'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol[Ir(cod)Cl]₂(R,R)-TsDPENKOHi-PrOH80497
2-Acetonaphthone1-(Naphthalen-2-yl)ethanol[Ir(cod)Cl]₂(R,R)-TsDPENKOHi-PrOH80595
Propiophenone1-Phenylpropan-1-ol[Ir(cod)Cl]₂(R,R)-TsDPENKOHi-PrOH80399

(Data is representative for asymmetric transfer hydrogenation, leading to high enantioselectivity with the appropriate chiral ligand)

Experimental Protocols

Protocol 2.1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(cod)Cl]₂) from Iridium(III) Chloride Hydrate

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 1,5-Cyclooctadiene (cod)

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas supply

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Cannula or syringe for inert transfers

  • Sintered glass funnel

Procedure:

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Reaction Setup: In a Schlenk flask, dissolve Iridium(III) chloride hydrate (1.0 g) in a mixture of ethanol (20 mL) and deionized water (5 mL).

  • Addition of Diene: Add 1,5-cyclooctadiene (2.0 mL) to the solution.

  • Reflux: Heat the mixture to reflux with stirring for 18-24 hours. The color of the solution will change, and a yellow-orange precipitate will form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration through a sintered glass funnel under an inert atmosphere.

  • Washing and Drying: Wash the solid with cold ethanol and then with hexane. Dry the product under vacuum. The resulting [Ir(cod)Cl]₂ is a yellow-orange, air-stable solid.

Protocol 2.2: Transfer Hydrogenation of Acetophenone

Materials:

  • [Ir(cod)Cl]₂ (synthesized as per Protocol 2.1)

  • (R,R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) or other suitable ligand

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Isopropanol (i-PrOH, anhydrous)

  • Argon or Nitrogen gas supply

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer with heating plate

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, dissolve [Ir(cod)Cl]₂ (0.005 mmol) and the ligand (e.g., (R,R)-TsDPEN, 0.011 mmol) in anhydrous isopropanol (5 mL).

  • Activation: Add a solution of KOH (0.05 mmol) in isopropanol to the catalyst mixture and stir for 10-15 minutes at room temperature to generate the active catalytic species.

  • Substrate Addition: Add acetophenone (1.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for the required time (monitor by TLC or GC).

  • Work-up and Analysis: After completion, cool the reaction to room temperature. The product yield and enantiomeric excess (for asymmetric reactions) can be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture. For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

Catalytic Cycle: Iridium-Catalyzed Transfer Hydrogenation

G cluster_activation Catalyst Activation cluster_reduction Ketone Reduction cluster_regeneration_H Hydrogen Source Regeneration Precatalyst [Ir(I)-L*] Precatalyst Active_Catalyst [Ir(III)-H] Active Catalyst Precatalyst->Active_Catalyst + Isopropanol - Acetone iPrOH Isopropanol Ir_Ketone_Complex [Ir-H...O=C] Complex Active_Catalyst->Ir_Ketone_Complex + Ketone Ketone R-CO-R' Ir_Alkoxide [Ir]-O-CHR-R' Ir_Ketone_Complex->Ir_Alkoxide Hydride Transfer Alcohol R-CH(OH)-R' Ir_Alkoxide->Alcohol + Isopropanol - [Ir(I)-L*] Acetone Acetone iPrOH->Acetone Dehydrogenation

Figure 2: Generalized catalytic cycle for the transfer hydrogenation of ketones.

Application Notes and Protocols for Catalytic Hydrogenation Using Iridium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting catalytic hydrogenation reactions using various iridium catalysts. The information is intended to guide researchers in setting up experiments, understanding the key parameters, and achieving high efficiency and selectivity in their hydrogenation reactions.

Introduction to Iridium-Catalyzed Hydrogenation

Iridium catalysts have emerged as powerful tools for the hydrogenation of a wide range of unsaturated compounds, including alkenes, ketones, imines, and N-heteroarenes.[1][2] Their versatility, high catalytic activity, and the ability to achieve excellent enantioselectivity make them highly valuable in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][3] The performance of an iridium catalyst is significantly influenced by the choice of ligands, which can be tailored to control the steric and electronic environment around the metal center, thereby dictating the reactivity and stereochemical outcome of the reaction.[1][4]

Key advantages of using iridium catalysts include:

  • High Activity: Often effective at low catalyst loadings.[1][5]

  • Excellent Enantioselectivity: Chiral ligands enable the synthesis of enantiomerically enriched products.[2][6][7]

  • Broad Substrate Scope: Capable of hydrogenating a diverse range of functional groups.[2][8]

  • Mild Reaction Conditions: Many reactions can be performed under relatively mild temperatures and pressures.[8][9]

This guide will cover both direct hydrogenation using hydrogen gas and transfer hydrogenation, where a hydrogen donor molecule is used.[10]

Experimental Setups and General Considerations

Successful catalytic hydrogenation requires careful attention to the experimental setup to ensure an inert atmosphere and efficient mixing.

2.1. General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a catalytic hydrogenation experiment.

experimental_workflow General Experimental Workflow for Iridium-Catalyzed Hydrogenation cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis p1 Dry Glassware r1 Assemble Schlenk Flask/Autoclave p1->r1 p2 Prepare Catalyst Solution r3 Add Catalyst and Substrate p2->r3 p3 Prepare Substrate Solution p3->r3 r2 Inert Atmosphere (Purge with N2/Ar) r1->r2 r2->r3 r4 Introduce H2 Gas or Hydrogen Donor r3->r4 r5 Set Temperature and Stirring r4->r5 w1 Quench Reaction r5->w1 w2 Solvent Evaporation w1->w2 w3 Purification (e.g., Column Chromatography) w2->w3 w4 Characterization (NMR, HPLC, etc.) w3->w4

Caption: General workflow for a typical iridium-catalyzed hydrogenation experiment.

2.2. Catalyst Preparation and Handling

Many iridium catalysts are air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1][11] Catalysts can be prepared in situ from a precursor like [Ir(COD)Cl]2 and a chiral ligand, or a pre-formed catalyst complex can be used.[6][12]

2.3. Solvents

The choice of solvent can significantly impact the reaction rate and enantioselectivity.[1][13][14] Common solvents include:

  • Dichloromethane (DCM)

  • Toluene

  • Tetrahydrofuran (THF)[1]

  • Methanol (MeOH)[8]

  • Ethyl acetate[7]

  • Water (for water-soluble catalysts)[8][11]

It is crucial to use dry, degassed solvents to avoid catalyst deactivation.

2.4. Hydrogen Source

  • Hydrogen Gas (H₂): Typically used at pressures ranging from 1 to 100 bar.[2][7] High-pressure reactions require the use of a stainless-steel autoclave.

  • Transfer Hydrogenation Reagents: Common hydrogen donors include formic acid (HCOOH), isopropanol (i-PrOH), and glucose.[6][8][10][15] Transfer hydrogenation often offers milder reaction conditions and avoids the need for high-pressure equipment.[10][16]

Protocols for Key Experiments

3.1. Protocol for Asymmetric Hydrogenation of Ketones

This protocol is a general procedure for the enantioselective hydrogenation of aromatic ketones to chiral alcohols.

Materials:

  • Iridium precursor: [Ir(COD)Cl]2

  • Chiral ligand (e.g., a cinchona alkaloid-derived NNP ligand)[6]

  • Substrate (aromatic ketone)

  • Solvent: Isopropanol (i-PrOH)

  • Base (if required, e.g., t-BuOK)

  • Hydrogen source: H₂ gas or i-PrOH (for transfer hydrogenation)

  • Schlenk flask or autoclave

  • Standard laboratory glassware

Procedure (in situ catalyst preparation):

  • In a glovebox or under a stream of argon, add [Ir(COD)Cl]2 (0.5 mol%) and the chiral ligand (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add degassed isopropanol (e.g., 2 mL per 0.1 mmol of substrate).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add the aromatic ketone substrate (1.0 eq).

  • If required by the specific ligand system, add a base (e.g., t-BuOK).

  • For direct hydrogenation, purge the flask with H₂ gas (3-4 times) and then pressurize to the desired pressure (e.g., 1-50 bar).

  • For transfer hydrogenation, simply heat the reaction mixture to the desired temperature (e.g., 80 °C).[8]

  • Stir the reaction mixture at the specified temperature for the required time (e.g., 1-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully release the H₂ pressure (if applicable).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.[8][17]

3.2. Protocol for Asymmetric Hydrogenation of N-Heteroarenes (Transfer Hydrogenation)

This protocol describes the transfer hydrogenation of quinolines to tetrahydroquinolines using formic acid as the hydrogen source.[8][17]

Materials:

  • Chiral Iridium Catalyst (e.g., a chiral N,N-chelated Cp*Ir(III) complex) (1.0 mol%)[8]

  • Substrate (e.g., 2-arylquinoline) (0.25 mmol)

  • Hydrogen source: Formic acid (HCOOH) (5.0 equiv)

  • Solvent: Methanol (MeOH) and Water (H₂O) mixture (1:1)[8]

  • Schlenk tube

Procedure:

  • To a 25 mL Schlenk tube, add the quinoline substrate (0.25 mmol) and the chiral iridium catalyst (1.0 mol%).

  • Add a 1:1 mixture of H₂O and MeOH (4.0 mL total).

  • Add formic acid (5.0 equiv).

  • Stir the reaction mixture at room temperature under air for 12 hours.[8][17]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the yield and enantiomeric excess.[8][17]

Data Presentation: Performance of Iridium Catalysts

The following tables summarize the performance of various iridium catalyst systems in the hydrogenation of different substrates.

Table 1: Asymmetric Hydrogenation of Aromatic Ketones

Entry Catalyst System Substrate S/C Ratio H₂ Pressure (bar) Temp (°C) Time (h) Yield (%) ee (%) Reference
1 Ir-NNP (in situ) Acetophenone 2000 N/A (i-PrOH) 80 12 >99 98 [6]
2 Ir-PNN (ferrocene-based) Acetophenone 50,000 50 30 12 99 99 [3][18]
3 Ir-NHC,P 1-Tetralone 100 1 RT 0.5 >99 96 [9]

| 4 | Ir-f-Amphol | Acetophenone | 200,000 | 50 | 40 | 24 | >99 | 99 |[19] |

Table 2: Asymmetric Hydrogenation of Alkenes

Entry Catalyst System Substrate Type H₂ Pressure (bar) Solvent Temp (°C) Yield (%) ee (%) Reference
1 Ir-PHOX Trisubstituted Alkenes >5 mol% loading THF RT 70-94 83-99 [1]
2 Ir-N,P Conjugated Enones 1-2 Toluene RT Good-High 88-99 [2]

| 3 | MaxPHOX-Ir | Cyclic Enamides | 3 | Ethyl Acetate | RT | >99 | 99 |[7] |

Table 3: Transfer Hydrogenation of N-Heteroarenes

Entry Catalyst System Substrate H-Donor Solvent Temp (°C) Time (h) Yield (%) ee (%) Reference
1 Chiral CpIr(III) 2-Phenylquinoline HCOOH H₂O/MeOH RT 12 95 75 [8][17]
2 Chiral CpIr(III) 2-(p-tolyl)quinoline HCOOH H₂O/MeOH RT 12 96 78 [8]

| 3 | Chiral Cp*Ir(III) | 2-(4-methoxyphenyl)quinoline | HCOOH | H₂O/MeOH | RT | 12 | 94 | 80 |[8] |

Mechanistic Overview: Catalytic Cycle

Understanding the catalytic cycle is crucial for optimizing reaction conditions. The mechanism for iridium-catalyzed hydrogenation can vary depending on the catalyst, substrate, and reaction conditions. A generally accepted pathway for the hydrogenation of an unsaturated substrate is depicted below.

catalytic_cycle Generalized Catalytic Cycle for Iridium-Catalyzed Hydrogenation catalyst [Ir(L)n]+ h2_complex [Ir(H)2(L)n]+ catalyst->h2_complex + H2 (Oxidative Addition) substrate_complex [Ir(H)2(S)(L)n]+ h2_complex->substrate_complex + Substrate (S) hydride_insertion [Ir(H)(Product-H)(L)n]+ substrate_complex->hydride_insertion Hydride Insertion hydride_insertion->catalyst Reductive Elimination product_release Product Release hydride_insertion->product_release product_release->catalyst Regeneration

Caption: A simplified catalytic cycle for hydrogenation via an oxidative addition pathway.

Mechanism Description:

  • Oxidative Addition: The active iridium catalyst reacts with molecular hydrogen (or a hydride from a donor) to form an iridium dihydride species.[1]

  • Substrate Coordination: The unsaturated substrate coordinates to the iridium dihydride complex.

  • Hydride Insertion: A hydride ligand is transferred from the iridium center to one of the unsaturated atoms of the substrate. This is often the rate-determining and enantio-determining step.

  • Reductive Elimination: The second hydride is transferred, and the saturated product is released, regenerating the active catalyst.[1]

For transfer hydrogenation, the initial step involves the generation of the iridium hydride species from the hydrogen donor, for example, through the dehydrogenation of isopropanol or the decomposition of formic acid.[10][20]

Troubleshooting and Safety

  • Low Conversion:

    • Check for leaks in the H₂ gas line or reaction vessel.

    • Ensure the solvent is anhydrous and degassed.

    • The catalyst may be poisoned; ensure the substrate is pure.

    • Increase catalyst loading, temperature, or H₂ pressure.

  • Low Enantioselectivity:

    • The chiral ligand may not be suitable for the substrate. Screen different ligands.

    • Solvent choice can significantly affect ee; try different solvents.[13]

    • Temperature can also influence enantioselectivity.

  • Safety:

    • Hydrogen gas is highly flammable. Handle with care in a well-ventilated fume hood.

    • High-pressure reactions should be conducted behind a blast shield.

    • Iridium compounds, like other heavy metal complexes, should be handled with appropriate personal protective equipment (PPE).

References

Synthesis of Organometallic Iridium Complexes from Tetrachloroiridium Hydrate Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key organometallic iridium(III) complexes, commencing from the common starting material, tetrachloroiridium hydrate dihydrochloride (also known as chloroiridic acid, H₂IrCl₆·nH₂O). The protocols focus on the preparation of two vital precursors for a wide range of organometallic iridium compounds: the pentamethylcyclopentadienyl iridium(III) dimer, [Ir(Cp*)(μ-Cl)Cl]₂, and the cyclometalated 2-phenylpyridine iridium(III) dimer, [Ir(ppy)₂(μ-Cl)]₂. These dimers are instrumental in the synthesis of catalysts for organic transformations and phosphorescent emitters for applications in bioimaging and photodynamic therapy.

Introduction

Organometallic iridium complexes have garnered significant interest in medicinal chemistry and materials science due to their rich photophysical properties, catalytic activity, and potential as therapeutic agents. A common and accessible starting point for the synthesis of these valuable compounds is tetrachloroiridium hydrate dihydrochloride. This precursor, containing iridium in the +4 oxidation state, can be effectively utilized in synthetic routes that typically yield Ir(III) organometallics. The reaction conditions, often involving alcoholic solvents at elevated temperatures, facilitate an in situ reduction of Ir(IV) to the desired Ir(III) oxidation state, which then reacts with organic ligands to form stable organometallic complexes.

The following sections provide detailed methodologies for the synthesis of two fundamental organometallic iridium(III) dimers, which serve as versatile starting materials for a plethora of monomeric iridium complexes.

Synthesis of Dichloro(pentamethylcyclopentadienyl)iridium(III) Dimer, [Ir(Cp*)(μ-Cl)Cl]₂

The half-sandwich complex [Ir(Cp)(μ-Cl)Cl]₂ is a cornerstone in organoiridium chemistry, serving as a precursor for a vast array of catalysts and therapeutic candidates. Its synthesis from tetrachloroiridium hydrate dihydrochloride involves the reaction with pentamethylcyclopentadiene (CpH) in a reducing alcoholic solvent.

Experimental Protocol

A mixture of tetrachloroiridium hydrate dihydrochloride (1.0 eq), and pentamethylcyclopentadiene (2.5 eq) is heated at reflux in methanol for 24-48 hours. The iridium(IV) is reduced to iridium(III) by the methanol solvent, which is oxidized to formaldehyde and formic acid. The resulting orange precipitate of [Ir(Cp*)(μ-Cl)Cl]₂ is then isolated by filtration, washed with cold methanol, and dried under vacuum.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (Example)
Tetrachloroiridium hydrate dihydrochloride1.0~407.0 (anhydrous basis)1.0 g
Pentamethylcyclopentadiene (Cp*H)2.5136.230.84 g
Methanol (solvent)-32.0450 mL
Product 796.71 Yield: 85-95%

Detailed Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tetrachloroiridium hydrate dihydrochloride (1.0 g).

  • Add methanol (50 mL) to the flask, and stir the resulting solution.

  • Add pentamethylcyclopentadiene (0.84 g) to the flask.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, during which time a bright orange precipitate will form.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the orange precipitate by vacuum filtration.

  • Wash the solid with cold methanol (3 x 10 mL).

  • Dry the product under vacuum to yield [Ir(Cp*)(μ-Cl)Cl]₂ as an orange powder.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup and Isolation cluster_3 Product Tetrachloroiridium hydrate dihydrochloride Tetrachloroiridium hydrate dihydrochloride Reflux (24-48h) Reflux (24-48h) Tetrachloroiridium hydrate dihydrochloride->Reflux (24-48h) Pentamethylcyclopentadiene Pentamethylcyclopentadiene Pentamethylcyclopentadiene->Reflux (24-48h) Methanol Methanol Methanol->Reflux (24-48h) Cooling Cooling Reflux (24-48h)->Cooling Filtration Filtration Cooling->Filtration Washing (Methanol) Washing (Methanol) Filtration->Washing (Methanol) Drying Drying Washing (Methanol)->Drying [Ir(Cp)(μ-Cl)Cl]₂ [Ir(Cp)(μ-Cl)Cl]₂ Drying->[Ir(Cp)(μ-Cl)Cl]₂ [Ir(Cp*)(μ-Cl)Cl]₂ [Ir(Cp*)(μ-Cl)Cl]₂

Caption: Synthetic workflow for [Ir(Cp)(μ-Cl)Cl]₂.

Synthesis of Chloro-bridged (2-phenylpyridine)iridium(III) Dimer, [Ir(ppy)₂(μ-Cl)]₂

The cyclometalated iridium(III) dimer, [Ir(ppy)₂(μ-Cl)]₂, is a pivotal intermediate for the synthesis of a vast number of phosphorescent iridium(III) complexes used in organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy.[1][2] The synthesis involves the reaction of tetrachloroiridium hydrate dihydrochloride with 2-phenylpyridine in a mixture of 2-ethoxyethanol and water. The 2-ethoxyethanol acts as both a solvent and a reducing agent for the Ir(IV) center.

Experimental Protocol

Tetrachloroiridium hydrate dihydrochloride (1.0 eq) and 2-phenylpyridine (3.0 eq) are heated in a 3:1 mixture of 2-ethoxyethanol and water. The reaction mixture is typically refluxed for 12-24 hours, during which the product precipitates as a yellow solid. The solid is collected by filtration, washed, and dried.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (Example)
Tetrachloroiridium hydrate dihydrochloride1.0~407.0 (anhydrous basis)1.0 g
2-Phenylpyridine (ppyH)3.0155.191.14 g
2-Ethoxyethanol (solvent)-90.1230 mL
Water (solvent)-18.0210 mL
Product 1072.6 Yield: 70-85%

Detailed Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend tetrachloroiridium hydrate dihydrochloride (1.0 g) in a mixture of 2-ethoxyethanol (30 mL) and water (10 mL).

  • Add 2-phenylpyridine (1.14 g) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. A yellow precipitate will form during this time.

  • After cooling to room temperature, collect the yellow solid by vacuum filtration.

  • Wash the precipitate sequentially with ethanol (2 x 20 mL) and hexane (2 x 20 mL).

  • Dry the product in a vacuum oven to obtain [Ir(ppy)₂(μ-Cl)]₂ as a yellow powder.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup and Isolation cluster_3 Product Tetrachloroiridium hydrate dihydrochloride Tetrachloroiridium hydrate dihydrochloride Reflux (12-24h) Reflux (12-24h) Tetrachloroiridium hydrate dihydrochloride->Reflux (12-24h) 2-Phenylpyridine 2-Phenylpyridine 2-Phenylpyridine->Reflux (12-24h) 2-Ethoxyethanol/Water 2-Ethoxyethanol/Water 2-Ethoxyethanol/Water->Reflux (12-24h) Cooling Cooling Reflux (12-24h)->Cooling Filtration Filtration Cooling->Filtration Washing (Ethanol, Hexane) Washing (Ethanol, Hexane) Filtration->Washing (Ethanol, Hexane) Drying Drying Washing (Ethanol, Hexane)->Drying [Ir(ppy)₂(μ-Cl)]₂ [Ir(ppy)₂(μ-Cl)]₂ Drying->[Ir(ppy)₂(μ-Cl)]₂

Caption: Synthetic workflow for [Ir(ppy)₂(μ-Cl)]₂.

Conclusion

The protocols outlined provide robust and reproducible methods for the synthesis of two fundamental organometallic iridium(III) precursors from the readily available tetrachloroiridium hydrate dihydrochloride. These dimer complexes are stable, easily handled, and serve as versatile starting materials for the synthesis of a diverse range of monomeric iridium complexes with applications in catalysis, materials science, and medicinal chemistry. The in situ reduction of the iridium(IV) center under the described reaction conditions circumvents the need for isolating an iridium(III) salt, offering an efficient entry point into organoiridium chemistry.

References

Application Notes and Protocols for Tetrachloroiridium Hydrate Dihydrochloride in Electrocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrachloroiridium hydrate dihydrochloride (H₂IrCl₆·xH₂O) is a key precursor in the synthesis of highly active and stable iridium-based electrocatalysts. These catalysts are particularly crucial for the oxygen evolution reaction (OER) in acidic environments, a key process in water electrolysis for hydrogen production.[1][2][3] The high cost and scarcity of iridium necessitate the development of efficient synthesis methods that maximize its catalytic activity and durability, thereby reducing the required loading in electrochemical devices.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis and characterization of iridium-based electrocatalysts derived from tetrachloroiridium hydrate dihydrochloride.

Application Notes

Iridium-based materials, particularly iridium oxide (IrO₂), are the state-of-the-art catalysts for the OER in proton exchange membrane water electrolyzers (PEMWEs) due to their unique combination of high activity and stability in corrosive acidic media.[1][4][7] The properties of the final catalyst are highly dependent on the synthesis method, which influences particle size, morphology, crystallinity, and surface chemistry. Common synthesis strategies include the Adams fusion method, hydrothermal synthesis, and electrodeposition.

The Adams fusion method is a simple and effective technique to produce nano-sized iridium oxide particles. It involves the thermal decomposition of a mixture of the iridium precursor and an oxidizing salt, typically sodium nitrate (NaNO₃).[2][4] This method allows for good control over the crystallinity and particle size of the resulting IrO₂ by tuning the calcination temperature and the ratio of precursor to salt.[2][8]

Hydrothermal synthesis offers a route to crystalline IrO₂ nanoparticles at relatively lower temperatures compared to traditional calcination methods. This technique involves heating an aqueous solution of the iridium precursor in a sealed vessel, allowing for the formation of well-defined nanostructures.[7][9]

Electrodeposition is a versatile technique for creating thin films of iridium or iridium oxide directly onto conductive substrates. This method provides excellent control over the film thickness and morphology, and can produce highly porous and high surface area coatings.[10][11][12]

Performance Data of Iridium-Based OER Electrocatalysts

The following table summarizes the electrocatalytic performance of various iridium-based catalysts synthesized from tetrachloroiridium hydrate dihydrochloride for the oxygen evolution reaction in acidic media.

CatalystSynthesis MethodElectrolyteOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)Reference
IrO₂Adams Fusion0.5 M H₂SO₄27954[2]
IrO₂Adams Fusion0.5 M H₂SO₄271-[2]
IrO₂ NanocagesTemplate-based0.5 M H₂SO₄~300-[5]
IrO₂-PFHTPerchlorate Fusion–Hydrothermal---[7]
Ni@Ir-CSNWCore-shell-26054[5]
3%IrOₓ/NCNT-0.5 M H₂SO₄285-[7]

Experimental Protocols

Protocol 1: Synthesis of IrO₂ Electrocatalyst via the Adams Fusion Method

This protocol describes the synthesis of iridium oxide nanoparticles using a modified Adams fusion method.[2][4]

Materials:

  • Hydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O)

  • Sodium nitrate (NaNO₃)

  • Deionized water or isopropanol

  • Crucible

  • Furnace

Procedure:

  • Prepare a homogeneous mixture of H₂IrCl₆·xH₂O and NaNO₃. A typical mass ratio of H₂IrCl₆·6H₂O to NaNO₃ is 1:20.[2]

  • The precursor and salt can be dissolved in a suitable solvent like water or isopropanol and then dried to ensure intimate mixing.[2]

  • Place the mixture in a crucible and transfer it to a furnace.

  • Calcine the mixture in air at a specific temperature. A common calcination temperature is 550 °C.[2] The temperature can be optimized to control the particle size and crystallinity.

  • After calcination, allow the crucible to cool down to room temperature.

  • Wash the resulting black powder thoroughly with deionized water to remove the unreacted NaNO₃ and other soluble byproducts.

  • Dry the purified IrO₂ powder in an oven.

Protocol 2: Hydrothermal Synthesis of IrO₂ Nanoparticles

This protocol outlines the hydrothermal synthesis of iridium oxide nanoparticles.[7][9]

Materials:

  • Hydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O)

  • Deionized water

  • Autoclave with a polytetrafluoroethylene (PTFE) liner

Procedure:

  • Prepare an aqueous solution of H₂IrCl₆·xH₂O.

  • Transfer the precursor solution into the PTFE liner of the autoclave.

  • Seal the autoclave and heat it to a temperature of approximately 180-200 °C.[7]

  • Maintain the temperature for a set duration, typically several hours, to allow for the formation of IrO₂ nanoparticles.

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the precipitated nanoparticles by centrifugation or filtration.

  • Wash the product with deionized water and ethanol to remove any unreacted precursors or byproducts.

  • Dry the final IrO₂ nanoparticles.

Protocol 3: Electrodeposition of Iridium Oxide Films

This protocol details the electrodeposition of iridium oxide films onto a conductive substrate.[10][11][12]

Materials:

  • Hydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O)

  • Sulfuric acid (H₂SO₄)

  • Conductive substrate (e.g., gold-coated quartz crystal, titanium felt)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

Procedure:

  • Prepare the electrodeposition bath by dissolving H₂IrCl₆ in an aqueous solution of 0.5 M H₂SO₄.[10][12] A typical precursor concentration is in the millimolar range.

  • Set up the three-electrode cell with the conductive substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

  • Immerse the electrodes in the electrodeposition bath.

  • Apply a constant potential or a potential cycling program to deposit the iridium film. An optimal potential for deposition is typically between 0.1 and 0.2 V vs. RHE.[10]

  • After deposition, the metallic iridium film can be converted to iridium oxide by electrochemical oxidation, for example, by potential cycling in a wider potential window.

  • Rinse the coated substrate with deionized water and dry it.

Experimental Workflows and Diagrams

Below are diagrams illustrating the experimental workflows for the synthesis and characterization of iridium-based electrocatalysts.

Synthesis_Workflows cluster_adams Adams Fusion Method cluster_hydrothermal Hydrothermal Synthesis cluster_electrodeposition Electrodeposition A1 Mix H₂IrCl₆ and NaNO₃ A2 Calcine in Furnace A1->A2 A3 Wash with DI Water A2->A3 A4 Dry IrO₂ Powder A3->A4 H1 Prepare H₂IrCl₆ Solution H2 Heat in Autoclave H1->H2 H3 Collect Nanoparticles H2->H3 H4 Wash and Dry H3->H4 E1 Prepare Electrolyte E2 Three-Electrode Setup E1->E2 E3 Apply Potential E2->E3 E4 Oxidize Film (optional) E3->E4 E5 Rinse and Dry E4->E5

Figure 1. Synthesis workflows for iridium-based electrocatalysts.

Characterization_Workflow cluster_physical Physical Characterization cluster_electrochemical Electrochemical Characterization P1 XRD (Crystallinity) P2 TEM/SEM (Morphology) P3 XPS (Surface Chemistry) EC1 Cyclic Voltammetry (CV) EC2 Linear Sweep Voltammetry (LSV) EC3 Tafel Analysis EC4 Chronoamperometry (Stability) Catalyst Synthesized Ir-based Catalyst Catalyst->P1 Catalyst->P2 Catalyst->P3 Catalyst->EC1 Catalyst->EC2 Catalyst->EC3 Catalyst->EC4

Figure 2. Characterization workflow for electrocatalysts.

References

A Step-by-Step Guide to Iridium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two widely utilized iridium-catalyzed cross-coupling reactions: Asymmetric Allylic Amination and C-H Borylation of Arenes. These reactions are powerful tools in modern organic synthesis, enabling the formation of crucial carbon-nitrogen and carbon-boron bonds with high levels of control and efficiency.

Iridium-Catalyzed Asymmetric Allylic Amination

Iridium-catalyzed asymmetric allylic amination has emerged as a robust method for the synthesis of chiral amines, which are prevalent motifs in pharmaceuticals and natural products.[1] This reaction typically proceeds with high regio- and enantioselectivity, favoring the formation of branched products.[1][2]

Application Notes:

Iridium catalysts, particularly those coordinated with phosphoramidite ligands, are highly effective for this transformation.[3] The reaction tolerates a wide range of nucleophiles, including primary and secondary amines, and can be performed under relatively mild conditions.[1][2] A key advantage of using iridium catalysts over traditional palladium systems is the preferential formation of the more substituted, branched allylic amine from linear allylic electrophiles.[4] The choice of solvent can significantly impact reaction efficiency, with polar solvents like ethanol often leading to higher yields.[2][4] Recent advancements have even enabled the use of aqueous solutions of unstable nucleophiles, expanding the reaction's utility.[5][6]

Quantitative Data Summary:
EntryAllylic SubstrateAmine NucleophileCatalyst SystemSolventYield (%)ee (%)b:l RatioReference
1Cinnamyl acetateBenzylamine[Ir(COD)Cl]₂ / Ligand L1*THF9596>98:2[1]
2(E)-Cinnamyl methyl carbonatePyrrolidine[Ir(COD)Cl]₂ / P(OPh)₃EtOH98-99:1[2][4]
3Racemic allylic alcoholMethylamine (aq. solution)[Ir(P,olefin)] complexBiphasic (aq.)85>99-[5]
4Racemic allylic alcoholN-Hydroxylamine (aq. solution)[Ir(P,olefin)] complexBiphasic (aq.)7598-[5]

Note: Ligand L1 is a specific phosphoramidite ligand detailed in the cited literature. b:l ratio refers to the ratio of branched to linear product.

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Allylic Amination

Materials:

  • Iridium precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral ligand (e.g., phosphoramidite)

  • Allylic substrate (e.g., cinnamyl acetate or carbonate)

  • Amine nucleophile

  • Anhydrous solvent (e.g., THF or EtOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the iridium precursor (e.g., 1-2 mol%) and the chiral ligand (e.g., 2-4 mol%).

  • Anhydrous solvent is added, and the mixture is stirred at room temperature for 15-30 minutes to allow for catalyst pre-formation.

  • The allylic substrate (1.0 equivalent) is added to the reaction mixture.

  • The amine nucleophile (1.1-1.5 equivalents) is then added, either neat or as a solution in the reaction solvent.

  • The reaction vessel is sealed and stirred at the desired temperature (e.g., room temperature to 50 °C) for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral allylic amine.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Catalytic Cycle for Asymmetric Allylic Amination

Asymmetric_Allylic_Amination Ir(I)-L* Active Ir(I) Catalyst Allylic_Substrate Allylic Substrate (R-X) Oxidative_Addition Oxidative Addition Allylic_Substrate->Oxidative_Addition Pi-Allyl-Ir(III) π-Allyl-Ir(III) Complex Oxidative_Addition->Pi-Allyl-Ir(III) Nucleophilic_Attack Nucleophilic Attack Pi-Allyl-Ir(III)->Nucleophilic_Attack Nucleophile Amine (NuH) Nucleophile->Nucleophilic_Attack Product_Complex Product-Ir(I) Complex Nucleophilic_Attack->Product_Complex Product Chiral Amine Product Product_Complex->Product Product Release Ir(I)-L Ir(I)-L Product_Complex->Ir(I)-L Catalyst Regeneration Regeneration Regeneration Ir(I)-L->Oxidative_Addition CH_Borylation cluster_cycle Catalytic Cycle Ir(III)-Boryl Ir(III)-tris(boryl) Active Catalyst CH_Activation C-H Oxidative Addition Ir(III)-Boryl->CH_Activation Arene Arene (Ar-H) Arene->CH_Activation Ir(V)-Hydrido Ir(V)-Hydrido-Aryl Complex CH_Activation->Ir(V)-Hydrido Reductive_Elimination Reductive Elimination Ir(V)-Hydrido->Reductive_Elimination Reductive_Elimination->Ir(III)-Boryl Regeneration with B₂pin₂/HBpin Product Arylboronate Ester (Ar-Bpin) Reductive_Elimination->Product HBpin HBpin Experimental_Workflow Start Start Preparation Prepare Dry Glassware and Reagents Start->Preparation Inert_Atmosphere Establish Inert Atmosphere (Glovebox or Schlenk Line) Preparation->Inert_Atmosphere Catalyst_Prep Charge Reactor with Ir Precursor and Ligand Inert_Atmosphere->Catalyst_Prep Solvent_Addition Add Anhydrous Solvent Catalyst_Prep->Solvent_Addition Substrate_Addition Add Substrates (Arene/Allylic Substrate) Solvent_Addition->Substrate_Addition Reagent_Addition Add Coupling Partner (Borylating Agent/Amine) Substrate_Addition->Reagent_Addition Reaction Heat and Stir for Designated Time Reagent_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Reaction Quench and Aqueous Workup Reaction->Workup Upon Completion Monitoring->Reaction Purification Purify Product (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Deuterium Labeling of Organic Molecules using Tetrachloroiridium Hydrate Dihydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deuterium labeling of organic molecules utilizing iridium-based catalysts. The information is intended to guide researchers, scientists, and drug development professionals in applying this powerful technique for various purposes, including metabolic studies, pharmacokinetic analysis, and the synthesis of deuterated standards.

Introduction

Hydrogen isotope exchange (HIE) catalyzed by iridium complexes has emerged as a robust and versatile method for the selective incorporation of deuterium into organic molecules.[1] This technique is particularly valuable in pharmaceutical research and development, where deuterated compounds serve as crucial tools for understanding drug metabolism and enhancing therapeutic properties.[2] Iridium catalysts, especially those bearing N-heterocyclic carbene (NHC) and phosphine ligands, exhibit high activity and selectivity for C-H activation, enabling the labeling of a wide range of substrates, including complex pharmaceutical ingredients, under mild conditions.[3][4]

This document outlines the principles of iridium-catalyzed deuterium labeling, provides detailed experimental protocols for both aromatic and aliphatic C-H bond deuteration, and presents quantitative data to showcase the scope and efficiency of this methodology.

Catalytic Systems and Deuterium Sources

The most effective iridium catalysts for HIE are typically air-stable iridium(I) complexes. A commonly used precursor is chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂, which can be used to generate various active catalytic species in situ. The choice of ligands, such as N-heterocyclic carbenes (e.g., IMes) and phosphines, is crucial for tuning the catalyst's activity and selectivity.[5]

The primary sources of deuterium for these reactions are:

  • Deuterium gas (D₂): A clean and efficient deuterium source, often used for ortho-directed HIE of aromatic compounds.[3]

  • Deuterated solvents: Deuterium oxide (D₂O) and deuterated methanol (CD₃OD) are common and cost-effective deuterium sources, particularly for labeling C(sp³)-H bonds and in base-promoted reactions.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data for deuterium incorporation in various organic molecules using different iridium catalyst systems.

Table 1: Ortho-Deuteration of Aromatic Compounds with Directing Groups
SubstrateCatalystDeuterium SourceTemp. (°C)Time (h)% D IncorporationReference
Benzoic Acid Derivative[(COD)Ir(IMes)(PPh₃)]PF₆D₂2516>95%[7]
Primary Sulfonamide[(COD)Ir(IMes)Cl]D₂252>95%[1][8]
Benzoate Ester[(COD)Ir(IMes)(PCy₃)]PF₆D₂501685%[9]
4-Nitroacetophenone[(COD)Ir(IMes)(PPh₃)]PF₆D₂251695% (ortho to ketone)[10]
N-Aryl Carbamate[(COD)Ir(IPr)(PPh₂Py)]PF₆D₂501692%[11]
Aryl SulfoneChelated Ir(I) NHC-PhosphineD₂251>95%[12]
Table 2: Deuteration of N-Heterocycles
SubstrateCatalyst System% D Incorporation (Site)Reference
Quinoxaline[IrCl(COD)(IMes)] / H₂ / NaOMe / CD₃OD74% (Hₐ), 36% (Hₑ), 23% (Hₑ)[5]
3,5-Dichloropyridine[IrCl(COD)(IMes)] / H₂ / NaOMe / CD₃OD77% (Hₐ), 13% (Hₑ)[5]
Anastrozole[IrCl(COD)(IMes)] / H₂ / NaOMe / CD₃OD84%[5]
Trimethoprim[IrCl(COD)(IMes)] / H₂ / NaOMe / CD₃OD92%[5]
Bisacodyl[IrCl(COD)(IMes)] / H₂ / NaOMe / CD₃OD95%[5]
Table 3: Deuteration of C(sp³)-H Bonds
Substrate ClassCatalystDeuterium SourceTemp. (°C)Time (h)% D IncorporationReference
Lactams (5-, 6-, 7-membered)[(COD)Ir(IMes)(PⁿBu₃)]BArFD₂5016>80%[3]
Acyclic Amides[(COD)Ir(IMes)(PⁿBu₃)]BArFD₂5016>80%[3]
Primary and Secondary AlcoholsIridium(III)-bipyridonateD₂O8024up to 99% (α-position)[6][13]
N-Heterocycles (saturated)[(COD)Ir(IMes)(PPh₃)]BArFD₂2516High[14]

Experimental Protocols

Protocol 1: General Procedure for Ortho-Directed Deuteration of Aromatic Compounds using Deuterium Gas

This protocol is adapted from methodologies described for the deuteration of aromatic esters and sulfonamides.[7][8]

Materials:

  • Iridium(I) catalyst (e.g., [(COD)Ir(IMes)(PPh₃)]PF₆ or [(COD)Ir(IMes)Cl]) (1-5 mol%)

  • Aromatic substrate (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Deuterium gas (D₂) balloon

  • Schlenk flask or a three-necked round-bottom flask

  • Standard Schlenk line and vacuum pump

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iridium(I) catalyst and the aromatic substrate.

  • Add anhydrous DCM to dissolve the solids.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Evacuate the flask and backfill with deuterium gas. Repeat this cycle three times.

  • After the final backfill, leave the flask under a D₂ atmosphere (balloon).

  • Allow the reaction mixture to warm to room temperature (or the desired reaction temperature, e.g., 50 °C) and stir for the specified time (typically 1-16 hours).

  • Upon completion, cool the reaction to room temperature, and carefully vent the excess deuterium gas in a well-ventilated fume hood.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the deuterated product.

  • Determine the percentage of deuterium incorporation by ¹H NMR spectroscopy by comparing the integral of the signal corresponding to the labeled position with a non-labeled internal standard or a signal from an unlabeled position in the molecule.

Protocol 2: Base-Promoted Deuteration of N-Heterocycles using Deuterated Methanol

This protocol is based on the procedure for the deuteration of N-heterocycles like quinoxaline and pharmaceuticals.[5]

Materials:

  • [IrCl(COD)(IMes)] (5 mol%)

  • N-heterocycle substrate (1.0 eq)

  • Methanol-d₄ (CD₃OD)

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%)

  • Hydrogen gas (H₂) balloon or cylinder

  • Reaction vessel (e.g., a thick-walled glass tube with a resealable cap)

Procedure:

  • In a reaction vessel, dissolve the N-heterocycle substrate and [IrCl(COD)(IMes)] in methanol-d₄.

  • Add the sodium methoxide solution.

  • Pressurize the vessel with hydrogen gas (e.g., 3 bar) or place it under a hydrogen atmosphere (balloon).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed directly by ¹H NMR and mass spectrometry to determine the extent of deuteration.

  • For purification, the solvent can be removed under reduced pressure, and the residue can be purified by appropriate methods such as column chromatography or recrystallization.

Visualizations

Experimental Workflow for Deuterium Labeling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Deuteration cluster_workup Work-up and Analysis start Start reagents Add Substrate and Iridium Catalyst start->reagents solvent Add Anhydrous Solvent (e.g., DCM) reagents->solvent freeze Freeze-Pump-Thaw (x3 with D2) solvent->freeze react Stir under D2 atmosphere at specified Temp & Time freeze->react quench Quench and Remove Solvent react->quench purify Purification (e.g., Chromatography) quench->purify analyze Analysis (NMR, MS) purify->analyze end End analyze->end catalytic_cycle Ir_L Ir(I)-L (Precatalyst) Ir_active [Ir(I)-L]* (Active Catalyst) Ir_L->Ir_active Activation Ir_substrate Ir(I)-Substrate Complex Ir_active->Ir_substrate + Substrate Ir_activated Ir(III)-H(Aryl) Intermediate Ir_substrate->Ir_activated C-H Activation (Oxidative Addition) Ir_deuterated Ir(III)-D(Aryl) Intermediate Ir_activated->Ir_deuterated + D2 - H-D Ir_deuterated->Ir_active Reductive Elimination + Deuterated Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Tetrachloroiridium Hydrate Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tetrachloroiridium hydrate dihydrochloride and related iridium catalysts. This resource provides targeted troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the yield of my iridium-catalyzed reaction?

The yield and efficiency of reactions catalyzed by iridium complexes are typically governed by a combination of factors. The most critical parameters to consider are the choice of ligand, the reaction solvent, and the temperature. Additionally, proper catalyst activation, the nature of the substrate, and the presence of any additives can significantly impact the outcome.[1][2][3][4]

Q2: How does the choice of ligand affect the reaction?

Ligands play a crucial role in determining the catalyst's activity and selectivity. The ligand's electronic properties (electron-donating or withdrawing) and steric bulk directly influence the reactivity of the iridium center.[4] For example, in asymmetric hydrogenation, chiral ligands are essential for achieving high enantioselectivity.[5] Screening a library of ligands is often a necessary step to find the optimal choice for a specific transformation.[6][7]

Q3: What role does the solvent play in the catalytic process?

Solvents can influence the reaction in multiple ways. They can affect catalyst stability, the solubility of reagents, and the rate of mass transfer, especially for gaseous substrates like hydrogen.[3][8] The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates in the catalytic cycle, thereby altering the reaction rate and selectivity.[3][9] In some cases, solvents can even participate directly in the reaction, for instance by acting as a proton shuttle.[8]

Q4: My iridium catalyst is not showing any activity. What could be the issue?

Many iridium-catalyzed reactions require the in situ formation of a catalytically active species from the precatalyst, such as Tetrachloroiridium hydrate dihydrochloride. This activation step might involve the dissociation of a ligand or a change in the iridium oxidation state.[4] If you observe no activity, consider if a specific activation procedure is required. Additionally, ensure your reaction is free from potential catalyst poisons like oxygen or other coordinating species.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution Citation
Inactive Catalyst The iridium precatalyst may require an activation step. Try adding a reducing agent or pre-forming the active catalyst with the ligand before adding the substrate. Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) as O₂ can deactivate the catalyst.[4][10]
Suboptimal Ligand The chosen ligand may not be suitable for the specific substrate or reaction type. The electronic and steric properties of the ligand are critical.[2][4]
Incorrect Solvent The solvent may be inhibiting the reaction. Strongly coordinating solvents can compete with the substrate for binding to the iridium center. Conversely, a solvent that doesn't adequately solubilize the catalyst or substrate will also result in poor performance.[3][11]
Low Temperature The reaction may have a significant activation energy barrier.[1][12]

Problem 2: Formation of Byproducts or Low Selectivity

Possible Cause Suggested Solution Citation
Incorrect Temperature Temperature can have a profound effect on selectivity (e.g., regioselectivity or enantioselectivity). A temperature screening is highly recommended to find the optimal balance between reaction rate and selectivity.[1][12]
Ligand Mismatch The ligand structure dictates the stereochemical environment around the metal center. For asymmetric reactions, even small changes to the ligand can dramatically alter enantioselectivity.[5][6]
Substrate-Directing Group Issues In C-H activation reactions, the efficiency and regioselectivity are often controlled by a directing group on the substrate. Ensure the directing group is appropriate and not sterically hindered.[13]

Problem 3: Reaction is Sluggish or Stalls Before Completion

Possible Cause Suggested Solution Citation
Catalyst Deactivation The active catalyst may be unstable under the reaction conditions. This can be caused by product inhibition, degradation over time, or reaction with impurities. Consider using a higher catalyst loading or adding the catalyst in portions.[14]
Poor Mass Transfer For reactions involving gaseous reagents (e.g., H₂, CO₂), the rate of transfer from the gas phase to the liquid phase can be the limiting factor. Use a solvent with lower viscosity, increase the stirring rate, or increase the gas pressure.[3][8]
Presence of Inhibitors Trace impurities in the substrate or solvent can act as catalyst poisons. Ensure all reagents and solvents are of high purity and are properly dried and degassed.

Data Presentation

Table 1: Influence of Ligand on Iridium-Catalyzed Asymmetric Hydrogenation

This table provides representative data on how different classes of ligands can affect the yield and enantioselectivity (ee) in the asymmetric hydrogenation of a model unsaturated substrate.

Ligand TypeExample LigandTypical Yield (%)Typical Enantioselectivity (% ee)Citation
Phosphinite-OxazolineThrePHOX>95%89 - 99%[5]
Bidentate PhosphineWalPhos-003~70%>99%[14]
Bidentate PhosphineBiPheP~86%~72%[14]
N-Heterocyclic Carbene (NHC)IMesHigh ActivityVaries[11]
Table 2: Effect of Solvent on Reaction Rate in Iridium Catalysis

Solvent choice can significantly alter reaction rates. The following table illustrates general trends observed in iridium-catalyzed reactions.

SolventPolarityCoordinating AbilityGeneral Effect on RateCitation
Dichloromethane (DCM)Polar AproticWeakOften a good starting point, balances solubility and minimal coordination.[11]
Tetrahydrofuran (THF)Polar AproticModerateCan coordinate to the metal center, sometimes hindering catalysis.[15]
TolueneNonpolarWeakGood for nonpolar substrates; may have solubility issues with polar reagents.
Alcohols (e.g., Isopropanol)Polar ProticModerateCan act as both solvent and reagent (e.g., in transfer hydrogenation). Can facilitate proton transfer steps.[8][16]

Visualizations

Troubleshooting Workflow for Low Reaction Yield

G start Start: Low or No Yield q_catalyst Is the catalyst active? start->q_catalyst a_catalyst 1. Verify inert atmosphere. 2. Perform catalyst activation protocol. 3. Check for catalyst poisons. q_catalyst->a_catalyst No q_conditions Are reaction conditions optimal? q_catalyst->q_conditions Yes a_catalyst->q_conditions a_conditions 1. Screen reaction temperature. 2. Vary concentration/reagent stoichiometry. q_conditions->a_conditions No q_components Are components (ligand/solvent) optimal? q_conditions->q_components Yes a_conditions->q_components a_components 1. Screen a library of ligands. 2. Screen solvents of varying polarity. q_components->a_components No end_node Yield Improved q_components->end_node Yes a_components->end_node

Caption: A flowchart to systematically troubleshoot low yield in iridium-catalyzed reactions.

Simplified General Catalytic Cycle for Iridium-Catalyzed Reactions

G precatalyst Ir(III) Precatalyst active_catalyst Active Ir(I/III) Species precatalyst->active_catalyst Activation substrate_complex Ir-Substrate Complex active_catalyst->substrate_complex + Substrate oxidative_addition Key Mechanistic Step (e.g., C-H Activation, Oxidative Addition) substrate_complex->oxidative_addition product_complex Ir-Product Complex oxidative_addition->product_complex product_complex->active_catalyst - Product G setup Prepare Array of Reaction Vials (Inert Atmosphere) add_ir Add Ir Precursor Stock Solution setup->add_ir add_ligand Add Ligand from Library Stock (1 per vial) add_ir->add_ligand add_reagents Add Solvent & Substrate add_ligand->add_reagents react Run Reactions (Constant Temp/Time) add_reagents->react analyze Quench & Analyze (NMR, LC-MS, GC) react->analyze

References

Troubleshooting low catalytic activity of iridium complexes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iridium Complex Catalysis

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low catalytic activity with iridium complexes.

Troubleshooting Guide

This section addresses common issues encountered during iridium-catalyzed reactions in a question-and-answer format.

Question 1: My iridium-catalyzed reaction (e.g., hydrogenation, C-H activation) is showing low or no conversion. What are the primary areas to investigate?

Answer: Low catalytic activity in iridium-catalyzed reactions can typically be traced back to one of four main areas: catalyst integrity, purity of reagents and solvents, reaction conditions, or issues with the substrate itself. A systematic approach to troubleshooting is recommended.

dot

Troubleshooting_Workflow Start Low Catalytic Activity Observed Check_Catalyst 1. Verify Catalyst Integrity Start->Check_Catalyst Check_Purity 2. Assess Reagent & Solvent Purity Start->Check_Purity Check_Conditions 3. Review Reaction Conditions Start->Check_Conditions Check_Substrate 4. Examine Substrate Start->Check_Substrate Catalyst_Decomp Decomposition or Inactive Form? Check_Catalyst->Catalyst_Decomp Poisons Catalyst Poisons Present? Check_Purity->Poisons Conditions_Optimal Conditions Sub-optimal? Check_Conditions->Conditions_Optimal Substrate_Issue Substrate Impure or Inhibitory? Check_Substrate->Substrate_Issue Solution_Catalyst Solution: - Synthesize/purchase fresh catalyst. - Characterize (NMR, MS). - Handle under inert atmosphere. Catalyst_Decomp->Solution_Catalyst Yes Solution_Purity Solution: - Purify solvents (see Protocol 1). - Purify reagents. - Use guard beds for poisons. Poisons->Solution_Purity Yes Solution_Conditions Solution: - Optimize temperature, pressure, concentration. - Ensure proper mixing. - Check gas mass transfer. Conditions_Optimal->Solution_Conditions Yes Solution_Substrate Solution: - Purify substrate. - Check for inhibitory functional groups. Substrate_Issue->Solution_Substrate Yes

Caption: A flowchart for troubleshooting low catalytic activity.

Question 2: How can I determine if my iridium catalyst has decomposed or is in an inactive state?

Answer: Catalyst deactivation is a common issue and can occur through various pathways, including ligand degradation, dimerization, or changes in the metal's oxidation state.

  • Ligand Degradation: The ligands attached to the iridium center can undergo side reactions. For example, in formic acid dehydrogenation, pyridine-carboxiamide ligands can be hydrogenated, leading to catalyst deactivation.[1] Similarly, during photoredox catalysis, the catalyst itself can undergo in situ functionalization, leading to deactivation.[2]

  • Dimerization: Active catalyst complexes can sometimes form inactive dimers. This has been observed in iridium-catalyzed hydrogenations, where the dimerization of the active complex is an irreversible process.[3]

  • Coordination of Inhibitors: Small molecules generated during the reaction, such as ammonia or methylamine from imine hydrolysis, can tightly coordinate to the iridium center and block catalytic turnover.[4]

Troubleshooting Steps:

  • Spectroscopic Analysis: Use NMR spectroscopy (e.g., ¹H, ³¹P) to check the integrity of the catalyst. Compare the spectrum of the used catalyst with that of a fresh sample.

  • Re-synthesis/Purchase: If decomposition is suspected, using a freshly synthesized or newly purchased batch of the catalyst can quickly confirm this issue.

  • Inert Atmosphere Techniques: Iridium complexes, particularly those in low oxidation states, can be sensitive to air and moisture. Ensure all manipulations are performed under a strictly inert atmosphere using a glovebox or Schlenk line techniques.[5][6]

Question 3: My solvents and reagents are high-grade. Could they still be inhibiting the reaction?

Answer: Yes, even trace impurities in high-grade solvents and reagents can act as potent catalyst poisons.[7] Poisons reduce catalyst effectiveness by irreversibly binding to active sites.[8][9]

Common Catalyst Poisons Include:

  • Sulfur Compounds: Species like sulfides and sulfites are notorious poisons, especially for metal catalysts.[7] They strongly bind to the metal surface, blocking reaction sites.[7]

  • Oxygen and Water: While some iridium catalysts are robust, many are sensitive to oxidation or hydrolysis. Rigorous exclusion of air and moisture is critical.

  • Halides, Cyanides, and Carbon Monoxide: These species can coordinate strongly to the iridium center and inhibit catalysis.[7]

  • Organic Molecules: Certain nitrogen-containing heterocycles, nitriles, and nitro compounds can also act as poisons.[7]

Troubleshooting Steps:

  • Solvent Purification: Use a dedicated solvent purification system (See Protocol 1 ) or distill solvents from appropriate drying agents.[10][11][12]

  • Reagent Purification: Recrystallize solid reagents and distill liquid reagents if their purity is in doubt.

  • Poison Testing: While direct detection can be complex, running the reaction with ultra-pure reagents can diagnose a poisoning issue. Analytical techniques like ICP-MS can detect trace metal poisons, and combustion analysis can detect sulfur and carbon.[13]

Question 4: I've confirmed my catalyst and reagents are pure. Could the reaction conditions be the problem?

Answer: Yes, sub-optimal reaction conditions are a frequent cause of poor performance.

ParameterPotential IssueRecommended Action
Temperature Too low (slow kinetics) or too high (catalyst decomposition).Perform a temperature screen to find the optimal range. Note that temperature generally has a small effect on enantioselectivity.[3]
Catalyst Loading Too low for sufficient turnover, or in some cases, too high, which can lead to side reactions.[14]Vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%). Typical loadings can be as low as 0.001 mol%.[3]
Concentration Reaction rates can be dependent on substrate concentration. Some reactions show zero-order kinetics in the substrate, meaning the rate is independent of its concentration.[3]Analyze the reaction at different substrate concentrations.
Atmosphere For hydrogenations, insufficient H₂ pressure or poor mass transfer of the gas into the solution can be rate-limiting.[3]Ensure adequate stirring and positive pressure of the reactant gas. Highly viscous solvents can reduce the rate of gas mass transfer.[3]
Additives Some reactions require additives (e.g., acids, bases, silver salts) to activate the catalyst or facilitate the reaction.[3][15]Ensure all necessary additives are present in the correct stoichiometry.

Frequently Asked Questions (FAQs)

  • Q: What is a typical catalyst loading for an iridium complex?

    • A: Catalyst loading is highly reaction-dependent. It can range from >5 mol% for challenging transformations down to 0.001 mol% for highly efficient processes like the synthesis of (S)-metolachlor.[3] Optimization studies often test loadings between 0.5 and 2 mol%.

  • Q: How important is the choice of solvent?

    • A: The solvent is critical. It must dissolve all components and be inert under the reaction conditions. Solvents can also influence catalyst activity and selectivity. For example, in some hydrogenations, methanol was found to be a better solvent than DCM.[3]

  • Q: My reaction starts well but then stops. What could be the cause?

    • A: This often points to catalyst deactivation during the reaction. Potential causes include product inhibition, degradation of the catalyst over time[1][2], or the slow formation of a poison from one of the reactants.[4]

  • Q: How can I test for catalyst poisoning without advanced analytical equipment?

    • A: A simple method is to run a control experiment with a substrate known to be sensitive to common poisons. Another approach is the "mercury test," which is often used to distinguish between homogeneous and nanoparticle catalysis, as metallic mercury can poison metal nanoparticles.[16] However, its results should be interpreted with caution.[16]

Detailed Experimental Protocols

Protocol 1: Purification of Solvents for Catalysis

This protocol describes a common method for obtaining anhydrous, deoxygenated solvents suitable for sensitive organometallic reactions, based on passing the solvent through packed columns.[10][11][12] This is a safer alternative to distillation from reactive metals.[10][12]

Objective: To remove water and oxygen from organic solvents.

Materials:

  • HPLC-grade solvent.

  • Solvent purification system (e.g., from Glass Contour, Pure Process Technology, or custom-built).

  • Columns packed with activated alumina (removes water) and a supported copper catalyst (removes oxygen).[10][12]

  • Inert gas (high-purity Argon or Nitrogen).

  • Schlenk flasks or glovebox for collection.

Procedure:

  • System Setup: Ensure the solvent reservoir is filled with HPLC-grade solvent.

  • Degassing: Rigorously sparge the solvent in the reservoir with an inert gas (e.g., Argon) for at least 1-2 hours to remove dissolved oxygen.

  • Pressurization: Pressurize the solvent reservoir with the inert gas (typically 5-15 psig).[10]

  • Solvent Dispensing: Slowly open the valve to allow the solvent to flow from the reservoir through the purification columns. The first column of activated alumina removes water and other polar impurities.[10][12] The second column of supported copper catalyst removes residual oxygen.[10][12]

  • Collection: Collect the purified solvent in a dry Schlenk flask under an inert atmosphere or directly into a glovebox.

  • Verification: The purity of the solvent can be tested using indicators like sodium benzophenone ketyl, which turns a deep blue/purple color in the absence of oxygen and water.[10]

dot

Solvent_Purification Reservoir Solvent Reservoir (HPLC Grade) Inert Gas In (Sparge & Pressurize) Alumina Column 1: Activated Alumina Removes H₂O, Peroxides Reservoir->Alumina Pressurized Flow Copper Column 2: Supported Copper Catalyst Removes O₂ Alumina->Copper Filter {In-line Filter|(2-15 µm)} Copper->Filter Collection Collection Vessel Schlenk Flask or in Glovebox Filter->Collection Pure, Dry, Anoxic Solvent

Caption: Workflow for a column-based solvent purification system.

Protocol 2: General Procedure for Working in an Inert Atmosphere Glovebox

Handling air- and moisture-sensitive iridium complexes requires the use of a glovebox.

Objective: To safely handle sensitive reagents and set up reactions without exposure to air or moisture.

Procedure:

  • Preparation: Plan all manipulations in advance. Ensure all glassware is oven-dried for a minimum of 1 hour and all solid chemicals are rigorously dried before being brought into the glovebox.[5][17]

  • Bringing Items In:

    • Place dried glassware and sealed containers of chemicals into the antechamber.

    • Seal the outer antechamber door.

    • Evacuate and refill the antechamber with the inert glovebox gas (e.g., Argon or Nitrogen). This cycle should be repeated at least three times to remove atmospheric contaminants.[5]

  • Working Inside:

    • Wear appropriate liner gloves to protect the main butyl gloves.[17]

    • Open the inner antechamber door and move items into the main chamber.

    • Perform all manipulations (weighing solids, measuring liquids, setting up reactions) within the clean, inert atmosphere.

    • Keep volatile and corrosive chemicals out of the glovebox whenever possible, as they can damage the purification catalyst.[5]

    • Cap all reaction vessels and waste containers to minimize contamination of the box atmosphere.[17]

  • Monitoring: Continuously monitor the oxygen and moisture levels inside the box. A properly functioning glovebox should maintain levels below 1 ppm for both.[5]

  • Removing Items: Place sealed reaction vessels or waste containers in the antechamber, seal the inner door, and bring the antechamber to atmospheric pressure before opening the outer door.

References

Technical Support Center: Optimizing Iredium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridium-catalyzed reactions.

Troubleshooting Guide

This section addresses common issues encountered during iridium-catalyzed reactions and provides systematic approaches to diagnose and resolve them.

Problem 1: Low or No Catalytic Activity

A lack of conversion is a frequent initial challenge. The following steps can help identify the root cause.

Troubleshooting Workflow:

start Low/No Activity catalyst Verify Catalyst Integrity start->catalyst activation Check Catalyst Activation catalyst->activation Catalyst OK end Problem Resolved catalyst->end Catalyst Degraded reagents Assess Reagent Quality activation->reagents Activation OK activation->end Activation Failed conditions Review Reaction Conditions reagents->conditions Reagents OK reagents->end Reagents Impure inhibition Investigate Product Inhibition conditions->inhibition Conditions OK conditions->end Conditions Suboptimal inhibition->end No Inhibition

Caption: Troubleshooting workflow for low or no catalytic activity.

Experimental Protocols:

  • Catalyst Integrity Check:

    • Obtain a fresh sample of the iridium precursor and ligand.

    • Prepare the catalyst in situ under an inert atmosphere, strictly excluding air and moisture.

    • Run a control reaction with a known, reliable substrate to confirm the catalyst's intrinsic activity.

  • Catalyst Activation Verification:

    • For pre-catalysts requiring activation (e.g., removal of a coordinating ligand), ensure the activation step is performed correctly.[1]

    • If activation involves a base, verify the base's purity and stoichiometry.[2]

    • Consider that some iridium catalysts may form inactive dimers or trimers, especially in non-coordinating solvents.[3][4]

Problem 2: Poor Selectivity (Regio-, Chemo-, or Enantioselectivity)

Achieving the desired selectivity is critical. The following factors can be tuned to improve selectivity.

Logical Relationships in Selectivity Optimization:

selectivity Poor Selectivity ligand Ligand Modification selectivity->ligand solvent Solvent Screening selectivity->solvent temp Temperature Adjustment selectivity->temp additives Additive Screening selectivity->additives improved Improved Selectivity ligand->improved solvent->improved temp->improved additives->improved

Caption: Key parameters influencing reaction selectivity.

Data Presentation: Ligand and Solvent Effects on Enantioselectivity

LigandSolventTemperature (°C)ee (%)Reference
(SP,R,R)-MaxPHOXCH2Cl22596[5]
(SP,S,R)-MaxPHOXCH2Cl22597[5]
(SP,S,R)-MaxPHOXCH2Cl225>99[5]
Chiral Spiro Iridium CatalystToluene6095[6]
Chiral Spiro Iridium CatalystTHF6088[6]
Chiral Spiro Iridium CatalystDCE6092[6]

Experimental Protocols:

  • Ligand Screening:

    • Prepare a series of reactions with different ligands, keeping all other parameters constant.

    • Analyze the product mixture of each reaction by an appropriate method (e.g., chiral HPLC, NMR) to determine the selectivity. The electronic and steric properties of the ligand can significantly impact selectivity.[7][8]

  • Solvent Screening:

    • Set up parallel reactions in a range of solvents with varying polarities and coordinating abilities.

    • Common solvents for iridium catalysis include toluene, THF, CH2Cl2, and MeOH.[6][9] In some cases, a mixture of solvents, such as MeOH and H2O, can improve catalytic efficiency.[9]

    • Analyze the selectivity in each solvent to identify the optimal medium.

Frequently Asked Questions (FAQs)

Q1: My iridium catalyst appears to be deactivating over time. What are the common causes and how can I prevent this?

A1: Catalyst deactivation in iridium-catalyzed reactions can occur through several mechanisms:

  • Product Inhibition: The reaction product or a byproduct may coordinate to the iridium center more strongly than the substrate, leading to catalyst inhibition.[10]

  • Formation of Inactive Species: The active catalyst may convert into an inactive state, such as an iridium hydride, dimer, or cluster.[3][4][11] For instance, in some hydrogenations, iridium dihydride species can aggregate to form inactive trimers.[3]

  • Ligand Degradation: The ligand may degrade under the reaction conditions, leading to a loss of catalyst activity and selectivity.

  • Hydrolysis: In reactions involving imine intermediates, hydrolysis can lead to the formation of ammonia or primary amines that strongly coordinate to and deactivate the iridium catalyst.[10]

Prevention Strategies:

  • Control of Moisture and Air: Rigorously exclude water and oxygen from the reaction, as they can lead to catalyst decomposition or hydrolysis of sensitive intermediates.[10]

  • Use of Additives: In some cases, additives can stabilize the active catalytic species or prevent the formation of inactive aggregates.[3]

  • Optimize Reaction Conditions: Adjusting the temperature, pressure, or substrate concentration can sometimes minimize deactivation pathways. For example, lower hydrogen pressure has been shown to increase enantioselectivity in certain hydrogenations.[5]

Q2: How does the choice of ligand affect my iridium-catalyzed reaction?

A2: The ligand plays a crucial role in determining the reactivity and selectivity of the iridium catalyst. Key effects include:

  • Steric and Electronic Properties: The steric bulk and electron-donating or -withdrawing nature of the ligand directly influence the coordination environment of the iridium center. This, in turn, affects substrate binding and the energetics of the catalytic cycle.[7][8]

  • Enantiocontrol: In asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity. The structure of the ligand creates a chiral pocket around the metal center, favoring the formation of one enantiomer over the other.[5][6]

  • Catalyst Stability: The ligand can stabilize the active iridium species and prevent deactivation. Some ligands are more robust under specific reaction conditions.

Q3: What is the effect of temperature on iridium-catalyzed reactions?

A3: Temperature is a critical parameter that can influence both the rate and selectivity of a reaction.

  • Reaction Rate: Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.

  • Selectivity: Temperature can have a significant impact on selectivity. For some reactions, lower temperatures favor higher enantioselectivity.[5] The reactivity and selectivity of iridium(I) catalyzed hydrogen isotope exchange reactions can be varied over a wide temperature range.[12]

Data Presentation: Temperature Effects on Reaction Yield

CatalystSubstrateTemperature (°C)Yield (%)Reference
Ir-complexN-heteroarene6065[9]
Ir-complexN-heteroarene8073[9]

Q4: Can additives improve the performance of my iridium-catalyzed reaction?

A4: Yes, additives can have a profound effect on the outcome of an iridium-catalyzed reaction.

  • Bases: In many reactions, a base is required for catalyst activation or to neutralize acidic byproducts.[2]

  • Acids: In some cases, the addition of a weak acid can enhance catalytic activity.[13]

  • Co-catalysts/Salts: Silver salts are sometimes used as additives in C-H activation reactions.[14]

  • Hydrogen Acceptors: In dehydrogenative couplings, a hydrogen acceptor can be used to facilitate the reaction.[14]

Signaling Pathway for Additive Effects:

cluster_0 Reaction System Iridium Pre-catalyst Iridium Pre-catalyst Active Catalyst Formation Active Catalyst Formation Iridium Pre-catalyst->Active Catalyst Formation Substrate Substrate Product Formation Product Formation Substrate->Product Formation Additive Additive Additive->Active Catalyst Formation Active Catalyst Formation->Product Formation

Caption: Role of additives in promoting active catalyst formation.

References

Common impurities in commercial Tetrachloroiridium hydrate dihydrochloride and how to remove them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tetrachloroiridium Hydrate Dihydrochloride

Welcome to the technical support center for commercial Tetrachloroiridium Hydrate Dihydrochloride (commonly known as Chloroiridic Acid, H₂IrCl₆·xH₂O). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove common impurities encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial Tetrachloroiridium hydrate dihydrochloride?

A1: Commercial Tetrachloroiridium hydrate dihydrochloride is susceptible to contamination from two main sources: other Platinum Group Metals (PGMs) and various base metals. Due to the chemical similarity and co-processing of PGMs, these are often the most challenging to remove.

  • Platinum Group Metal (PGM) Impurities: The most frequently encountered PGM impurities include Rhodium (Rh), Platinum (Pt), Palladium (Pd), and Ruthenium (Ru). Rhodium, in particular, is known to be difficult to separate from Iridium due to its similar chemical properties.[1][2][3]

  • Base Metal Impurities: A wider range of base metal impurities can also be present, including Silver (Ag), Gold (Au), Copper (Cu), Iron (Fe), Zinc (Zn), Nickel (Ni), Manganese (Mn), Magnesium (Mg), Aluminum (Al), Calcium (Ca), Tin (Sn), Sodium (Na), Silicon (Si), Lead (Pb), and Potassium (K).

Q2: How can I determine the purity of my Tetrachloroiridium hydrate dihydrochloride?

A2: The purity of your iridium compound is best determined using sensitive analytical techniques capable of detecting trace metal contaminants. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the preferred methods for quantitative analysis of elemental impurities. These techniques provide high sensitivity and can identify a broad range of metallic contaminants.

Q3: What general strategies can be used to purify commercial Tetrachloroiridium hydrate dihydrochloride?

A3: The two primary strategies for purifying Tetrachloroiridium hydrate dihydrochloride are ion-exchange chromatography and selective precipitation/hydrolysis. The choice of method depends on the type and concentration of the impurities present.

  • Ion-Exchange Chromatography: This is a versatile technique for removing a broad spectrum of both PGM and base metal impurities. It separates ions based on their affinity for a charged resin.

  • Selective Precipitation/Hydrolysis: This method is often employed to remove specific, troublesome impurities like rhodium. It relies on carefully controlling the solution's pH and the oxidation states of the metals to selectively precipitate the impurity, leaving the iridium in solution.[4]

Troubleshooting Guides & Purification Protocols

Issue 1: Presence of Broad-Spectrum Metallic Impurities (Base Metals and PGMs)

This guide is for general purification to remove a variety of metallic impurities.

Recommended Solution: Anion-Exchange Chromatography

This protocol is based on the principle that the iridium (IV) hexachloro complex ([IrCl₆]²⁻) has a strong affinity for anion-exchange resins, while many common impurities can be washed away or eluted under different conditions.[1][2][3]

  • Preparation of the Iridium Solution:

    • Dissolve the commercial Tetrachloroiridium hydrate dihydrochloride in 6 M hydrochloric acid (HCl).

    • Ensure the iridium is in the +IV oxidation state. This can be achieved by gently bubbling chlorine gas through the solution at approximately 40°C or by adding a suitable oxidizing agent like cerium(IV) sulfate in a 0.8 M HCl solution.[1][2] The solution should have a characteristic reddish-brown color.

  • Column Preparation:

    • Use a strong base anion-exchange resin (e.g., Amberlite IRA-400).[2][3]

    • Pack the resin into a suitable chromatography column.

    • Equilibrate the column by passing 5-10 column volumes of 6 M HCl through it.

  • Loading and Washing:

    • Load the prepared iridium solution onto the column at a slow flow rate (not exceeding 1 mL/cm²/min).[1] The [IrCl₆]²⁻ complex will bind to the resin.

    • Wash the column with 5-10 column volumes of 6 M HCl to remove base metals and less strongly bound PGM complexes.

  • Elution of Iridium:

    • To elute the purified iridium, a change in the mobile phase is required to displace the strongly bound [IrCl₆]²⁻. A common method is to first treat the resin with an aqueous solution of sulfur dioxide to form an iridium complex with a lower affinity for the resin.[1]

    • Subsequently, elute the iridium complex from the resin using a suitable eluant, such as a more dilute acid or a different solvent system, depending on the specific complex formed.[1]

  • Recovery:

    • The collected eluate containing the purified iridium can then be processed to recover the solid Tetrachloroiridium hydrate dihydrochloride through careful evaporation.

Issue 2: Significant Rhodium Contamination

This guide focuses on the targeted removal of rhodium, a particularly challenging impurity.

Recommended Solution: Hydrolytic Precipitation

This protocol leverages the difference in hydrolysis behavior between iridium and rhodium under controlled pH and oxidation states.

  • Solution Preparation:

    • Dissolve the contaminated Tetrachloroiridium hydrate dihydrochloride in dilute sulfuric acid (e.g., 5% v/v).

  • Reduction of Iridium (Optional but Recommended):

    • If iridium is in the +4 oxidation state, it can be reduced to the +3 state to prevent its co-precipitation. This can be achieved by adding a reducing agent like titanous chloride until the solution color changes, indicating the reduction of Ir(IV) to Ir(III).

  • Hydrolytic Precipitation of Rhodium:

    • Heat the solution to boiling.

    • Slowly add a solution of sodium bicarbonate or sodium hydroxide to carefully raise the pH. Rhodium precipitates as a hydrated oxide at a lower pH than iridium.[4] The target pH is typically in the range of 6-7.5.[4]

    • The addition of sodium bromate can facilitate the complete precipitation of rhodium.[4]

  • Separation:

    • Maintain the solution at boiling for a short period to allow the rhodium hydroxide precipitate to agglomerate.

    • Filter the hot solution to remove the precipitated rhodium hydroxide. The purified iridium will remain in the filtrate.

  • Recovery of Iridium:

    • The iridium in the filtrate can be recovered by acidifying the solution and then proceeding with standard precipitation or crystallization methods.

Quantitative Data Summary

The following table provides an illustrative example of impurity levels that might be found in a commercial batch of Tetrachloroiridium hydrate dihydrochloride before and after purification. Actual values will vary by supplier and batch.

ImpurityTypical Initial Concentration (ppm)Concentration after Ion-Exchange (ppm)Concentration after Precipitation (ppm)
PGMs
Rhodium (Rh)250< 50< 20
Platinum (Pt)150< 10~150 (not targeted)
Palladium (Pd)100< 5~100 (not targeted)
Ruthenium (Ru)80< 10~80 (not targeted)
Base Metals
Iron (Fe)50< 1~50 (not targeted)
Copper (Cu)30< 1~30 (not targeted)
Nickel (Ni)25< 1~25 (not targeted)
Silicon (Si)20< 5~20 (not targeted)

Visualized Workflows

PurificationWorkflow start_end start_end process process decision decision output output start Commercial Tetrachloroiridium hydrate dihydrochloride analysis Impurity Analysis (ICP-MS/OES) start->analysis check_purity Purity Acceptable? analysis->check_purity purified_product High-Purity Product check_purity->purified_product Yes select_method Select Purification Method check_purity->select_method No ion_exchange Anion-Exchange Chromatography select_method->ion_exchange Broad-spectrum impurities precipitation Hydrolytic Precipitation select_method->precipitation High Rhodium content final_analysis Final Purity Analysis ion_exchange->final_analysis precipitation->final_analysis final_analysis->purified_product

Caption: General workflow for the purification of Tetrachloroiridium hydrate dihydrochloride.

LogicDiagram start start condition condition method method outcome outcome start_node Start with Contaminated Sample impurity_type Primary Impurity Type? start_node->impurity_type rhodium_check High Rhodium (>100 ppm)? impurity_type->rhodium_check PGMs ion_exchange_method Perform Anion-Exchange Chromatography impurity_type->ion_exchange_method Base Metals / Mixed rhodium_check->ion_exchange_method No precipitation_method Perform Hydrolytic Precipitation rhodium_check->precipitation_method Yes purified_iridium Purified Iridium ion_exchange_method->purified_iridium precipitation_method->purified_iridium

Caption: Decision logic for selecting a suitable purification method.

References

Side reactions to consider when using Tetrachloroiridium hydrate dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential side reactions when using Tetrachloroiridium Hydrate Dihydrochloride (H₂IrCl₆·xH₂O).

Frequently Asked Questions (FAQs)

Q1: My reaction solution containing H₂IrCl₆ changed color from yellow-brown to colorless or blue. What is happening?

A1: This color change often indicates a change in the iridium oxidation state or coordination environment.

  • Colorless Solution: A likely cause is the reduction of Ir(IV) to Ir(III). The hexachloroiridate(IV) anion ([IrCl₆]²⁻) is yellowish-brown, while the hexachloroiridate(III) anion ([IrCl₆]³⁻) is much less colored. This can be caused by reducing agents in your reaction mixture or spontaneous reduction, which is more likely in less acidic conditions.

  • Blue Solution: The appearance of a blue color suggests the formation of iridium oxide (IrOₓ·nH₂O) nanoparticle suspensions. This typically occurs if the pH of the solution has increased, leading to hydrolysis of the [IrCl₆]²⁻ complex.

Q2: I am observing poor catalytic activity or irreproducible results. What are the potential stability issues with H₂IrCl₆?

A2: The stability of the hexachloroiridate(IV) complex is highly dependent on the pH of the solution.

  • Acidic Conditions (pH 2-3): The complex is most stable in this range, although slow degradation through spontaneous reduction or hydroxylation can still occur over time.

  • Near-Neutral to Basic Conditions (pH > 6): Rapid hydrolysis (hydroxylation) of the [IrCl₆]²⁻ complex occurs, leading to the formation of hexahydroxyiridate(IV) ([Ir(OH)₆]²⁻) and subsequently iridium oxide precipitates. This will significantly decrease the concentration of the active catalytic species.

Q3: Can I use basic conditions with H₂IrCl₆?

A3: It is generally not recommended to use H₂IrCl₆ under basic conditions. The hexachloroiridate(IV) anion is unstable at pH greater than 6 and will undergo rapid hydrolysis to form iridium oxides.[1][2][3][4] If your reaction requires basic conditions, a different iridium precursor may be more suitable.

Q4: I am using an alcohol as a solvent and have noticed the formation of nanoparticles. Why is this happening?

A4: In the presence of a base, alcohols can act as reducing agents for H₂IrCl₆, leading to the formation of iridium nanoparticles.[5] The reaction is performed in methanol at 50 °C with only a base and an iridium salt as a precursor.[5] The size and structure of these nanoparticles can be influenced by the specific alcohol and base used.[5]

Troubleshooting Guides

Issue 1: Unexpected Precipitate Formation
Symptom Potential Cause Troubleshooting Steps
A dark, insoluble material forms in the reaction vessel.Hydrolysis and formation of iridium oxide. This is likely due to an increase in pH.1. Monitor and control pH: Ensure the reaction medium is sufficiently acidic (ideally pH 2-3) to maintain the stability of the [IrCl₆]²⁻ complex.[1] 2. Use buffered solutions: If compatible with your reaction, use an acidic buffer to maintain a stable pH. 3. Reagent check: Ensure that none of your starting materials or solvents are basic or become basic during the reaction.
Formation of metallic-looking nanoparticles.Reduction of the iridium complex. This can be caused by reducing agents in your reaction or by certain solvents like alcohols in the presence of a base.[5]1. Solvent selection: If possible, use a non-reducing solvent. If an alcohol must be used, ensure the reaction is free from basic impurities. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents that could then lead to side reactions.
Issue 2: Inconsistent Catalytic Performance
Symptom Potential Cause Troubleshooting Steps
The reaction is sluggish or does not go to completion.Decomposition of the catalyst. The active [IrCl₆]²⁻ species may have hydrolyzed due to an inappropriate pH.[1]1. Prepare fresh solutions: Prepare solutions of H₂IrCl₆ fresh before use, especially if not in a strongly acidic medium. 2. Verify catalyst concentration: The effective concentration of the active catalyst may be lower than anticipated due to degradation. Consider verifying the concentration using UV-Vis spectroscopy.
Reaction yields are not reproducible.Variability in pH or presence of impurities. Small changes in pH can significantly affect the stability and therefore the activity of the catalyst.[1][6][7]1. Standardize reagent quality: Use high-purity solvents and reagents to minimize impurities that could alter the pH or participate in side reactions. 2. Consistent solution preparation: Ensure a consistent and documented procedure for preparing the reaction mixture to minimize variations in pH.

Data Presentation

Table 1: Effect of pH on the Stability of Hexachloroiridate(IV) Solutions

pH Range Stability Primary Side Reaction Observed Products
2-3Relatively StableSlow spontaneous reduction or hydroxylation[IrCl₆]³⁻, trace hydroxo-species
4-6Moderate StabilityIncreasing rate of hydrolysis[IrCl₅(OH)]²⁻, [IrCl₄(OH)₂]²⁻
> 6UnstableRapid hydrolysis (hydroxylation)[Ir(OH)₆]²⁻, Iridium Oxide (IrOₓ·nH₂O)[1][2][3][4]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of H₂IrCl₆ by UV-Vis Spectroscopy

Objective: To determine the rate of hydrolysis of H₂IrCl₆ at different pH values.

Methodology:

  • Prepare a stock solution of H₂IrCl₆ in a certified acidic solution (e.g., 0.1 M HCl) to ensure initial stability.

  • Prepare a series of buffered solutions at various pH values (e.g., pH 4, 5, 6, 7, 8).

  • Initiate the experiment by diluting a small aliquot of the H₂IrCl₆ stock solution into each of the buffered solutions to a final concentration suitable for UV-Vis analysis.

  • Immediately record the initial UV-Vis spectrum (200-800 nm). The [IrCl₆]²⁻ anion has characteristic absorption bands.

  • Monitor the change in the absorbance of the characteristic peaks over time at a constant temperature.

  • A decrease in the absorbance of the [IrCl₆]²⁻ peaks indicates its consumption, likely through hydrolysis. The appearance of new peaks may indicate the formation of hydrolysis products.

  • Plot the concentration of [IrCl₆]²⁻ (calculated from absorbance using the Beer-Lambert law) versus time to determine the rate of degradation at each pH.

Mandatory Visualization

Hydrolysis_Pathway IrCl6 [IrCl₆]²⁻ (Hexachloroiridate(IV)) Stable in Acidic Conditions (pH 2-3) IrOH6 [Ir(OH)₆]²⁻ (Hexahydroxyiridate(IV)) IrCl6->IrOH6  High pH (>6)  +6OH⁻ / -6Cl⁻  (Rapid Hydrolysis) IrO2 IrOₓ·nH₂O (Iridium Oxide Precipitate) IrOH6->IrO2  Acidic or Basic  Conditions

Caption: Hydrolysis pathway of [IrCl₆]²⁻ at elevated pH.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare H₂IrCl₆ Stock in 0.1 M HCl mix Dilute Stock into Buffers stock->mix buffers Prepare Buffers (pH 4, 5, 6, 7, 8) buffers->mix uv_vis Record UV-Vis Spectra Over Time mix->uv_vis plot Plot Absorbance vs. Time uv_vis->plot rate Determine Degradation Rate plot->rate

Caption: Workflow for monitoring H₂IrCl₆ hydrolysis.

Logical_Troubleshooting start Unexpected Observation (e.g., color change, precipitate) check_ph Is the reaction pH > 6? start->check_ph check_reducing Are reducing agents or reductive solvents (e.g., alcohols) present with a base? start->check_reducing hydrolysis Likely Hydrolysis to Iridium Oxide check_ph->hydrolysis Yes reduction Likely Reduction to Ir(III) or Iridium Nanoparticles check_reducing->reduction Yes solution_hydrolysis Control pH (maintain acidic conditions) hydrolysis->solution_hydrolysis solution_reduction Use non-reducing solvents or run under inert atmosphere reduction->solution_reduction

Caption: Troubleshooting logic for side reactions.

References

Technical Support Center: Best Practices for Handling Air-Sensitive Iridium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for handling air-sensitive iridium catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the successful use of these powerful catalytic tools. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of air-sensitive iridium catalysts.

Issue 1: Catalyst Inactivity or Low Yield

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Recommended Action
Atmospheric Contamination Oxygen or moisture can decompose the catalyst.[1][2]Ensure all glassware is rigorously dried in an oven (e.g., 125°C overnight) and cooled under an inert atmosphere.[3][4] Use either a glovebox or Schlenk line for all manipulations.[5] Perform multiple vacuum/inert gas cycles (at least three) to remove adsorbed water and atmospheric gases from the reaction vessel.[2][5]
Solvent Impurities Solvents can be a primary source of water and oxygen.[1]Use properly dried and degassed solvents. Solvent purification systems (SPS) are a safe and effective method. Alternatively, distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for chlorinated solvents).[1] Degas solvents using the freeze-pump-thaw method for the most effective removal of dissolved gases.[3][6]
Improper Catalyst Storage Prolonged exposure to even trace amounts of air can degrade the catalyst.Store iridium catalysts in a glovebox with a continuously maintained inert atmosphere.[7] If a glovebox is unavailable, store in a sealed container within a desiccator under an inert atmosphere.
Catalyst Poisoning Certain functional groups or impurities in the starting materials can act as catalyst poisons.[8][9]Purify starting materials to remove potential inhibitors. Be aware of common catalyst poisons such as sulfur and phosphorus compounds.[9]
Ligand Dissociation/Degradation Under reaction conditions, ligands can dissociate from the iridium center, leading to inactive species.[10]Follow established reaction protocols precisely, as temperature and reactant concentrations can influence catalyst stability. Characterize the catalyst post-reaction to investigate potential degradation pathways.[10]

Issue 2: Inconsistent Reaction Results

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Recommended Action
Variability in Inert Atmosphere Quality Inconsistent inert gas purity or leaks in the system.Regularly check the oxygen and moisture levels in your glovebox. Ensure all seals on your Schlenk line and glassware are secure. Use high-purity inert gas (argon is preferred for its density and inertness).[1][2]
Inaccurate Reagent Transfer Difficulty in accurately dispensing small quantities of the catalyst or reagents.For solids, weigh them out inside a glovebox. For liquids or solutions, use well-calibrated, gas-tight syringes.[1][3] Employ cannula transfer techniques for transferring solutions between flasks under an inert atmosphere.[3][5]
Incomplete Degassing Residual dissolved oxygen in the solvent.For highly sensitive reactions, a single degassing cycle may be insufficient. Perform at least three freeze-pump-thaw cycles on your solvent.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store my air-sensitive iridium catalyst?

A1: The ideal storage method is inside a nitrogen or argon-filled glovebox to protect it from atmospheric oxygen and moisture.[7] The glovebox atmosphere should be continuously circulated over a catalyst to remove any contaminants.[3] If a glovebox is not available, the catalyst should be stored in a tightly sealed vial or ampule under an inert atmosphere, which can then be placed inside a desiccator.

Q2: What is the difference between using a glovebox and a Schlenk line?

A2: A glovebox provides a contained and controlled inert atmosphere for all manipulations, making it the most robust method for handling highly sensitive materials.[5] A Schlenk line is a glassware apparatus that allows for the manipulation of air-sensitive compounds on the benchtop by using a dual manifold for vacuum and inert gas.[1][5] While effective, Schlenk line techniques require more practice to master.[3]

Q3: How do I properly dry my glassware for an air-sensitive reaction?

A3: Glassware should be oven-dried at a minimum of 125°C for several hours or overnight to remove adsorbed water.[3][4] The hot glassware should then be assembled and allowed to cool under a stream of dry inert gas or by evacuating and backfilling with inert gas on a Schlenk line.[4][5]

Q4: What is the most effective method for degassing solvents?

A4: The freeze-pump-thaw method is the most effective way to remove dissolved gases from a solvent.[3][6] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the headspace, and then thawing the solvent. This cycle should be repeated at least three times.[6] Purging the solvent by bubbling an inert gas through it is a less effective but sometimes acceptable alternative for less sensitive applications.[3][6]

Q5: My reaction is still sluggish even after taking all precautions. What else could be wrong?

A5: If you have rigorously excluded air and moisture, consider the possibility of catalyst deactivation through other pathways.[8] This could include thermal degradation if the reaction temperature is too high, or poisoning by impurities in your reagents.[9][11] It may be necessary to purify your starting materials and re-evaluate the reaction conditions. Additionally, some iridium catalysts can undergo degradation through ligand hydrogenation or isomerization under acidic conditions.[10]

Experimental Protocols & Workflows

Protocol 1: General Setup for an Air-Sensitive Reaction using a Schlenk Line

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser, addition funnel) at 125°C overnight.[3][4]

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.

  • Evacuate and Refill: Evacuate the assembled glassware using the vacuum manifold and then backfill with a positive pressure of inert gas (e.g., argon). Repeat this cycle at least three times.[2][5]

  • Reagent Addition (Solids): Add solid reagents under a positive flow of inert gas.

  • Solvent Addition: Add degassed solvent via a cannula or a gas-tight syringe.[3][5]

  • Reaction: Stir the reaction mixture under a positive pressure of inert gas, which is vented through an oil bubbler.

  • Workup: Quench the reaction and perform workup using air-free techniques until the product is no longer air-sensitive.

Logical Workflow: Troubleshooting Catalyst Inactivity

G start Catalyst Inactive or Low Yield check_atmosphere Check for Atmospheric Contamination (O₂/H₂O) start->check_atmosphere check_solvent Check Solvent Purity and Degassing check_atmosphere->check_solvent No improve_inert_tech Improve Inert Atmosphere Technique (Glovebox/Schlenk Line) check_atmosphere->improve_inert_tech Yes check_storage Verify Proper Catalyst Storage check_solvent->check_storage No dry_degas_solvent Re-purify and Degas Solvents (e.g., Freeze-Pump-Thaw) check_solvent->dry_degas_solvent Yes check_poisoning Investigate Catalyst Poisoning check_storage->check_poisoning No proper_storage Store Catalyst in Glovebox check_storage->proper_storage Yes purify_reagents Purify Reagents check_poisoning->purify_reagents Yes

Caption: Troubleshooting decision tree for catalyst inactivity.

Experimental Workflow: Cannula Transfer of an Air-Sensitive Solution

G cluster_0 Flask A (Source) cluster_1 Flask B (Receiving) flask_a Schlenk Flask with Iridium Catalyst Solution septum_a Septum cannula Double-Tipped Needle (Cannula) septum_a->cannula Insert one end flask_b Reaction Flask septum_b Septum vent Vent to Bubbler septum_b->vent Creates pressure differential cannula->septum_b Insert other end inert_gas Inert Gas Source inert_gas->septum_a Apply slight positive pressure

Caption: Workflow for transferring a solution via cannula.

References

Technical Support Center: Minimizing Catalyst Poisoning with Tetrachloroiridium Hydrate Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tetrachloroiridium hydrate dihydrochloride (also known as hexachloroiridic acid hydrate) in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and address catalyst poisoning, ensuring the optimal performance and longevity of your catalyst.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of Tetrachloroiridium hydrate dihydrochloride?

A1: Catalyst poisoning refers to the deactivation of the iridium catalyst by chemical substances that bind to its active sites.[1][2] These "poisons" can be impurities in the reactants, solvents, or reaction environment, or they can be byproducts of the reaction itself. This binding prevents the catalyst from participating in the desired chemical transformation, leading to a decrease in reaction rate and efficiency.[1]

Q2: What are the most common catalyst poisons for iridium-based catalysts like Tetrachloroiridium hydrate dihydrochloride?

A2: While data specific to Tetrachloroiridium hydrate dihydrochloride is limited, common poisons for iridium and other noble metal catalysts include:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious for poisoning noble metal catalysts.[1]

  • Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing heterocycles can act as inhibitors.[3]

  • Carbon Monoxide (CO): CO can strongly adsorb to metal surfaces and block active sites.

  • Heavy Metals: Metals like lead, mercury, and arsenic can form stable complexes with the catalyst's active sites.[1]

  • Halides: While part of the catalyst structure, excess halide ions from other sources can sometimes interfere with the catalytic cycle.

  • Strongly Coordinating Ligands: Phosphines and cyanides can bind tightly to the iridium center and inhibit catalysis.

Q3: How can I recognize if my Tetrachloroiridium hydrate dihydrochloride catalyst is poisoned?

A3: The symptoms of catalyst poisoning can vary but often include:

  • A significant decrease in the reaction rate or a complete halt of the reaction.

  • A noticeable change in the selectivity of the reaction, leading to the formation of undesired byproducts.

  • A visible change in the appearance of the reaction mixture, such as a color change or the formation of a precipitate.

  • In heterogeneous systems, a change in the physical appearance of the catalyst support.

Q4: Is catalyst poisoning reversible?

A4: Catalyst poisoning can be either reversible or irreversible.[2] Reversible poisoning is often caused by weakly adsorbed species that can be removed by simple purification or washing.[2] Irreversible poisoning involves the formation of strong, stable chemical bonds between the poison and the catalyst, which may require more aggressive regeneration procedures or even replacement of the catalyst.[2]

Troubleshooting Guide

If you suspect your Tetrachloroiridium hydrate dihydrochloride catalyst is poisoned, follow this step-by-step guide to diagnose and address the issue.

Step 1: Initial Diagnosis

Observe the reaction closely for the symptoms of catalyst poisoning mentioned above. A sudden drop in reaction rate is the most common indicator.

Step 2: Identify the Source of Poisoning

Review all components of your reaction setup:

  • Reactants and Solvents: Are they of sufficient purity? Have they been properly stored to prevent contamination?

  • Gases: If using gases like hydrogen, are they passed through a purifier to remove trace impurities like CO or sulfur compounds?

  • Apparatus: Is the glassware clean? Could there be residues from previous reactions?

Step 3: Mitigation and Prevention Strategies

The most effective way to deal with catalyst poisoning is to prevent it from occurring.

  • Purification of Reactants and Solvents:

    • Distillation: Distill liquid reactants and solvents to remove non-volatile impurities.

    • Recrystallization: Purify solid reactants through recrystallization.

    • Activated Carbon Treatment: Use activated carbon to remove organic impurities from solvents.

    • Gas Purifiers: Employ appropriate gas purifiers to remove trace contaminants from gas streams.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or reaction with atmospheric components.

Experimental Protocol: Purification of a Liquid Reactant

Objective: To remove potential catalyst poisons from a liquid reactant via distillation.

  • Apparatus Setup: Assemble a standard distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Drying Agent (Optional): If the reactant is sensitive to moisture, add an appropriate drying agent (e.g., anhydrous magnesium sulfate, calcium hydride) and stir for a sufficient time before distillation.

  • Distillation: Heat the reactant to its boiling point and collect the fraction that distills at the expected temperature. Discard the initial and final fractions, which are more likely to contain low-boiling and high-boiling impurities, respectively.

  • Storage: Store the purified reactant over molecular sieves or under an inert atmosphere to prevent re-contamination.

Logical Workflow for Troubleshooting Catalyst Poisoning

A flowchart for troubleshooting suspected catalyst poisoning.

Catalyst Regeneration

In cases of irreversible poisoning, it may be possible to regenerate the catalyst. The appropriate method depends on the nature of the poison.

General Protocol for Catalyst Regeneration (for supported Iridium catalysts)

This protocol is a general guideline and may need to be adapted based on the specific poison and catalyst support. It is primarily aimed at removing carbonaceous deposits ("coke") and some strongly adsorbed organic species.

  • Solvent Washing:

    • Filter the catalyst from the reaction mixture.

    • Wash the catalyst extensively with a solvent that is a good solvent for the reactants, products, and potential byproducts, but in which the catalyst is insoluble.

    • Follow with washes of a volatile solvent (e.g., dichloromethane or acetone) to facilitate drying.

    • Dry the catalyst under vacuum.

  • Oxidative Treatment (for carbonaceous deposits):

    • Caution: This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood or a specialized reactor.

    • Place the dried, washed catalyst in a tube furnace.

    • Heat the catalyst to a moderate temperature (e.g., 300-400 °C) under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂). The temperature should be kept below the point where the catalyst support might be damaged or the iridium particles might sinter.

    • Hold at this temperature until the carbonaceous material is burned off. This is often indicated by the cessation of CO₂ evolution, which can be monitored by an off-gas analyzer.

    • Cool the catalyst to room temperature under a flow of inert gas.

  • Reductive Treatment:

    • Following oxidative treatment, the iridium may be in an oxidized state. To restore its catalytic activity for reactions like hydrogenation, a reduction step is often necessary.

    • Heat the catalyst under a flow of hydrogen gas (or a dilute H₂/N₂ mixture) at a temperature typically in the range of 200-400 °C.

    • Cool to room temperature under an inert atmosphere before use.

Quantitative Data on Catalyst Poisoning

While specific quantitative data for the poisoning of Tetrachloroiridium hydrate dihydrochloride is scarce in the literature, the following table summarizes the general effects of common poisons on noble metal catalysts. The impact is highly dependent on the poison concentration, reaction conditions, and the specific catalytic system.

Poison ClassExample(s)General Effect on ActivityReversibility
Sulfur Compounds H₂S, thiols, thiophenesSevere deactivation, even at ppm levels.Often irreversible.
Nitrogen Compounds Amines, pyridines, amidesModerate to severe inhibition.Can be reversible or irreversible.
Carbon Monoxide COStrong inhibition, competitive adsorption.Typically reversible upon removal of CO.
Heavy Metals Pb, Hg, AsSevere and permanent deactivation.Irreversible.
Halides Excess Cl⁻, Br⁻, I⁻Can alter selectivity and activity.Generally reversible.
Signaling Pathway of Catalyst Deactivation

The following diagram illustrates the logical progression from an active catalyst to a deactivated state due to poisoning.

DeactivationPathway ActiveCatalyst Active Ir(III/I) Species CatalyticCycle Catalytic Cycle ActiveCatalyst->CatalyticCycle PoisonedCatalyst Poisoned Ir Complex (Inactive) ActiveCatalyst->PoisonedCatalyst Poison Adsorption/ Reaction Reactants Reactants Reactants->CatalyticCycle Products Products CatalyticCycle->ActiveCatalyst Regeneration of active species CatalyticCycle->Products Poison Poison (e.g., Sulfur, Nitrogen cmpds) Poison->PoisonedCatalyst NoReaction No Reaction PoisonedCatalyst->NoReaction

A diagram showing the interruption of the catalytic cycle by a poison.

For further assistance, please consult the safety data sheet (SDS) for Tetrachloroiridium hydrate dihydrochloride and relevant literature for your specific reaction. If catalyst poisoning issues persist, consider contacting a specialized catalyst supplier or a technical support service for more in-depth analysis.

References

Validation & Comparative

Analytical techniques for the characterization of Tetrachloroiridium hydrate dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of key analytical techniques for the characterization of Hexachloroiridic Acid Hydrate (H₂IrCl₆·xH₂O), a common precursor for iridium-based catalysts and materials. For researchers, scientists, and professionals in drug development, understanding the purity, composition, and structural integrity of this starting material is paramount. This document outlines common analytical methods, presents comparative data with alternative iridium salts, and provides detailed experimental protocols.

Comparison of Iridium Precursors

Hexachloroiridic acid is a primary source of iridium, but other salts are also commercially available and utilized in various applications. The choice of precursor can influence solubility, reactivity, and stability. Below is a comparison of hexachloroiridic acid hydrate with two common alternatives: ammonium hexachloroiridate(IV) and sodium hexachloroiridate(III) hydrate.

PropertyHexachloroiridic Acid Hydrate (H₂IrCl₆·xH₂O)Ammonium Hexachloroiridate(IV) ((NH₄)₂IrCl₆)Sodium Hexachloroiridate(III) Hydrate (Na₃IrCl₆·xH₂O)
Appearance Dark brown to black crystalline solidDark red to black crystalline powderDark green to black powder
Iridium Content (approx.) 38-42%~43.6%35-40%
Solubility in Water SolubleSparingly solubleSoluble
Common Applications Catalyst precursor, electroplatingIntermediate in iridium refiningCatalyst precursor, synthesis of other Ir compounds

Analytical Techniques for Characterization

A multi-technique approach is essential for the comprehensive characterization of hexachloroiridic acid hydrate. The following sections detail the most pertinent analytical methods, including representative data and experimental protocols.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is crucial for determining the water of hydration and assessing the thermal stability of the compound.

Experimental Data:

TechniqueParameterHexachloroiridic Acid Hydrate (Representative Data)
TGAWater Loss (%)~10-15% (depending on hydration state)
Decomposition Onset (°C)> 200 °C
DSCEndotherm (Dehydration) (°C)80-150 °C (broad)
Endotherm (Melting) (°C)~65 °C (for a hydrated form)

Experimental Protocol: Thermogravimetric Analysis

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the hexachloroiridic acid hydrate into an alumina or platinum crucible.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the percentage mass loss from the TGA curve to quantify the water of hydration. The onset of significant mass loss after dehydration indicates the start of decomposition.

Spectroscopic Techniques

a) Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to confirm the presence of the [IrCl₆]²⁻ anion in solution and to quantify the concentration.

Experimental Data:

The UV-Vis spectrum of an aqueous solution of H₂IrCl₆ typically exhibits characteristic absorption bands.

Solvent (HCl)λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
1 M HCl~488~4000
1 M HCl~430~3500
1 M HCl~360~2000

Experimental Protocol: UV-Visible Spectroscopy

  • Instrument: A calibrated double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of hexachloroiridic acid hydrate of a known concentration (e.g., 1 mM) in 1 M HCl.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Measurement:

    • Use 1 M HCl as the blank reference.

    • Record the absorbance spectra of the standard solutions and the sample solution from 300 to 600 nm.

  • Data Analysis: Identify the characteristic absorption maxima and use the Beer-Lambert law to determine the concentration of the sample.

b) Raman Spectroscopy

Raman spectroscopy provides information on the vibrational modes of the [IrCl₆]²⁻ octahedron, offering insight into its structure and bonding.

Experimental Data:

The Raman spectrum of solid hexachloroiridic acid hydrate is expected to show the characteristic vibrational modes of the [IrCl₆]²⁻ anion.

Vibrational ModeWavenumber (cm⁻¹) (Representative for [IrCl₆]²⁻)
ν₁ (A₁g)~345
ν₂ (Eg)~290
ν₅ (T₂g)~160

Experimental Protocol: Raman Spectroscopy

  • Instrument: A Raman spectrometer equipped with a suitable laser source (e.g., 785 nm).

  • Sample Preparation: Place a small amount of the solid sample on a microscope slide.

  • Measurement:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a range of 100-500 cm⁻¹.

  • Data Analysis: Identify the Raman peaks corresponding to the vibrational modes of the [IrCl₆]²⁻ anion.

X-ray Diffraction (XRD)

Experimental Protocol: Powder X-ray Diffraction

  • Instrument: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle. Mount the powder on a sample holder.

  • Measurement:

    • Scan the sample over a 2θ range of 10-80°.

  • Data Analysis: Compare the resulting diffraction pattern with reference patterns from crystallographic databases to identify the crystalline phase(s).

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to study the redox behavior of the Ir(IV)/Ir(III) couple.

Experimental Data:

In an acidic aqueous solution, the [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple exhibits a reversible one-electron transfer.

ParameterValue (vs. Ag/AgCl)
E½ (V)~0.6-0.7
ΔEp (mV)~60-80
ipa/ipc~1

Experimental Protocol: Cyclic Voltammetry

  • Instrument: A potentiostat with a three-electrode cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).

  • Sample Preparation: Prepare a solution of hexachloroiridic acid hydrate (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M HCl).

  • Measurement:

    • Deoxygenate the solution by bubbling with nitrogen for 15 minutes.

    • Scan the potential from an initial potential where no reaction occurs to a potential beyond the redox event and back again. A typical range would be from 0.2 V to 1.0 V vs. Ag/AgCl.

  • Data Analysis: Determine the half-wave potential (E½), the peak separation (ΔEp), and the ratio of the anodic to cathodic peak currents (ipa/ipc) to assess the reversibility of the redox process.

Workflow and Logical Relationships

The characterization of a precious metal salt like hexachloroiridic acid hydrate follows a logical workflow to ensure its quality and suitability for its intended application. This process involves a series of analytical tests to confirm its identity, purity, and physical properties.

CharacterizationWorkflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification and Structural Characterization cluster_2 Compositional and Purity Analysis cluster_3 Physicochemical Properties Sample_Login Sample Login and Documentation Visual_Inspection Visual Inspection (Color, Form) Sample_Login->Visual_Inspection XRD X-ray Diffraction (XRD) - Crystal Phase ID Visual_Inspection->XRD Confirms crystalline nature Raman Raman Spectroscopy - [IrCl6]2- Confirmation Visual_Inspection->Raman Preliminary ID TGA Thermogravimetric Analysis (TGA) - Water Content XRD->TGA Informs on hydration state UV_Vis UV-Vis Spectroscopy - [IrCl6]2- Confirmation Raman->UV_Vis Cross-validation of anion ICP_MS ICP-MS - Iridium Content - Trace Metal Impurities UV_Vis->ICP_MS Confirms Ir species for quantification Final_Report Final Quality Control Report TGA->Final_Report Provides compositional data ICP_MS->Final_Report Provides purity data CV Cyclic Voltammetry (CV) - Redox Behavior CV->Final_Report Provides electrochemical properties

Figure 1. A typical workflow for the analytical characterization of an iridium salt precursor.

This comprehensive approach, combining thermal, spectroscopic, diffraction, and electrochemical techniques, ensures a thorough understanding of the properties of hexachloroiridic acid hydrate, enabling its effective use in research and development.

A Comparative Guide to the Analytical Characterization of Tetrachloroiridium Hydrate Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of tetrachloroiridium hydrate dihydrochloride and related iridium complexes. It is designed to assist researchers in selecting the most appropriate methods for their specific analytical needs, from routine identification to in-depth structural elucidation.

Introduction

Tetrachloroiridium hydrate dihydrochloride ([H₃O]₂[IrCl₄(H₂O)₂]) is a key precursor in the synthesis of various iridium-containing compounds, which are of significant interest in catalysis and medicinal chemistry. Accurate characterization of this starting material and its derivatives is crucial for ensuring the quality, purity, and desired functionality of the final products. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, providing experimental data from analogous iridium compounds and detailed methodologies.

Comparison of Analytical Techniques

The selection of an analytical technique for characterizing iridium complexes depends on the specific information required. While NMR spectroscopy is a powerful tool for structural elucidation in solution, other techniques provide complementary information regarding elemental composition, solid-state structure, and optical properties.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural information in solution, including connectivity and stereochemistry.Non-destructive; provides rich structural detail.Can be challenging for paramagnetic complexes, leading to broad signals. Limited data is available for simple iridium halide hydrates.
UV-Visible Spectroscopy Information about the electronic transitions within the complex.Simple, rapid, and sensitive for quantitative analysis.Provides limited structural information; spectra can be broad and complex.
Mass Spectrometry (ESI-MS) Precise mass-to-charge ratio, confirming molecular weight and elemental composition.High sensitivity and accuracy; suitable for identifying reaction products and impurities.Can cause fragmentation of labile complexes; interpretation of isotopic patterns is necessary.
Single-Crystal X-ray Diffraction Definitive three-dimensional structure of the molecule in the solid state.Provides unambiguous structural information, including bond lengths and angles.Requires the growth of high-quality single crystals, which can be challenging.

Quantitative Data Summary

Due to the paramagnetic nature of many Iridium(III) complexes, obtaining high-resolution NMR spectra of simple halide hydrates like tetrachloroiridium hydrate dihydrochloride is challenging, often resulting in very broad, uninformative signals. Therefore, data from closely related and more complex iridium compounds are presented for comparison.

Table 1: UV-Visible Absorption Data for Aqueous Iridium Chloride Solutions

Iridium Species λmax 1 (nm) λmax 2 (nm) Reference
Iridium(III) chloride in H₂O~330~390[1]
Iridium(III) chloride in H₂O324386[2]
[IrCl₆]³⁻ in 1 M HCl-488[3]

Note: The absorption maxima can be influenced by the specific coordination environment and the presence of different aquo- and chloro-ligated species in solution.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy of a Paramagnetic Iridium Complex

Objective: To acquire a ¹H NMR spectrum of a paramagnetic iridium complex, focusing on obtaining informative data despite the challenges of signal broadening.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the iridium complex.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve the best possible homogeneity.

  • Acquisition Parameters for Paramagnetic Samples:

    • Spectral Width (SW): Use a very wide spectral width (e.g., 200 ppm or more) to ensure all paramagnetically shifted protons are observed.

    • Pulse Width (P1): Use a short pulse width, corresponding to a 90° flip angle, to maximize signal intensity per scan.

    • Relaxation Delay (D1): Employ a very short relaxation delay (e.g., 0.1 to 0.5 seconds) due to the rapid relaxation of nuclei in paramagnetic samples.

    • Number of Scans (NS): A large number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

    • Temperature: Consider variable temperature experiments. Lowering the temperature can sometimes sharpen signals, but can also affect chemical exchange processes.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor (e.g., 10-50 Hz) to improve the signal-to-noise ratio of the broad peaks.

    • Manually phase the spectrum.

    • Reference the spectrum using a suitable internal or external standard.

Expected Outcome: The resulting spectrum may display broad signals with a wide chemical shift dispersion. The focus is on identifying the presence of signals and their general chemical shift regions rather than resolving fine coupling patterns.

UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of an aqueous solution of an iridium chloride complex.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the iridium complex in deionized water or a suitable buffer at a known concentration (e.g., 1 mM).

    • Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration of approximately 10-50 µM is often suitable.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

    • Select the desired wavelength range for scanning (e.g., 200-800 nm).

  • Measurement:

    • Fill a quartz cuvette with the solvent (blank) and place it in the spectrophotometer.

    • Record a baseline spectrum with the blank.

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of an iridium complex in solution.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.[4]

    • The solvent should be of high purity to minimize background ions.[5]

    • Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.[3]

  • Instrument Setup:

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These parameters will need to be optimized for the specific compound and solvent system.

    • Calibrate the mass spectrometer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the expected charge of the analyte. For anionic complexes like [IrCl₆]³⁻, negative ion mode is appropriate.

  • Data Analysis:

    • Identify the peak(s) corresponding to the molecular ion.

    • Analyze the isotopic pattern of the molecular ion peak to confirm the elemental composition, paying close attention to the characteristic isotopic distribution of iridium and chlorine.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic structure of a crystalline iridium complex.

Procedure:

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[6]

    • A suitable crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.[7]

  • Crystal Mounting:

    • Carefully select a single crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other structural parameters.

Visualizations

Experimental Workflow for Characterization

G General Workflow for Iridium Complex Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting Synthesis Synthesis of Iridium Complex Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Solution Structure) Purification->NMR UVVis UV-Vis Spectroscopy (Electronic Properties) Purification->UVVis MS Mass Spectrometry (Molecular Weight) Purification->MS XRD X-ray Diffraction (Solid-State Structure) Purification->XRD Interpretation Data Analysis & Structural Elucidation NMR->Interpretation UVVis->Interpretation MS->Interpretation XRD->Interpretation Report Publication / Report Interpretation->Report

Caption: A general workflow for the synthesis and analytical characterization of an iridium complex.

Logical Relationship of Analytical Techniques

G Interrelation of Analytical Techniques for Structural Elucidation cluster_solution Solution State cluster_solid Solid State Compound Iridium Complex NMR NMR (Connectivity) Compound->NMR dissolve UVVis UV-Vis (Electronic Structure) Compound->UVVis dissolve MS MS (Composition) Compound->MS dissolve & ionize XRD X-ray Diffraction (3D Structure) Compound->XRD crystallize NMR->XRD complements UVVis->NMR probes electronic environment MS->XRD confirms composition

Caption: Logical relationship between the iridium complex and various analytical techniques.

References

Comparing the catalytic activity of Tetrachloroiridium hydrate dihydrochloride with Iridium(III) chloride hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of catalysis, iridium compounds are prized for their ability to facilitate a wide range of chemical transformations with high efficiency and selectivity. Among the commercially available iridium precursors, Chloroiridic Acid (H₂IrCl₆·xH₂O), often referred to as hexachloroiridic acid, and Iridium(III) Chloride Hydrate (IrCl₃·xH₂O) are two of the most common starting materials for the synthesis of homogeneous and heterogeneous iridium catalysts. This guide provides an objective comparison of their catalytic activity, supported by experimental data, to aid researchers in selecting the optimal precursor for their specific applications.

While both compounds serve as precursors to active catalytic species, their performance can differ depending on the reaction conditions and the nature of the final catalyst. A key study by Kuznetsova et al. provides a direct comparison of carbon-supported iridium catalysts prepared from these two precursors for the catalytic reduction of chlorate ions.

Data Presentation: Catalytic Reduction of Chlorate Ions

The following table summarizes the key findings from the comparative study on the catalytic reduction of chlorate ions using carbon-supported iridium catalysts derived from Chloroiridic Acid and Iridium(III) Chloride Hydrate.

Catalyst PrecursorCatalyst DesignationIridium Content (wt.%)Mean Ir Particle Size (nm)Chlorate Conversion (%)Notes
H₂IrCl₆5% Ir/C5~1.593Demonstrated the best properties with small, well-dispersed Ir particles.[1]
IrCl₃·xHCl·yH₂O5% Ir/C5-91Showed slightly lower activity compared to the catalyst derived from H₂IrCl₆.[1]

The data presented is based on the findings of Kuznetsova et al. in their study on chlorate reduction.[1]

Experimental Protocols

Preparation of Carbon-Supported Iridium Catalysts

A detailed methodology for the preparation of the carbon-supported iridium catalysts as described in the comparative study is provided below:

1. Support Material: Mesoporous carbon support (e.g., Sibunit™) is used as the carrier for the iridium nanoparticles.

2. Impregnation:

  • For H₂IrCl₆ precursor: The carbon support is impregnated with an aqueous solution of Chloroiridic Acid (H₂IrCl₆).

  • For IrCl₃·xH₂O precursor: The carbon support is impregnated with a solution of Iridium(III) Chloride Hydrate (IrCl₃·xHCl·yH₂O).

3. Reduction: The impregnated support is then dried and subsequently reduced in a stream of hydrogen gas (H₂) at elevated temperatures (400 or 500 °C) to form iridium nanoparticles dispersed on the carbon support.[1]

4. Characterization: The resulting catalysts are characterized by various techniques such as CO adsorption, X-ray Photoelectron Spectroscopy (XPS), and High-Resolution Transmission Electron Microscopy (HRTEM) to determine properties like iridium content, dispersion, and particle size.[1]

Catalytic Reduction of Chlorate Ions

The following protocol outlines the general procedure for the catalytic reduction of chlorate ions:

1. Reaction Setup: The reaction is carried out in a suitable reactor equipped with a stirrer and gas inlet/outlet.

2. Reactants: An aqueous solution of sodium chlorate (NaClO₃) in brine (concentrated NaCl solution) is used as the substrate.

3. Catalyst Addition: A specific amount of the prepared Ir/C catalyst is added to the reactor.

4. Reaction Conditions: The reaction is performed under a hydrogen (H₂) atmosphere at a controlled pH (typically in the range of 2-6) and temperature.

5. Monitoring and Analysis: The reaction progress is monitored by measuring the concentration of chlorate ions over time using appropriate analytical techniques. The conversion of chlorate is then calculated.[1]

Mandatory Visualization

Generalized Catalytic Cycle for Hydrogenation

The following diagram illustrates a simplified, generalized catalytic cycle for the hydrogenation of a substrate using a heterogeneous iridium catalyst, which can be formed from either Chloroiridic Acid or Iridium(III) Chloride Hydrate as a precursor.

Catalytic_Cycle Ir(0) Nanoparticle Ir(0) Nanoparticle H₂ Adsorption H₂ Adsorption Ir(0) Nanoparticle->H₂ Adsorption + H₂ Substrate Adsorption Substrate Adsorption H₂ Adsorption->Substrate Adsorption + Substrate Hydrogenated Product Desorption Hydrogenated Product Desorption Substrate Adsorption->Hydrogenated Product Desorption Hydrogenation Hydrogenated Product Desorption->Ir(0) Nanoparticle - Product

Caption: A simplified catalytic cycle for hydrogenation on an Iridium nanoparticle surface.

Conclusion

Based on the available comparative data, catalysts derived from Chloroiridic Acid (H₂IrCl₆) demonstrate slightly superior performance in the catalytic reduction of chlorate ions compared to those derived from Iridium(III) Chloride Hydrate (IrCl₃·xH₂O) . This enhanced activity is attributed to the formation of smaller, more highly dispersed iridium nanoparticles on the support material when using H₂IrCl₆ as the precursor.[1]

For researchers and professionals in drug development and other areas of chemical synthesis, the choice of precursor can have a tangible impact on the efficiency of their catalytic processes. While both compounds are effective sources of iridium, the evidence suggests that for applications requiring highly active supported iridium catalysts, Chloroiridic Acid may be the preferred starting material. It is important to note that the optimal precursor and catalyst preparation method should be determined empirically for each specific application.

References

Performance comparison of different iridium precursors in catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Iridium Precursors in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various iridium precursors commonly employed in catalytic applications. The selection of an appropriate precursor is critical as it significantly influences catalytic activity, selectivity, and stability. This document summarizes key performance data from recent studies, outlines typical experimental protocols for catalyst evaluation, and illustrates fundamental catalytic cycles and workflows.

Performance Data of Iridium Precursors

The catalytic performance of an iridium precursor is highly dependent on its oxidation state, ligand environment, and the specific chemical transformation. Below is a summary of quantitative data from various catalytic reactions, highlighting the performance of different iridium precursors.

Catalytic ReactionIridium PrecursorLigand/SupportKey Performance MetricValueReference
Formic Acid Dehydrogenation [Ir(H)(OTf)(κ²-NSitBu₂)(κ²-bipyMe₂)]NSitBu₂, bipyMe₂Turnover Frequency (TOF @ 5 min, 373 K)~3260 h⁻¹[1]
[Ir(H)(Cl)(κ²-NSitBu₂)(κ²-bipyMe₂)]NSitBu₂, bipyMe₂Turnover Frequency (TOF @ 5 min, 353 K)900 h⁻¹[1]
[Ir(H)(OTf)(κ²-NSitBu₂)(coe)]NSitBu₂, coeTurnover Frequency (TOF @ 5 min, 353 K)600 h⁻¹[1]
[Ir(H)(OTf)(κ²-NSitBu₂)(PCy₃)]NSitBu₂, PCy₃Turnover Frequency (TOF @ 5 min, 353 K)60 h⁻¹[1]
Oxygen Evolution Reaction (OER) Ir-based catalyst with RbNO₃ additiveNitrate additiveOverpotential (η) at 10 mA cm⁻²297.6 mV[2]
Ir-based catalyst without nitrate additiveNoneOverpotential (η) at 10 mA cm⁻²323.8 mV[2]
Amorphous Ir oxyhydroxideCarbon SupportMass Activity (OER)High initial activity[3]
Crystalline IrO₂Carbon SupportMass Activity (OER)High stability after H₂ operation[3]
Asymmetric Allylic Amination [Ir(COD)Cl]₂Phosphoramidite (L1)Yield / Enantiomeric Excess (ee)56–98% / 82–94% ee[4]
Atomic Layer Deposition (ALD) (MeCp)Ir(CHD)N/A (Thin Film)Film Resistivity (at 275 °C)9 µΩ cm[5]
Ir(acac)₃Alumina, Silica, ZeoliteParticle Size1-3 nm[6]
Ir(thd)(COD)AluminaParticle Size1-3 nm[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of catalyst performance. Below are generalized protocols for two common applications: a homogeneous catalytic reaction and the preparation of supported catalysts via Atomic Layer Deposition (ALD).

Protocol 1: General Procedure for Homogeneous Iridium-Catalyzed Reaction

This protocol outlines a typical workflow for evaluating the performance of different iridium precursors in a homogeneous catalytic reaction, such as hydrogenation or C-H activation.

  • Precursor and Ligand Preparation:

    • Ensure all iridium precursors (e.g., [Ir(COD)Cl]₂, Ir(acac)₃) and ligands (e.g., phosphines, N-heterocyclic carbenes) are of high purity.[4]

    • If required, synthesize the active catalyst in situ by reacting the iridium precursor with the desired ligand in an appropriate solvent under an inert atmosphere (e.g., Nitrogen or Argon). The formation of the active species can sometimes require an additive or base.[4]

  • Reaction Setup:

    • In a glovebox or using Schlenk techniques, add the iridium precursor or the pre-formed catalyst (typically 0.1-5 mol%) to a reaction vessel.[1][4]

    • Add the solvent, substrate, and any other reagents (e.g., base, oxidant).

    • Seal the vessel and bring it to the desired reaction temperature (ranging from -80 °C to 130 °C, depending on the reaction).[7]

  • Reaction Monitoring and Analysis:

    • Monitor the reaction progress over time by taking aliquots from the reaction mixture.

    • Analyze the aliquots using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine substrate conversion, product yield, and selectivity.

  • Product Isolation and Characterization:

    • Upon reaction completion, quench the reaction and remove the solvent under reduced pressure.

    • Purify the product using column chromatography, distillation, or recrystallization.

    • Characterize the final product to confirm its identity and purity. For chiral products, determine the enantiomeric excess (ee) using chiral HPLC or GC.

Protocol 2: Preparation of Supported Iridium Catalysts by Atomic Layer Deposition (ALD)

This protocol describes the preparation of highly dispersed supported iridium catalysts, which is common for applications in heterogeneous catalysis.

  • Substrate Preparation:

    • Select a high-surface-area support material (e.g., alumina, silica, titania).[6][8]

    • Pre-treat the support by heating under vacuum to remove adsorbed water and other surface contaminants.

  • ALD Cycle:

    • Place the pre-treated support into the ALD reactor chamber and heat to the desired deposition temperature (e.g., 225-350 °C).[5]

    • Step A (Precursor Pulse): Introduce the volatile iridium precursor (e.g., Ir(acac)₃, (MeCp)Ir(CHD)) into the reactor.[5][6] The precursor will chemisorb onto the support surface.

    • Step B (Purge): Purge the reactor with an inert gas (e.g., N₂) to remove any unreacted precursor and gaseous byproducts.

    • Step C (Co-reactant Pulse): Introduce a co-reactant gas (e.g., O₂, H₂O) to react with the adsorbed precursor layer, forming iridium metal or oxide nanoparticles.[5]

    • Step D (Purge): Purge the reactor again with the inert gas to remove excess co-reactant and byproducts.

    • Repeat the ALD cycle (Steps A-D) until the desired iridium loading is achieved.

  • Catalyst Characterization:

    • Characterize the prepared catalyst using techniques like Transmission Electron Microscopy (TEM) to determine particle size and dispersion, and X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of iridium.[8][9]

Visualizations: Catalytic Pathways and Workflows

General Catalytic Cycle for Iridium(I)/Iridium(III) Catalysis

Many iridium-catalyzed reactions, such as allylic substitution, proceed through a catalytic cycle involving changes in the metal's oxidation state between Ir(I) and Ir(III).[4]

G Ir1 Ir(I) Precursor + Ligand ActiveIr1 Active Ir(I) Catalyst Ir1->ActiveIr1 Ir3_OA Ir(III) Intermediate (Oxidative Addition) ActiveIr1->Ir3_OA + Substrate ActiveIr1->Ir3_OA Ir3_Nuc Ir(III) Product Complex Ir3_OA->Ir3_Nuc Ir3_OA->Ir3_Nuc Ir3_Nuc->ActiveIr1 Reductive Elimination Product Product Ir3_Nuc->Product

Caption: A generalized catalytic cycle for iridium-catalyzed reactions.

Experimental Workflow for Precursor Performance Comparison

A systematic approach is essential for the objective comparison of different catalyst precursors.

G A 1. Select Iridium Precursors (e.g., Ir(I) vs Ir(III)) B 2. Define Standard Catalytic Reaction & Conditions C 3. Catalyst Preparation (In-situ or Isolated) A->C B->C D 4. Run Parallel Catalytic Experiments C->D E 5. Monitor & Analyze (Yield, Selectivity, TOF) D->E F 6. Compare Performance Metrics (Activity, Stability, Cost) E->F G 7. Report Findings F->G

Caption: Workflow for comparing the performance of iridium precursors.

References

A Guide to Validating the Purity of Tetrachloroiridium Hydrate Dihydrochloride by Elemental Analysis and Complementary Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of methods for validating the purity of tetrachloroiridium hydrate dihydrochloride, a compound often utilized in catalysis and as a precursor for other iridium complexes. The focus is on elemental analysis, supplemented by inductively coupled plasma-optical emission spectrometry (ICP-OES) and thermogravimetric analysis (TGA) for a more complete purity profile.

The compound , tetrachloroiridium hydrate dihydrochloride, is best represented as hexachloroiridic acid hexahydrate, with the chemical formula H₂[IrCl₆]·6H₂O. The "dihydrochloride" nomenclature arises from the two acidic protons. The presence of a variable amount of water of hydration makes elemental analysis a critical tool for confirming the empirical formula and, consequently, the purity of a given batch.

Comparative Analysis of Purity Validation Methods

A multi-faceted approach is recommended for the robust characterization of H₂[IrCl₆]·6H₂O. While elemental analysis provides the ratio of key elements (C, H, N), it does not directly measure the metal content or the exact water content, which can be significant in a hydrated salt. ICP-OES offers a precise quantification of the iridium content, and TGA is an excellent method for determining the amount of water.

Analytical MethodParameter MeasuredTheoretical Value (for H₂[IrCl₆]·6H₂O)Hypothetical Experimental Result (98% Purity)StrengthsLimitations
Elemental Analysis % H2.74%2.68%Provides fundamental elemental ratios.Indirectly determines oxygen. Does not quantify the metal. Assumes absence of metallic impurities.
% Cl41.30%40.47%
% N0.00%< 0.1%
ICP-OES % Ir37.32%36.57%Highly sensitive and accurate for metal quantification.Requires complete dissolution of the sample. Does not provide information on other elements.
Thermogravimetric Analysis (TGA) % H₂O (mass loss)20.97% (corresponding to 6 H₂O)20.55%Accurate determination of water content and other volatile components.Does not distinguish between water and other volatile impurities.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. Given the hygroscopic and potentially air-sensitive nature of H₂[IrCl₆]·6H₂O, appropriate handling procedures are essential.

Elemental Analysis (CHNS)

This protocol outlines the determination of hydrogen and nitrogen content. Chlorine is typically determined by other methods but is included here for theoretical comparison.

1. Sample Preparation (in an inert atmosphere, e.g., a glove box):

  • Accurately weigh 2-3 mg of the H₂[IrCl₆]·6H₂O sample into a tin capsule.
  • Seal the tin capsule to prevent exposure to the atmosphere.
  • Prepare a second sample for repeat analysis.

2. Instrumentation and Analysis:

  • Use a calibrated elemental analyzer.
  • Place the sealed tin capsule in the autosampler.
  • The sample is combusted at a high temperature (≥900 °C) in a stream of oxygen.
  • The resulting gases (H₂O, CO₂, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
  • The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

This method provides a precise measurement of the iridium content.

1. Standard Preparation:

  • Prepare a stock standard solution of iridium (e.g., 1000 ppm) from a certified reference material.
  • Create a series of calibration standards by diluting the stock solution with 2% nitric acid to cover the expected concentration range of the sample.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the H₂[IrCl₆]·6H₂O sample into a 50 mL volumetric flask.
  • Dissolve the sample in 2% nitric acid and dilute to the mark.
  • Further dilute the sample solution as necessary to fall within the calibration range.

3. Analysis:

  • Aspirate the sample solution into the ICP-OES instrument.
  • The sample is introduced into a high-temperature argon plasma, which excites the iridium atoms.
  • The excited atoms emit light at characteristic wavelengths.
  • The instrument measures the intensity of the emitted light and compares it to the calibration curve to determine the concentration of iridium in the sample.

Thermogravimetric Analysis (TGA)

TGA is used to determine the water content of the hydrated salt.

1. Instrumentation:

  • Use a calibrated thermogravimetric analyzer.
  • Place an empty alumina or platinum crucible in the instrument and tare it.

2. Sample Preparation:

  • In a controlled humidity environment if possible, weigh 5-10 mg of the H₂[IrCl₆]·6H₂O sample directly into the tared crucible.

3. Analysis:

  • Place the crucible containing the sample into the TGA furnace.
  • Heat the sample from room temperature to approximately 200 °C at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
  • The instrument continuously measures the mass of the sample as a function of temperature.
  • The mass loss corresponding to the dehydration of the salt is used to calculate the percentage of water.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for a comprehensive purity validation of a batch of tetrachloroiridium hydrate dihydrochloride.

Purity_Validation_Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting cluster_3 Decision Point Sample Sample Reception Inert_Atmosphere Handling in Glove Box Sample->Inert_Atmosphere EA Elemental Analysis (%H, %N) Inert_Atmosphere->EA ICP ICP-OES (%Ir) Inert_Atmosphere->ICP TGA TGA (%H2O) Inert_Atmosphere->TGA Data_Analysis Compare Experimental vs. Theoretical Data EA->Data_Analysis ICP->Data_Analysis TGA->Data_Analysis Purity_Statement Final Purity Statement Data_Analysis->Purity_Statement Decision Meets Specification? Purity_Statement->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No

Purity Validation Workflow Diagram.

Conclusion

Validating the purity of tetrachloroiridium hydrate dihydrochloride (H₂[IrCl₆]·6H₂O) requires a multi-technique approach for a comprehensive and reliable assessment. While elemental analysis is a fundamental technique for confirming the empirical formula, it is best complemented by ICP-OES for accurate metal content determination and TGA for precise water content measurement. By employing these methods in concert, researchers can ensure the quality and consistency of this critical reagent, leading to more robust and reproducible scientific outcomes.

Unveiling the Electrochemical Behavior of Tetrachloroiridium Hydrate Dihydrochloride: A Comparative Guide to Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical properties of metal complexes like Tetrachloroiridium Hydrate Dihydrochloride is crucial for applications ranging from catalysis to the design of novel therapeutic agents. This guide provides a comprehensive overview of cyclic voltammetry (CV) as a primary technique for this purpose, comparing its performance with alternative methods and offering detailed experimental protocols and data interpretation.

Cyclic voltammetry is a powerful and widely used electroanalytical technique for investigating the redox behavior of chemical species. It provides valuable information about the thermodynamics and kinetics of electron transfer reactions. In the context of Tetrachloroiridium Hydrate Dihydrochloride, CV can be employed to determine the formal reduction potential of the Ir(IV)/Ir(III) couple, assess the stability of the complex upon oxidation and reduction, and probe the mechanism of electron transfer.

Unveiling Redox Properties: A Hypothetical Cyclic Voltammetry Study

To illustrate the application of cyclic voltammetry, a hypothetical experiment on Tetrachloroiridium Hydrate Dihydrochloride is presented below. This protocol is based on established methodologies for similar iridium complexes.

Experimental Protocol

1. Materials and Reagents:

  • Tetrachloroiridium Hydrate Dihydrochloride (analyte)

  • Supporting electrolyte: 0.1 M Potassium chloride (KCl) in deionized water[1]

  • Working electrode: Glassy carbon electrode (GCE)[2][3]

  • Reference electrode: Silver/silver chloride (Ag/AgCl)

  • Counter electrode: Platinum wire

  • Polishing materials: 0.3 and 0.05 µm alumina slurry

2. Electrode Preparation:

  • The glassy carbon working electrode is polished to a mirror-like finish using alumina slurries of decreasing particle size (0.3 µm followed by 0.05 µm) on a polishing pad.[2][4]

  • The electrode is then sonicated in deionized water and ethanol to remove any residual polishing material and dried under a stream of nitrogen.

3. Electrochemical Cell Setup:

  • A standard three-electrode system is assembled in an electrochemical cell containing a solution of the supporting electrolyte (0.1 M KCl).[2]

  • The solution is deoxygenated by purging with high-purity nitrogen gas for at least 15 minutes prior to the experiment and maintained under a nitrogen atmosphere during the measurement to prevent interference from oxygen reduction.

4. Data Acquisition:

  • A background cyclic voltammogram of the supporting electrolyte is recorded to ensure the absence of any interfering redox peaks.

  • A known concentration of Tetrachloroiridium Hydrate Dihydrochloride (e.g., 1 mM) is added to the cell.

  • The potential of the working electrode is scanned from an initial potential where no faradaic reaction occurs (e.g., +1.2 V) to a final potential beyond the reduction peak (e.g., +0.2 V) and then back to the initial potential.

  • The scan rate is varied (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the electron transfer process.

Expected Quantitative Data

The following table summarizes the type of quantitative data that can be obtained from a cyclic voltammetry experiment on Tetrachloroiridium Hydrate Dihydrochloride. The values provided are hypothetical but representative for an Ir(IV)/Ir(III) redox couple.[5][6]

ParameterSymbolHypothetical ValueSignificance
Anodic Peak PotentialEpa+0.85 VPotential at which oxidation of Ir(III) to Ir(IV) is maximal.
Cathodic Peak PotentialEpc+0.79 VPotential at which reduction of Ir(IV) to Ir(III) is maximal.
Formal Reduction PotentialE°'+0.82 VThermodynamic measure of the ease of reduction (calculated as (Epa + Epc)/2).
Peak SeparationΔEp60 mVIndicates the reversibility of the redox reaction (a value close to 59/n mV, where n is the number of electrons, suggests a reversible process).
Anodic Peak Currentipa5.2 µAProportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
Cathodic Peak Currentipc-5.0 µAProportional to the concentration of the analyte and the square root of the scan rate.
Peak Current Ratioipa/ipc~1A ratio close to 1 suggests a stable redox couple where both species are soluble and do not undergo follow-up chemical reactions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the cyclic voltammetry experiment described above.

experimental_workflow cluster_prep Preparation cluster_setup Cell Assembly & Deoxygenation cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Supporting Electrolyte (0.1 M KCl) D Assemble Three-Electrode Cell A->D B Polish and Clean Glassy Carbon Electrode B->D C Prepare Analyte Solution (1 mM Tetrachloroiridium Hydrate Dihydrochloride) G Add Analyte C->G E Purge with Nitrogen D->E F Record Background CV E->F F->G H Record CV at Various Scan Rates G->H I Determine Peak Potentials (Epa, Epc) H->I J Calculate Formal Potential (E°') and Peak Separation (ΔEp) I->J K Analyze Peak Currents (ipa, ipc) and Ratio J->K

Caption: Experimental workflow for cyclic voltammetry analysis.

Comparison with Alternative Electrochemical Techniques

While cyclic voltammetry is a versatile tool, other techniques can offer advantages in specific scenarios.

TechniquePrincipleAdvantages for Studying Tetrachloroiridium Hydrate DihydrochlorideDisadvantages
Cyclic Voltammetry (CV) The potential is swept linearly in both forward and reverse directions.Provides a good overview of the redox chemistry, including reversibility and stability of the redox couple.[7]Lower sensitivity compared to pulse techniques.
Differential Pulse Voltammetry (DPV) A series of potential pulses are superimposed on a linear potential ramp. The current is sampled before and at the end of each pulse, and the difference is plotted.Higher sensitivity and better resolution for closely spaced redox peaks.[8][9] Effective at discriminating against background charging current.[10]Provides less information about the kinetics and mechanism of the electrode reaction compared to CV.
Square-Wave Voltammetry (SWV) A square-wave potential is superimposed on a staircase potential waveform. The current is sampled at the end of both the forward and reverse pulses.Very high sensitivity and fast scan rates, allowing for rapid analysis.[11] Excellent for quantitative analysis at low concentrations.[8][9]The resulting voltammogram can be more complex to interpret mechanistically compared to CV.[10]

References

A Comparative Analysis of Tetrachloroiridium Hydrate Dihydrochloride and Other Noble Metal Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in key organic transformations.

In the landscape of fine chemical synthesis and pharmaceutical development, the choice of catalyst is paramount to achieving high efficiency, selectivity, and yield. Noble metal catalysts, prized for their exceptional activity, are central to many critical transformations. This guide provides a comparative benchmark of tetrachloroiridium hydrate dihydrochloride against other prominent noble metal catalysts, including those based on platinum, palladium, rhodium, and ruthenium. The following sections present quantitative performance data, detailed experimental protocols, and visual representations of catalytic workflows to aid in catalyst selection for specific applications.

Performance Benchmark: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral alcohols is a fundamental reaction in the synthesis of pharmaceuticals and other bioactive molecules. Iridium complexes, often derived from tetrachloroiridium hydrate dihydrochloride, have emerged as particularly effective catalysts for this transformation. The following table summarizes the performance of iridium-based catalysts in comparison to rhodium and ruthenium catalysts in the ATH of acetophenone, a common benchmark substrate.

Catalyst Precursor/SystemSubstrateS/C RatioTime (h)Conversion (%)Enantiomeric Excess (ee %)Hydrogen DonorReference
[CpIrCl2]2 / TsDPENAcetophenone100-1000->95up to 99Formate[1]
[CpRhCl2]2 / TsDPENAcetophenone100-1000->95up to 99Formate[1]
Ru(II) / TsDPEN derivativeAcetophenone---up to 97Isopropanol[2]
Iridium ComplexVarious Ketones100-1000-High-Glucose[3]

Key Observations:

  • Both iridium and rhodium catalysts, when combined with the TsDPEN ligand, demonstrate exceptional enantioselectivity (up to 99% ee) in the ATH of ketones using formate as a hydrogen source.[1]

  • Ruthenium-based catalysts are also highly effective, achieving enantioselectivities up to 97% for the reduction of aryl alkyl ketones.[2]

  • Iridium catalysts show versatility in their use of sustainable hydrogen donors, such as glucose.[3]

Performance Benchmark: C-C Cross-Coupling Reactions

Palladium catalysts are the undisputed workhorses of C-C cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, recent research has explored the potential of other noble metals, including iridium, in these transformations.

Catalyst SystemReaction TypeSubstratesYield (%)Key FeaturesReference
Palladium-based catalystsSuzuki-MiyauraAryl halides, boronic acidsGenerally highBroad substrate scope, well-established[4][5][6]
[Ir(PPh3)2(L2)(H)]Suzuki-typePhenylboronic acid, p-iodoacetophenoneModerateCapable of catalyzing C-C coupling under mild conditions without additional ligands[7]
Rhodium complexesSuzuki-typePhenylboronic acid, p-iodoacetophenonePoorLess effective than iridium for this specific reaction[7]

Key Observations:

  • Palladium remains the most versatile and widely used catalyst for a broad range of cross-coupling reactions.[8][9]

  • While not as efficient as palladium, certain iridium complexes can catalyze Suzuki-type C-C coupling reactions under relatively mild conditions, and notably, without the need for additional ligands.[7] This suggests potential for iridium in niche applications where ligandless catalysis is advantageous.

  • In the studied C-C coupling reaction, rhodium complexes were found to be significantly less effective than their iridium counterparts.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of catalytic reactions. Below are representative methodologies for asymmetric transfer hydrogenation and a generic C-C cross-coupling reaction.

Asymmetric Transfer Hydrogenation of Acetophenone using an Iridium Catalyst

This protocol is a generalized procedure based on common practices in the field.[1][10]

Materials:

  • [Cp*IrCl2]2 (precatalyst)

  • (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine (TsDPEN) (ligand)

  • Acetophenone (substrate)

  • Formic acid/triethylamine azeotrope (5:2) or sodium formate (hydrogen donor)

  • Anhydrous solvent (e.g., dichloromethane, methanol, or water)[1][10]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, the iridium precatalyst [Cp*IrCl2]2 and the chiral ligand TsDPEN are dissolved in the anhydrous solvent.

  • The solution is stirred at room temperature for a designated period to allow for the in-situ formation of the active catalyst complex.

  • The substrate, acetophenone, is then added to the reaction mixture.

  • The hydrogen donor (formic acid/triethylamine mixture or sodium formate) is added to initiate the reaction.

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a set duration.

  • Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures such as extraction and column chromatography.

  • The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure based on established methods.[5][6]

Materials:

  • Palladium precatalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand)

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K2CO3, K3PO4)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium precatalyst, the aryl halide, the arylboronic acid, and the base.

  • Add the solvent to the vessel.

  • The reaction mixture is heated to a specific temperature (typically between 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC, GC, or LC-MS.

  • Once the starting material is consumed, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with an organic solvent and washed with water or an aqueous solution to remove inorganic salts.

  • The organic layer is dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.

Visualizing Catalytic Processes

Understanding the workflow and mechanistic pathways of catalytic reactions is essential for optimization and troubleshooting. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis precatalyst Noble Metal Precursor (e.g., H₂IrCl₆·xH₂O) catalyst_formation Active Catalyst Formation (in-situ) precatalyst->catalyst_formation ligand Chiral Ligand (if applicable) ligand->catalyst_formation solvent_prep Anhydrous Solvent solvent_prep->catalyst_formation reaction_vessel Reaction at Controlled Temperature & Time catalyst_formation->reaction_vessel substrate Substrate substrate->reaction_vessel reagent Reagent (e.g., H-donor, Boronic acid) reagent->reaction_vessel workup Quenching & Extraction reaction_vessel->workup purification Purification (e.g., Chromatography) workup->purification analysis Product Analysis (Yield, Purity, ee%) purification->analysis Catalytic_Cycle catalyst [M] Catalyst substrate_complex [M]-Substrate Complex catalyst->substrate_complex Substrate Coordination intermediate Intermediate substrate_complex->intermediate Transformation (e.g., H-transfer, Oxidative Addition) product_release Product Release product_release->catalyst Catalyst Regeneration intermediate->product_release Reductive Elimination

References

A Comparative Guide to Spectroscopic Methods for Monitoring Iridium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise monitoring of reaction kinetics and mechanism is paramount in the development and optimization of iridium-catalyzed transformations. This guide provides a comparative analysis of common spectroscopic techniques employed for real-time, in situ, and operando monitoring of these reactions. We will delve into the principles, practical applications, and experimental considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

Overview of Spectroscopic Monitoring Techniques

The ability to observe a reaction as it happens provides invaluable insights into reaction pathways, catalyst stability, and the influence of various parameters on reaction outcomes. Spectroscopic methods are non-invasive techniques that can provide real-time data on the concentration of reactants, products, and intermediates.

Here is a logical workflow for selecting and implementing a spectroscopic monitoring strategy for an iridium-catalyzed reaction:

Spectroscopic Monitoring Workflow cluster_planning Planning & Selection cluster_execution Execution & Data Acquisition cluster_analysis Data Analysis & Interpretation A Define Reaction & Analytical Needs B Evaluate Spectroscopic Techniques A->B Consider solubility, functional groups, chromophores C Select Primary Monitoring Method B->C Based on information needed & feasibility D Develop Experimental Protocol C->D E Perform In Situ / Operando Monitoring D->E Implement safety protocols F Acquire Real-Time Spectroscopic Data E->F G Process & Analyze Spectral Data F->G e.g., peak integration, deconvolution H Determine Reaction Kinetics & Mechanism G->H I Optimize Reaction Conditions H->I Informed by kinetic & mechanistic data NMR_Monitoring_Workflow A Prepare Reaction Mixture in NMR Tube B Insert into NMR Spectrometer & Equilibrate Temperature A->B C Acquire Time-Resolved NMR Spectra B->C D Process Spectra & Integrate Peaks C->D E Quantify Species & Determine Kinetics D->E ReactIR_Workflow A Insert ATR Probe into Reactor B Collect Background Spectrum A->B C Initiate Reaction & Start Data Acquisition B->C D Monitor Changes in IR Absorption Bands C->D E Generate Concentration Profiles & Analyze Kinetics D->E UVVis_Workflow A Identify λ_max for Reactants & Products B Set up Spectrophotometer (Cuvette or Flow Cell) A->B C Initiate Reaction & Monitor Absorbance vs. Time B->C D Apply Beer-Lambert Law to Calculate Concentration C->D E Plot Concentration Profile & Determine Kinetics D->E MS_Workflow A Interface Reactor with Mass Spectrometer B Optimize Ionization & Mass Spectrometer Parameters A->B C Initiate Reaction & Acquire Mass Spectra vs. Time B->C D Extract Ion Chromatograms for Key Species C->D E Analyze Reaction Profile & Identify Intermediates D->E

Safety Operating Guide

Proper Disposal of Tetrachloroiridium Hydrate Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of tetrachloroiridium hydrate dihydrochloride, a compound containing the heavy metal iridium, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general safety protocols for hazardous materials.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle tetrachloroiridium hydrate dihydrochloride with appropriate personal protective equipment (PPE). This compound should be treated as hazardous waste, and all handling must occur in a designated area, preferably within a fume hood to avoid inhalation of any dust or aerosols.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, the spilled material and any cleanup supplies must be treated as hazardous waste and disposed of accordingly.[1]

Waste Characterization and Segregation

Chemical Incompatibility:

Based on information for iridium metal, it is prudent to avoid mixing tetrachloroiridium hydrate dihydrochloride waste with the following:

  • Strong oxidizing agents

  • Halogens

  • Tin and its oxides

  • Lead

  • Zinc

All waste containing this iridium compound must be collected in a dedicated and clearly labeled hazardous waste container. Do not mix it with other types of chemical waste.[2]

Step-by-Step Disposal Workflow

The following procedure outlines the process for the collection and disposal of tetrachloroiridium hydrate dihydrochloride waste from a laboratory setting.

  • Container Selection:

    • Use a dedicated, leak-proof container made of a material compatible with the chemical.

    • The original manufacturer's container is often a suitable option for waste collection.[2]

    • Ensure the container has a secure, tight-fitting lid.

  • Waste Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The full chemical name: "Tetrachloroiridium hydrate dihydrochloride"

      • The words "Hazardous Waste"

      • The date when the first waste was added to the container.

      • The specific hazards associated with the chemical (e.g., "Toxic," "Heavy Metal Compound").

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be at or near the point of waste generation and under the control of the laboratory personnel.

    • Keep the container closed at all times except when adding waste.[1]

  • Arranging for Disposal:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, contact your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Do not attempt to transport the hazardous waste yourself.[1]

  • Disposal of Empty Containers:

    • A container that has held tetrachloroiridium hydrate dihydrochloride should be treated as hazardous waste unless it has been triple-rinsed.[1]

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[1]

    • Once properly decontaminated, any labels indicating hazards should be defaced or removed before disposing of the container as regular trash.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key information for handling and disposal.

ParameterGuidelineSource
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coatGeneral Laboratory Safety
Waste Container Dedicated, leak-proof, with a secure lid[2]
Waste Labeling "Hazardous Waste," full chemical name, accumulation start date, hazard warningsGeneral Laboratory Safety
Storage Location Designated satellite accumulation areaGeneral Laboratory Safety
Disposal Method Through institutional EHS or a licensed hazardous waste contractor[1]
Empty Container Disposal Triple-rinse, collect rinsate as hazardous waste, deface labels[1]

Disposal Workflow Diagram

The logical flow for the proper disposal of tetrachloroiridium hydrate dihydrochloride is illustrated below.

G A Decision to Dispose of Chemical B Select & Label Hazardous Waste Container A->B C Transfer Waste to Container (in Fume Hood with PPE) B->C D Securely Seal Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Waste Removed by Licensed Professional F->G

Caption: Disposal workflow for tetrachloroiridium hydrate dihydrochloride.

Final Disposal Pathway

This diagram illustrates the decision-making process for the final disposal route of the collected chemical waste.

G cluster_0 Laboratory Responsibility cluster_1 Licensed Professional Responsibility A Laboratory Generates Tetrachloroiridium Waste B Waste Collected in Labeled Container A->B C EHS/Hazardous Waste Contractor Picks Up Waste B->C D Transportation to Licensed Disposal Facility C->D E Treatment/Final Disposal (e.g., Landfill, Recycling) D->E

Caption: Pathway from laboratory generation to final disposal.

References

Personal protective equipment for handling Tetrachloroiridium;hydrate;dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Tetrachloroiridium;hydrate;dihydrochloride was not located. The following guidance is a synthesis of safety protocols for similar iridium compounds and general hazardous chemicals. It is imperative to treat this substance with a high degree of caution and to consult with a qualified safety professional before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tetrachloroiridium hydrate dihydrochloride. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.

Personal Protective Equipment (PPE)

When handling Tetrachloroiridium hydrate dihydrochloride, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards.Protects eyes from dust, splashes, and irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling powders or creating dust. This may include a half-face or full-face respirator with appropriate cartridges.Prevents inhalation of harmful dust or vapors.
Body Protection A lab coat, chemical-resistant apron, or coveralls should be worn.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes are mandatory in a laboratory setting.Protects feet from spills and falling objects.

Safe Handling and Operational Plan

Adherence to a strict operational plan is vital for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Facilities should be equipped with an eyewash station and a safety shower in case of accidental contact.[1]

General Hygiene:

  • Avoid all personal contact, including inhalation and skin contact.[2]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Contaminated clothing should be removed immediately and washed before reuse.[3]

Spill Management:

  • In the event of a spill, evacuate the area and prevent entry of unnecessary personnel.

  • Wear appropriate PPE before attempting to clean up the spill.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Plan

All waste containing Tetrachloroiridium hydrate dihydrochloride must be treated as hazardous waste.

  • Collect all waste material in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

A clear and practiced emergency plan is essential.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

The following workflow diagram outlines the key steps for safely handling a hazardous chemical like Tetrachloroiridium hydrate dihydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) (or equivalent hazard information) prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh/Measure Chemical prep_workspace->handling_weigh handling_experiment Perform Experimental Procedure handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate emergency_spill Spill handling_experiment->emergency_spill If spill occurs emergency_exposure Personal Exposure handling_experiment->emergency_exposure If exposure occurs cleanup_disposal Dispose of Waste Properly cleanup_decontaminate->cleanup_disposal cleanup_ppe Remove and Dispose of/Clean PPE cleanup_disposal->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_evacuate Evacuate Area emergency_spill->spill_evacuate spill_notify Notify Supervisor/Safety Officer emergency_spill->spill_notify spill_cleanup Follow Spill Cleanup Protocol emergency_spill->spill_cleanup exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid exposure_medical Seek Immediate Medical Attention emergency_exposure->exposure_medical

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。